molecular formula C22H26ClN3O4S B130481 Ethmozine CAS No. 29560-58-5

Ethmozine

Numéro de catalogue: B130481
Numéro CAS: 29560-58-5
Poids moléculaire: 464.0 g/mol
Clé InChI: GAQAKFHSULJNAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Moricizine hydrochloride, also known internationally as Ethmozine, is a phenothiazine-derived class IC antiarrhythmic agent according to the Vaughan-Williams classification . Its primary mechanism of action involves potent inhibition of the fast inward sodium current in cardiac myocytes by blocking sodium channel protein type 5 subunit alpha . This action significantly reduces the maximum rate of depolarization (V_max) during phase 0 of the cardiac action potential, thereby slowing electrical conduction velocity, particularly in the His-Purkinje system and ventricular tissue . It exhibits use-dependent blockade, meaning its effect is more pronounced during rapid heart rates, making it a valuable research tool for studying tachyarrhythmias . Beyond its effect on sodium channels, moricizine hydrochloride shortens the action potential duration (APD) while having a lesser effect on the effective refractory period (ERP), resulting in an increased ERP/APD ratio . Non-invasive electrocardiogram (ECG) studies in research models show it prolongs the filtered QRS duration (fQRS) and the corrected JT (JTc) interval, providing measurable parameters for its physiological impact . Recent investigations have also revealed that moricizine hydrochloride possesses clock-modulating activities, demonstrating a dose-dependent period-lengthening effect on cellular circadian oscillators, which may offer novel insights into the links between circadian rhythms and cardiovascular function . This compound is provided for research purposes only, specifically for the study of cardiac electrophysiology, ventricular arrhythmia mechanisms, and potential chronotherapeutic applications. It is strictly for laboratory use and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQAKFHSULJNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047786
Record name Moricizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29560-58-5
Record name Ethmozine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29560-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moricizine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Moricizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORICIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OK3Z1ESP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethmozine (Moricizine): A Technical Guide to its Mechanism of Action on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethmozine® (moricizine hydrochloride) is a Class I antiarrhythmic agent that exerts its therapeutic effect primarily through the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes.[1][2] This technical guide provides an in-depth analysis of the molecular and electrophysiological mechanisms underlying this interaction. Moricizine exhibits a complex binding profile characterized by state-dependence, with a pronounced affinity for the inactivated state of the sodium channel.[3][4][5] This results in a potent, use-dependent reduction of the fast inward sodium current (INa), which slows the maximum rate of depolarization (Vmax) of the cardiac action potential and consequently, conduction velocity.[6][7] This document summarizes key quantitative data, details common experimental protocols for its study, and presents visual models of its mechanism of action.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Moricizine is classified as a Class I agent, though its specific subtype (IA, IB, or IC) has been debated due to its mixed electrophysiological properties.[8][9] However, its primary action is unequivocal: the potent inhibition of the fast inward sodium current.[1][9] The efficacy and kinetic profile of this blockade are critically dependent on the conformational state of the sodium channel.

The voltage-gated sodium channel cycles through three main states:

  • Resting (Closed) State: Predominant at negative membrane potentials (diastole).

  • Open (Activated) State: A transient state triggered by membrane depolarization, allowing Na+ influx.

  • Inactivated State: A non-conducting state that channels enter after opening, from which they must recover to the resting state before they can be activated again.

Moricizine demonstrates significantly higher affinity for the inactivated and open states of the sodium channel compared to the resting state.[3][10] This preferential binding is the cornerstone of its mechanism and leads to two important clinical phenomena:

  • Use-Dependent Block: The blocking effect of moricizine is more pronounced during periods of rapid heart rates (tachycardia).[6] With more frequent depolarizations, sodium channels spend more time in the open and inactivated states, providing more opportunities for high-affinity drug binding. This leads to a cumulative block that is more effective at suppressing tachyarrhythmias while having less effect at normal heart rates.[6][10]

  • State-Dependent Shift in Inactivation: By binding preferentially to the inactivated state, moricizine stabilizes this conformation.[3] This is electrophysiologically observed as a hyperpolarizing (leftward) shift in the steady-state inactivation curve, meaning channels become inactivated at more negative potentials.[3][10]

Recent studies have also highlighted moricizine's ability to inhibit the late sodium current (INaL).[4][5][11] The INaL is a small, persistent current that can be enhanced in pathological conditions and contributes to arrhythmias.[5] By blocking INaL, moricizine may further contribute to its antiarrhythmic efficacy.[4][11]

G Rest Resting State (Closed) Open Open State (Activated) Rest->Open Depolarization Drug_Bound_R Resting-Bound (Blocked) Rest->Drug_Bound_R Low Affinity Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Drug_Bound_O Open-Bound (Blocked) Open->Drug_Bound_O High Affinity Inactivated->Rest Recovery (Repolarization) Drug_Bound_I Inactivated-Bound (Blocked) Inactivated->Drug_Bound_I High Affinity (Slow kinetics) This compound This compound This compound->Drug_Bound_I This compound->Drug_Bound_O This compound->Drug_Bound_R

Caption: State-dependent binding of this compound to the voltage-gated sodium channel.

Quantitative Data Summary

The interaction of moricizine with sodium channels has been quantified in various electrophysiological studies. The following tables summarize key parameters.

Table 1: State-Dependent Binding and Blockade Parameters

ParameterValueCell Type / ConditionReference
Dissociation Constant (Kd) - Resting State 105 µMFeline ventricular myocytes (Holding potential = -140 mV)[3]
Hill Coefficient 1.3Feline ventricular myocytes[3]
Shift in Steady-State Inactivation (V0.5) -7.3 ± 2.4 mVFeline ventricular myocytes (at 30 µM)[3]
Shift in Steady-State Inactivation (V0.5) -6 mVRat ventricular myocytes[10]
Recovery Time Constant from Inactivation ~8 secondsFeline ventricular myocytes (at 30 µM, -140 mV)[3]

Table 2: Effects on Sodium Current (INa)

EffectObservationConcentrationCell TypeReference
Peak INa Block Concentration-dependent decrease10, 20, 40 µMRat ventricular myocytes[10]
Late INaL Block Significant reduction of ATX II-enhanced INaL30 µMMouse atrial myocytes[4]
Peak INa Block (with INaL enhancement) 35.1% ± 3.8% reduction30 µMMouse atrial myocytes[4]
Use-Dependent Block Prominent at frequencies of 2-5 Hz10, 20, 40 µMRat ventricular myocytes[10]

Experimental Protocols

The characterization of moricizine's effects on sodium channels relies heavily on the patch-clamp technique, particularly in the whole-cell configuration.

Protocol for Measuring Tonic and Use-Dependent Block

This protocol is designed to assess the baseline (tonic) block at a given holding potential and the cumulative (use-dependent) block that develops during repetitive stimulation.

  • Cell Preparation: Isolate primary cardiomyocytes (e.g., from feline or rat ventricles) or use a stable cell line (e.g., HEK293) expressing the cardiac sodium channel isoform, Nav1.5.[3][10]

  • Electrophysiology Setup:

    • Configuration: Whole-cell patch-clamp.[3]

    • Amplifier & Digitizer: Standard equipment (e.g., Axopatch, Digidata).

    • Pipettes: Borosilicate glass with a resistance of 5-7 MΩ.[12]

    • Solutions:

      • External Solution (mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. To isolate Na+ currents, K+ and Ca2+ channel blockers (e.g., Cs+, TEA, nifedipine) are added.

      • Internal (Pipette) Solution (mM): CsF 120, CsCl 20, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Voltage-Clamp Protocol:

    • Holding Potential (HP): Set to a hyperpolarized potential (e.g., -120 mV or -140 mV) where most channels are in the resting state.[3]

    • Tonic Block Measurement: From the HP, apply a single depolarizing test pulse (e.g., to -30 mV for 20-40 ms) to elicit a peak INa. Record the control current. Perfuse the cell with a known concentration of moricizine (e.g., 30 µM) until a steady-state effect is reached, and apply the same test pulse. The percentage reduction in peak current represents the tonic block.

    • Use-Dependent Block Measurement: From the HP, apply a train of depolarizing pulses (e.g., 50 pulses at 2-5 Hz).[10] The pulse duration should be sufficient to allow for channel inactivation (e.g., 50 ms). The peak current elicited by each pulse is measured. The progressive decrease in current amplitude from the first pulse to the last in the presence of the drug demonstrates use-dependent block.

  • Data Analysis: Plot the normalized peak current (Ipulse N / Ipulse 1) against the pulse number to visualize the development of use-dependent block.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Isolate Cardiomyocytes or use NaV1.5 cell line p2 Establish Whole-Cell Patch-Clamp p1->p2 p3 Perfuse with Control External Solution p2->p3 e1 Set Holding Potential (e.g., -120 mV) p3->e1 e2 Apply Voltage Protocol (Control) e1->e2 Single Pulse & Pulse Train e3 Perfuse with This compound Solution e2->e3 e4 Apply Voltage Protocol (Drug) e3->e4 Single Pulse & Pulse Train a1 Measure Peak INa for each pulse e4->a1 a2 Calculate % Tonic Block (First Pulse) a1->a2 a3 Plot Normalized Current vs. Pulse Number a1->a3 a4 Determine Rate of Use-Dependent Block a3->a4

Caption: Workflow for assessing tonic and use-dependent sodium channel block.

Protocol for Determining Steady-State Inactivation

This protocol measures the voltage-dependence of sodium channel availability and how it is altered by moricizine.

  • Setup: Use the same cell preparation and recording setup as described in 3.1.

  • Voltage-Clamp Protocol:

    • Holding Potential (HP): -120 mV.

    • Conditioning Pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to -50 mV in 5 or 10 mV increments.

    • Test Pulse: Immediately following each conditioning pre-pulse, apply a constant test pulse to -30 mV for 20 ms to measure the fraction of channels that were available (not inactivated) to open.

  • Data Analysis:

    • For each conditioning voltage, measure the peak INa elicited by the test pulse.

    • Normalize these currents to the maximum current obtained (typically after the most hyperpolarized pre-pulse, e.g., -140 mV).

    • Plot the normalized current (I/Imax) as a function of the conditioning pre-pulse voltage.

    • Fit the data with a Boltzmann function to determine the half-inactivation voltage (V0.5) and the slope factor (k).

    • Repeat the protocol in the presence of moricizine and compare the Boltzmann fit parameters to quantify the drug-induced shift. A negative shift in V0.5 indicates stabilization of the inactivated state.[3][10]

Conclusion

The antiarrhythmic action of this compound (moricizine) is a direct consequence of its potent, state-dependent blockade of cardiac sodium channels. Its preferential binding to the open and, most significantly, the inactivated states leads to a pronounced use-dependent inhibition of the fast sodium current. This slows cardiac conduction more effectively at higher heart rates, allowing it to target tachyarrhythmias. Furthermore, its ability to shift the voltage-dependence of inactivation and block the late sodium current are important contributing factors to its overall electrophysiological profile. Understanding these detailed mechanisms is critical for the rational development of novel antiarrhythmic agents and for optimizing the clinical use of existing sodium channel blockers.

References

Moricizine Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine hydrochloride, a phenothiazine derivative, is a Class I antiarrhythmic agent with a well-defined mechanism of action centered on the blockade of cardiac sodium channels. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and the analytical methodologies pertinent to its characterization. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiovascular therapeutics.

Chemical Structure and Identification

Moricizine hydrochloride is the hydrochloride salt of moricizine. Its chemical structure is characterized by a phenothiazine ring system substituted with a morpholinopropionyl group at the nitrogen atom and an ethyl carbamate group at position 2.

IdentifierValue
IUPAC Name ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride[1]
CAS Number 29560-58-5[2][3][4]
Molecular Formula C22H26ClN3O4S[2][3]
Molecular Weight 463.98 g/mol [2][3]
SMILES CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl[1]
InChI Key GAQAKFHSULJNAK-UHFFFAOYSA-N[1]

Physicochemical Properties

Moricizine hydrochloride is a white to tan crystalline powder.[2] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.

PropertyValue
Melting Point Form I: 209-214.5 °C (decomposes)[5] Form II: 190 °C (decomposes)[5]
Solubility Freely soluble in water.[2] Soluble in ethanol.[6]
pKa 6.4 (weak base)[6]
logP (Moricizine free base) 2.98[1]
Polymorphism Exists in at least two polymorphic forms (Form I and Form II) and a hemihydrate.[5][7]

Mechanism of Action and Pharmacology

Moricizine is a Class I antiarrhythmic agent, which primarily acts by blocking the fast inward sodium channels (Nav1.5) in the heart muscle.[8] This blockade reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity.[8] Moricizine exhibits a use-dependent block, meaning its effect is more pronounced at faster heart rates. It has a higher affinity for the inactivated state of the sodium channel than the resting or activated states.[6]

Recent studies have also elucidated its role in inhibiting the late sodium current (INaL), which can be pathologically enhanced in conditions like atrial fibrillation. By inhibiting INaL, moricizine can help to prevent atrial arrhythmogenesis. This action is also linked to the downstream inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII) phosphorylation, a key signaling molecule in cardiac pathophysiology.

moricizine_moa cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-gated Sodium Channel (Nav1.5) INaL Late Sodium Current (INaL) Moricizine Moricizine Hydrochloride Moricizine->Na_channel Blocks (inactivated state) Moricizine->INaL Inhibits CaMKII CaMKII Moricizine->CaMKII Inhibits phosphorylation INaL->CaMKII Activates pCaMKII p-CaMKII CaMKII->pCaMKII Phosphorylation Arrhythmia Arrhythmia pCaMKII->Arrhythmia Contributes to

Mechanism of action of moricizine hydrochloride.

Experimental Protocols

Synthesis of Moricizine Hydrochloride

The synthesis of moricizine hydrochloride can be achieved through a multi-step process starting from ethyl phenothiazine-2-carbamate.

synthesis_workflow start Ethyl phenothiazine- 2-carbamate step1 Reaction with 3-chloropropionyl chloride start->step1 intermediate Ethyl 10-(3-chloropropionyl)- phenothiazine-2-carbamate step1->intermediate step2 Reaction with morpholine intermediate->step2 free_base Moricizine (free base) step2->free_base step3 Treatment with hydrochloric acid free_base->step3 final_product Moricizine Hydrochloride step3->final_product

Synthetic workflow for moricizine hydrochloride.

Detailed Methodology:

  • Synthesis of Ethyl 10-(3-chloropropionyl)phenothiazine-2-carbamate: To a solution of ethyl phenothiazine-2-carbamate in an anhydrous solvent such as toluene, add 3-chloropropionyl chloride. The mixture is refluxed for several hours. After cooling, the product is collected by filtration.

  • Synthesis of Moricizine (free base): The intermediate from the previous step is dissolved in a suitable solvent like toluene, and morpholine is added. The mixture is refluxed. The resulting morpholine hydrochloride precipitate is removed by filtration. The filtrate is then washed and the solvent is removed to yield the moricizine free base.

  • Formation of Moricizine Hydrochloride: The moricizine free base is dissolved in a water-miscible organic solvent like ethanol. An aqueous solution of hydrochloric acid is then added. The moricizine hydrochloride precipitates upon cooling and is collected by filtration and dried.

Purification by Recrystallization

Moricizine hydrochloride can be purified and its different polymorphic forms can be obtained through recrystallization.

  • Form I: Recrystallization from polar solvents such as ethanol.

  • Form II: Recrystallization from nonpolar solvents such as methylene chloride.

General Protocol:

  • Dissolve the crude moricizine hydrochloride in the chosen solvent at an elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Quality Control

The purity and identity of moricizine hydrochloride can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

HPLC Method for Purity and Assay (Based on USP Monograph):

  • Mobile Phase: A mixture of water, acetonitrile, and triethylamine (580:420:1) containing 0.005 M sodium 1-octanesulfonate, with the pH adjusted to 4.2 with glacial acetic acid.

  • Column: C18, 4.6-mm × 25-cm.

  • Detector: UV at 254 nm.

  • Flow Rate: Approximately 2.5 mL per minute.

  • Internal Standard: Butamben.

Procedure:

  • Prepare a standard solution of USP Moricizine Hydrochloride RS and an internal standard solution.

  • Prepare a test solution of the moricizine hydrochloride sample and the internal standard.

  • Inject equal volumes of the standard and test solutions into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • Calculate the percentage of impurities and the assay of moricizine hydrochloride by comparing the peak area ratios of the analyte to the internal standard in the test solution with those in the standard solution.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and analytical methods for moricizine hydrochloride. The information presented, including the experimental protocols and the visualization of its mechanism of action, is intended to be a valuable resource for scientists and researchers in the field of drug development and cardiovascular pharmacology. A thorough understanding of these fundamental aspects is crucial for the continued investigation and potential future applications of this important antiarrhythmic agent.

References

An In-depth Technical Guide to the Synthesis of Ethmozine (Moricizine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Ethmozine (moricizine), a phenothiazine-based class IC antiarrhythmic agent. The following sections detail the starting materials, key chemical transformations, and available experimental protocols. Quantitative data, where available, has been summarized for clarity.

This compound Synthesis Pathway: An Overview

The synthesis of this compound proceeds through a four-step sequence, commencing with the formation of a carbamate derivative, followed by the construction of the core phenothiazine ring system, and concluding with two successive acylation and alkylation reactions.

Starting Materials:

The primary starting materials for the synthesis of this compound are:

  • N-phenyl-1,3-benzenediamine

  • Ethyl chloroformate

  • Sulfur

  • Iodine (catalyst)

  • 3-Chloropropionyl chloride

  • Morpholine

Detailed Synthesis Pathway and Experimental Protocols

The overall synthetic route to this compound is depicted below, followed by a detailed description of each step.

Ethmozine_Synthesis A N-phenyl-1,3-benzenediamine C Ethyl [3-(phenylamino)phenyl]carbamate A->C + Step 1: Carbamate Formation B Ethyl Chloroformate B->C E Ethyl phenothiazine-2-carbamate C->E + Step 2: Phenothiazine Ring Formation D Sulfur, Iodine D->E G Ethyl [10-(3-chloropropanoyl)- phenothiazin-2-yl]carbamate E->G + Step 3: Acylation F 3-Chloropropionyl chloride F->G I This compound (Moricizine) G->I + Step 4: Alkylation H Morpholine H->I

Figure 1: Overall synthesis pathway of this compound (Moricizine).

Step 1: Carbamate Formation

The synthesis begins with the reaction of N-phenyl-1,3-benzenediamine with ethyl chloroformate to form the intermediate, ethyl [3-(phenylamino)phenyl]carbamate. This reaction selectively introduces the ethyl carbamate group onto one of the amino functionalities of the starting diamine.

Experimental Protocol:

  • General Procedure: To a solution of N-phenyl-1,3-benzenediamine in an anhydrous inert solvent, an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is added. The mixture is cooled in an ice bath, and ethyl chloroformate is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Phenothiazine Ring Formation

The carbamate intermediate from Step 1 undergoes a cyclization reaction with elemental sulfur in the presence of a catalytic amount of iodine to form the tricyclic phenothiazine core. This reaction is a classic method for the synthesis of phenothiazines from diphenylamine derivatives.

Experimental Protocol:

Specific experimental details for the cyclization of ethyl [3-(phenylamino)phenyl]carbamate are not explicitly detailed in available literature. The following is a general procedure for the synthesis of phenothiazine from diphenylamine, which can be adapted for this specific substrate.

  • General Procedure: A mixture of the diphenylamine derivative, sulfur, and a catalytic amount of iodine is heated at a high temperature (typically 140-180 °C) for several hours. The reaction proceeds with the evolution of hydrogen sulfide. After cooling, the solidified reaction mass is ground and purified, often by recrystallization from a suitable solvent like ethanol, to yield the phenothiazine product.

Step 3: Acylation of Ethyl phenothiazine-2-carbamate

The nitrogen atom of the phenothiazine ring is acylated using 3-chloropropionyl chloride. This introduces the side chain that will be subsequently modified to include the morpholine ring.

Experimental Protocol (from U.S. Patent 3,740,395A): [1]

  • Reactants:

    • Ethyl phenthiazine-2-carbamate: 10 g (0.035 mole)

    • β-chloropropionyl chloride: 5.3 g (0.042 mole)

    • Anhydrous toluene: 30 ml

  • Procedure:

    • Dissolve 10 g of ethyl phenthiazine-2-carbamate in 30 ml of anhydrous toluene.

    • Add 5.3 g of β-chloropropionyl chloride dropwise to the solution.

    • Reflux the mixture at a temperature of 110-120 °C for 3-6 hours.

    • Cool the reaction mixture to room temperature to allow the product, ethyl 10-(β-chloropropionyl)-phenthiazine-2-carbamate, to precipitate.

    • The product can be isolated by filtration.

Quantitative Data:

ParameterValueReference
Yield65-70% of theoretical[1]
Melting Point169-170 °C[1]
Step 4: Alkylation with Morpholine

The final step involves the nucleophilic substitution of the chlorine atom on the propionyl side chain by morpholine. This reaction yields the final product, this compound.

Experimental Protocol (from U.S. Patent 3,740,395A): [1]

  • Procedure:

    • The ethyl 10-(β-chloropropionyl)-phenthiazine-2-carbamate obtained from the previous step is dissolved in an inert organic solvent (e.g., benzene, toluene, chloroform, or dichloroethane).

    • Morpholine is added to the solution.

    • The reaction mixture is heated.

    • The resulting ethyl 10-(β-morpholylpropionyl)-phenthiazine-2-carbamate can be converted to its hydrochloride salt by treatment with hydrogen chloride.

A variation of this procedure is also described where the intermediate from Step 3 is not isolated. After the acylation reaction, the solvent and excess 3-chloropropionyl chloride are removed by distillation. The residue is then dissolved in an inert organic solvent, and morpholine is added to proceed with the alkylation.[1]

Quantitative Data:

ParameterValueReference
Final Product Melting Point (HCl salt)188-189 °C (with decomposition)[1]

Summary of Key Intermediates

Intermediates cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product A N-phenyl-1,3-benzenediamine C Ethyl [3-(phenylamino)phenyl]carbamate A->C B Ethyl Chloroformate B->C E Ethyl phenothiazine-2-carbamate C->E G Ethyl [10-(3-chloropropanoyl)- phenothiazin-2-yl]carbamate E->G I This compound (Moricizine) G->I

Figure 2: Key intermediates in the this compound synthesis pathway.

This guide provides a comprehensive overview of the synthetic pathway to this compound, based on available scientific literature and patent information. It is intended for an audience with a strong background in organic chemistry and drug development. The provided protocols, particularly for the initial steps, are based on general chemical principles and may require optimization for specific laboratory conditions.

References

The Rise and Fall of a Phenothiazine Antiarrhythmic: A Technical History of Moricizine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Moricizine (Ethmozine®), a phenothiazine derivative first synthesized in the Soviet Union, emerged in the latter half of the 20th century as a promising Class I antiarrhythmic agent for the management of ventricular arrhythmias. Its development was marked by extensive preclinical and clinical investigations that elucidated its potent sodium channel blocking properties. However, its trajectory was irrevocably altered by the landmark Cardiac Arrhythmia Suppression Trial (CAST), which raised critical questions about the proarrhythmic risk of Class I agents in post-myocardial infarction patients. This technical guide provides a comprehensive historical overview of moricizine, detailing its mechanism of action, key experimental data, and the pivotal clinical trials that defined its legacy.

Discovery and Early Development

The journey of moricizine began in the USSR, where it was synthesized and developed under the name this compound.[1] Its primary development as an antiarrhythmic agent was a collaborative effort that later expanded to the United States.[2] Early investigations in the 1980s focused on its efficacy in suppressing ventricular premature complexes (VPCs), demonstrating its potential as a valuable addition to the antiarrhythmic armamentarium.[1] These initial studies paved the way for more extensive clinical trials in the U.S., involving over 1,800 patients to assess its activity and safety in various types of ventricular arrhythmias, from benign to life-threatening.[2] Moricizine hydrochloride received FDA approval in 1990 for the treatment of life-threatening ventricular arrhythmias.[3][4]

Mechanism of Action: A Class I Sodium Channel Blocker

Moricizine is classified as a Class I antiarrhythmic agent, exerting its effect by blocking the fast inward sodium current (INa) during Phase 0 of the cardiac action potential.[3][5][6] This action decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atrial, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium.[7][8]

While firmly a Class I agent, its specific subclass characteristics are complex, showing properties of IA, IB, and IC agents.[7] It resembles Class IA drugs in the intensity of its sodium channel blockade but differs by shortening the action potential duration (APD) and the effective refractory period (ERP) in ventricular tissue, a characteristic more aligned with Class IB agents.[7][8][9] However, the ratio of ERP to APD is increased.[7] More recent classifications, based on its slow attachment to and detachment from sodium channels, place it within the Class IC category.

Electrophysiological studies have shown that moricizine has a higher affinity for the inactivated state of the sodium channel than the resting state, a property that contributes to its use-dependent block—meaning its effect is more pronounced at faster heart rates.[5]

A more recently elucidated mechanism is its ability to inhibit the late sodium current (INaL).[10] Enhanced INaL is implicated in the pathophysiology of certain arrhythmias, and moricizine's ability to block this current may contribute to its therapeutic effects, particularly in preventing atrial fibrillation.[10]

cluster_AP Cardiac Action Potential Phase 4 Phase 4 Phase 0 Phase 0 Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3 Phase 4_end Phase 4_end P4 Phase 4 (Resting) P0 Phase 0 (Depolarization) Effect Decreased Vmax Slowed Conduction P0->Effect Impacts P1 Phase 1 (Initial Repolarization) P2 Phase 2 (Plateau) P3 Phase 3 (Repolarization) Na_in Na+ Influx Na_in->P0 Initiates Ca_in Ca2+ Influx Ca_in->P2 Maintains K_out K+ Efflux K_out->P1 Contributes to K_out->P3 Drives Moricizine Moricizine Block Blocks Fast Inward Current Moricizine->Block Block->Na_in

Caption: Mechanism of Action of Moricizine on the Cardiac Action Potential.

Preclinical and Clinical Pharmacology

Moricizine's pharmacological profile has been characterized through numerous preclinical and clinical studies.

Electrophysiological Effects

In preclinical studies using isolated cardiac Purkinje fibers, moricizine demonstrated a concentration-dependent decrease in Vmax, a shortening of APD and ERP, and suppression of abnormal automaticity.[7] In human studies, moricizine produces a dose-related prolongation of the PR and QRS intervals, reflecting slowed conduction, with minimal effect on ventricular repolarization (QT interval).[9]

Pharmacokinetics

Moricizine is well-absorbed orally but undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 38%.[11] It is highly protein-bound (95%) and is extensively metabolized in the liver into at least 26 metabolites, some of which may be active but are present in very small quantities.[11] The drug also induces its own metabolism.[7] Its elimination half-life is relatively short, around 1.5 to 3.5 hours.[6]

Table 1: Key Pharmacokinetic Parameters of Moricizine

ParameterValueReference
Bioavailability~38%[11]
Protein Binding95%[6][11]
Half-life1.5 - 3.5 hours[6]
MetabolismExtensive Hepatic[7]
Excretion~56% Feces, ~39% Urine[7]
Clinical Efficacy

Clinical trials demonstrated moricizine's efficacy in reducing the frequency of VPCs and non-sustained ventricular tachycardia (NSVT). Efficacy rates in suppressing frequent VPCs were reported to be in the range of 60% to 70%.[8][12] Comparative trials showed it to be more effective than disopyramide and propranolol, and of comparable efficacy to quinidine for suppressing ventricular ectopy.[13][14]

Table 2: Comparative Efficacy in VPC Suppression

DrugVPC ReductionPatient CohortReference
Moricizine 71.2%27 patients with ≥40 VPCs/hr[13]
Disopyramide52.8%27 patients with ≥40 VPCs/hr[13]
Moricizine 81%18 patients with ≥30 VPCs/hr[13]
Propranolol38%18 patients with ≥30 VPCs/hr[13]

Key Experimental Protocols

Preclinical: Whole-Cell Patch-Clamp Electrophysiology

The sodium channel blocking properties of moricizine were quantified using patch-clamp techniques on isolated cardiac myocytes.

  • Objective: To determine the concentration-dependent inhibition of the sodium current (INa) by moricizine and its affinity for different channel states.

  • Methodology:

    • Cell Isolation: Single ventricular myocytes were isolated from feline hearts or atrial myocytes from guinea-pig hearts via enzymatic digestion.[15][16]

    • Recording: The whole-cell patch-clamp technique was employed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.

    • Solutions: The intracellular (pipette) and extracellular (bath) solutions were formulated to isolate the sodium current. For example, extracellular solution contained 140 mM NaCl, while the intracellular solution contained CsCl and CsF to block potassium channels.[12]

    • Voltage Protocol: A series of voltage steps (protocols) were applied to the cell membrane to elicit INa and to study the drug's effect on the channel in resting, activated, and inactivated states.

    • Data Analysis: The peak inward current was measured before and after the application of varying concentrations of moricizine. The dissociation constant (Kd), a measure of drug affinity, was calculated by fitting the concentration-response data to the Hill equation.[15]

  • Key Findings:

    • Moricizine inhibited INa in a concentration-dependent manner.[15]

    • The dissociation constant (Kd) for the resting state was 105 µM in feline ventricular myocytes.[15]

    • The drug showed a higher affinity for the inactivated state of the channel, shifting the steady-state inactivation curve to more negative potentials.[15][16]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Isolate Cardiac Myocytes P2 Prepare Intra/Extra- cellular Solutions E1 Establish Whole-Cell Configuration P2->E1 E2 Apply Voltage Protocol (Baseline) E1->E2 E3 Record Baseline Sodium Current (INa) E2->E3 E4 Perfuse Myocyte with Moricizine Solution E3->E4 E5 Re-apply Voltage Protocol E4->E5 E6 Record Post-Drug Sodium Current (INa) E5->E6 A1 Measure Peak Current Inhibition E6->A1 A2 Plot Concentration- Response Curve A1->A2 A3 Calculate Kd using Hill Equation A2->A3

Caption: Experimental Workflow for a Whole-Cell Patch-Clamp Study.
Clinical: The Cardiac Arrhythmia Suppression Trial (CAST)

CAST was a landmark, multicenter, randomized, placebo-controlled trial that fundamentally changed the understanding of antiarrhythmic therapy.

  • Hypothesis: Suppression of asymptomatic or mildly symptomatic ventricular arrhythmias post-myocardial infarction (MI) with Class I antiarrhythmic drugs would reduce mortality.[5]

  • Methodology:

    • Patient Population: Patients who had an MI between 6 days and 2 years prior, and who had an average of six or more VPCs per hour on an ambulatory Holter monitor.[5][6] Patients with severely symptomatic arrhythmias were excluded.[2][6]

    • Trial Design: The trial had two main phases.

      • Open-Label Titration: Eligible patients received active drug (initially encainide, flecainide, or moricizine) to determine if their arrhythmia could be effectively suppressed (≥80% reduction in VPCs).[6]

      • Double-Blind Randomization: Patients who responded to titration were then randomized to receive either the effective dose of the drug or a matching placebo.[6]

    • Endpoints: The primary endpoint was death from arrhythmia or nonfatal cardiac arrest.[5] The secondary endpoint was total mortality.[5]

  • Key Findings (CAST & CAST-II):

    • CAST I: The encainide and flecainide arms were terminated prematurely due to a significant increase in mortality compared to placebo. At 10 months, total mortality was 7.7% in the active drug group versus 3.0% in the placebo group.[2]

    • CAST II: The trial continued with moricizine. However, this arm was also stopped early because of an excess mortality rate during the first 14 days of treatment and little chance of showing a long-term benefit.[15][17]

Table 3: CAST I & II Patient Inclusion/Exclusion Criteria

CriteriaDetailsReference
Inclusion Myocardial infarction (6 days - 2 years prior)[5]
≥ 6 VPCs/hour on Holter monitor[5][6]
LVEF ≤ 55% (if MI < 90 days) or ≤ 40% (if MI > 90 days)[2][6]
Exclusion Severely symptomatic arrhythmias (e.g., causing syncope)[5][6]
Sustained ventricular tachycardia[2][5]
Contraindication to study drugs[5][6]

The Aftermath of CAST and Decline in Use

The unexpected and dramatic results of the CAST trials had a profound impact on clinical practice and the development of antiarrhythmic drugs. The central finding—that suppressing asymptomatic ventricular ectopy in post-MI patients with Class I agents resulted in increased mortality—led to a paradigm shift. It highlighted the potential for proarrhythmia, where an antiarrhythmic drug paradoxically worsens or causes new arrhythmias.[18]

For moricizine, the CAST-II results were devastating. The drug that had shown promise in suppressing arrhythmias was now associated with an early hazard of increased death in a high-risk population.[17] This led to a significant decline in its clinical use and relegated it to a minor role, reserved for specific cases of life-threatening ventricular arrhythmias where other therapies have failed. The story of moricizine serves as a critical lesson in drug development: surrogate endpoints, such as arrhythmia suppression, do not always translate to improved clinical outcomes like survival.

Discovery Discovery in USSR (this compound) Preclinical Preclinical Studies (Na+ Channel Blockade) Discovery->Preclinical US_Dev US Clinical Development (Efficacy in VPCs) Preclinical->US_Dev Approval FDA Approval (1990) US_Dev->Approval CAST Cardiac Arrhythmia Suppression Trial (CAST) Approval->CAST CAST2 CAST-II (Moricizine Arm) CAST->CAST2 Decline Increased Mortality & Decline in Use CAST2->Decline Legacy Legacy: Proarrhythmia Risk & Surrogate Endpoint Failure Decline->Legacy

References

Moricizine's Cardiac Pharmacodynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moricizine, a phenothiazine derivative, is a Class I antiarrhythmic agent with a complex electrophysiological profile. This document provides an in-depth technical overview of the pharmacodynamics of moricizine in cardiac tissue, focusing on its molecular interactions and their functional consequences on cardiac electrophysiology. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development. This guide details the primary mechanism of action of moricizine, which involves the blockade of cardiac sodium channels, and explores its effects on the cardiac action potential and electrocardiogram. Detailed experimental protocols for studying these effects are provided, along with a quantitative summary of its electrophysiological actions.

Introduction

Moricizine is classified as a Class I antiarrhythmic drug, although it exhibits properties that overlap with subclasses IA, IB, and IC of the Vaughan-Williams classification.[1][2] Its primary therapeutic application has been in the treatment of ventricular arrhythmias.[3][4] The antiarrhythmic effect of moricizine is primarily attributed to its ability to modulate cardiac ion channel function, particularly the fast inward sodium current.[5] Understanding the detailed pharmacodynamics of moricizine is crucial for its safe and effective use and for the development of novel antiarrhythmic therapies.

Mechanism of Action: Sodium Channel Blockade

The principal mechanism of action of moricizine in cardiac tissue is the blockade of voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[2][5] By inhibiting this inward sodium current, moricizine decreases the maximum rate of depolarization (Vmax) of the action potential in a concentration-dependent manner.[6][7] This action slows the conduction velocity of the electrical impulse through atrial and ventricular myocardium and the His-Purkinje system.[3][6]

Moricizine exhibits a "use-dependent" or "rate-dependent" block, meaning its blocking effect is more pronounced at faster heart rates.[5][8] This is because the drug has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[9][10] During tachycardia, when sodium channels spend more time in the open and inactivated states, the blocking effect of moricizine is enhanced, making it particularly effective in suppressing tachyarrhythmias.[5] The recovery from this block is relatively slow.[9][10]

Effects on Cardiac Electrophysiology

The sodium channel blocking activity of moricizine leads to a cascade of effects on the electrophysiological properties of cardiac tissue.

Cardiac Action Potential

In preclinical studies on cardiac Purkinje fibers, moricizine produces the following key changes in the action potential:[6]

  • Phase 0: A concentration-dependent decrease in the maximal rate of depolarization (Vmax).[6]

  • Repolarization (Phases 2 and 3): An acceleration of repolarization, leading to a decrease in the action potential duration (APD).[3][6]

  • Effective Refractory Period (ERP): A decrease in the effective refractory period.[3][6]

  • Phase 4: No significant effect on the slope of phase 4 depolarization in normal Purkinje fibers, but it can suppress automaticity in depolarized fibers.[3][6]

Moricizine has also been shown to suppress both early and delayed afterdepolarizations, which are triggers for certain types of arrhythmias.[3][6] Some studies suggest that moricizine may also exert a use-dependent block on the L-type calcium current, which could contribute to the shortening of the action potential.[11] More recent research indicates that moricizine can inhibit the late sodium current (INaL), a mechanism that may contribute to its antiarrhythmic effects, particularly in conditions like atrial fibrillation.[1][12]

Electrocardiogram (ECG)

In patients, the electrophysiological effects of moricizine manifest as specific changes on the surface electrocardiogram. These changes are dose-dependent and include:[3][6]

  • PR Interval: Prolongation, reflecting slowed conduction through the atrioventricular (AV) node.[3]

  • QRS Duration: Widening, indicating slowed intraventricular conduction.[3]

  • QT Interval: Minimal to no change, as the QRS prolongation is often offset by a shortening of the JT interval.[3]

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of moricizine on sodium channel kinetics and electrocardiographic intervals.

Table 1: Moricizine's Effect on Sodium Channel Kinetics

ParameterMyocyte TypeHolding Potential (mV)ValueReference
Apparent Dissociation Constant (Kd,app) Guinea-pig Atrial-1006.3 µM[9]
Guinea-pig Atrial-14099.3 µM[9]
Guinea-pig Ventricular-1003.1 µM[9]
Guinea-pig Ventricular-14030.2 µM[9]
Feline Ventricular (Resting State)-140105 µM[10]
Dissociation Constant (Kd) - Resting State Guinea-pig Atrial-99.3 µM[9]
Guinea-pig Ventricular-30 µM[9]
Dissociation Constant (Kd) - Inactivated State Guinea-pig Atrial-1.2 µM[9]
Guinea-pig Ventricular-0.17 µM[9]
Recovery Time Constant from Inactivation Block Guinea-pig Atrial-1004.2 s[9]
Guinea-pig Atrial-1403.0 s[9]
Feline Ventricular-1408 s[10]
Shift in Steady-State Inactivation (h∞) Feline Ventricular--7.3 mV (at 30 µM)[10]
Guinea-pig Atrial--8.6 mV (at 30 µM)[9]

Table 2: Effects of Moricizine on Late Sodium Current (INaL) in Mouse Atrial Myocytes

ConditionINaL Current Density (pA/pF)Reference
Baseline 0.31 ± 0.02[1]
After ATX II (3 nM) 1.44 ± 0.03[1]
After Moricizine (30 µM) + ATX II 0.56 ± 0.02[1]

Table 3: Effects of Moricizine on Electrocardiographic Intervals in Humans

ParameterChangeReference
PR Interval Prolongation[3]
QRS Duration Widening[3]
QT Interval Minimal to no change[3]
JT Interval Shortening[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Measurement

This protocol is a representative method for studying the effects of moricizine on sodium currents in isolated cardiac myocytes.

Objective: To measure the peak and late sodium currents (INaP and INaL) in the presence and absence of moricizine.

Materials:

  • Isolated cardiac myocytes (e.g., from guinea pig, mouse, or feline ventricle or atrium)

  • Patch-clamp amplifier and data acquisition system

  • Pipette puller and microforge

  • Borosilicate glass capillaries

  • External solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): e.g., 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • Moricizine stock solution

  • Sea anemone toxin II (ATX II) as an optional INaL enhancer

Procedure:

  • Cell Isolation: Isolate single cardiac myocytes using established enzymatic digestion protocols appropriate for the chosen animal model.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and a single myocyte. Apply gentle suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.

    • To measure INaP, apply a short depolarizing pulse (e.g., 50 ms) to -20 mV.

    • To measure INaL, apply a longer depolarizing pulse (e.g., 300 ms) from a holding potential of -90 mV to -20 mV.[1]

    • Apply these voltage pulses at a low frequency (e.g., 0.1-0.2 Hz) to allow for full recovery of the sodium channels between pulses.

  • Drug Application:

    • Record baseline INaP and INaL.

    • Perfuse the cell with the external solution containing the desired concentration of moricizine (e.g., 30 µM).[1] Allow sufficient time for the drug effect to reach a steady state (typically several minutes).

    • Record INaP and INaL in the presence of moricizine.

    • (Optional) To study the effect on enhanced INaL, pre-treat the cells with ATX II (e.g., 3 nM) before applying moricizine.[1]

  • Data Analysis:

    • Measure the peak inward current for INaP and the sustained current at the end of the depolarizing pulse for INaL.

    • Normalize the current amplitude to the cell capacitance to obtain current density (pA/pF).

    • Calculate the percentage block of INaP and INaL by moricizine.

    • To study use-dependence, vary the frequency of the depolarizing pulses.

Visualizations

Signaling Pathway of Moricizine in a Cardiomyocyte

moricizine_pathway cluster_cell Cardiac Myocyte Moricizine Moricizine NaV15 Voltage-Gated Sodium Channel (NaV1.5) Moricizine->NaV15 Blocks Phase0 Phase 0 Depolarization NaV15->Phase0 Inhibits Sodium Influx Extracellular Extracellular Space Intracellular Intracellular Space Membrane Vmax Decreased Vmax Phase0->Vmax Conduction Slowed Conduction Velocity Vmax->Conduction AP Action Potential Vmax->AP ECG ECG Changes (Widened QRS) Conduction->ECG

Caption: Moricizine's primary mechanism of action in cardiac tissue.

Experimental Workflow for Patch-Clamp Analysis

patch_clamp_workflow start Start isolate Isolate Cardiac Myocytes start->isolate patch Achieve Whole-Cell Patch-Clamp isolate->patch baseline Record Baseline Sodium Currents (INaP & INaL) patch->baseline apply_drug Perfuse with Moricizine baseline->apply_drug record_drug Record Sodium Currents with Moricizine apply_drug->record_drug washout Washout Drug (Optional) record_drug->washout analyze Data Analysis: % Block, Kinetics record_drug->analyze record_washout Record Recovery of Currents washout->record_washout record_washout->analyze end End analyze->end

Caption: Workflow for studying moricizine's effects using patch-clamp.

Conclusion

Moricizine exerts its antiarrhythmic effects primarily through a rate-dependent blockade of cardiac sodium channels. This action leads to a reduction in the rate of depolarization of the cardiac action potential and a slowing of conduction velocity, which is reflected in a widening of the QRS complex on the ECG. While it also shortens the action potential duration, its complex interactions with multiple ion channels, including a potential effect on the late sodium and L-type calcium currents, contribute to its unique electrophysiological profile. The detailed understanding of these pharmacodynamics, facilitated by techniques such as patch-clamp electrophysiology, is essential for the rational design and application of antiarrhythmic drugs. This guide provides a foundational resource for professionals in the field to further explore the intricate cardiac effects of moricizine and similar agents.

References

Ethmozine (Moricizine): A Technical Deep Dive into its Core Antiarrhythmic Properties and Class IC Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Ethmozine (moricizine), a phenothiazine derivative with antiarrhythmic properties. It delves into the core mechanisms of its action, focusing on its interaction with voltage-gated sodium channels, and elucidates the electrophysiological consequences that lead to its classification as a Class IC antiarrhythmic agent. This document synthesizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for key assays, and presents visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. Despite its efficacy in suppressing ventricular arrhythmias, the proarrhythmic potential of moricizine, notably highlighted in the Cardiac Arrhythmia Suppression Trial (CAST), underscores the complex risk-benefit profile of potent sodium channel blockade.

Introduction

This compound (moricizine) is a Class I antiarrhythmic agent that has been utilized for the management of life-threatening ventricular arrhythmias.[1] Its unique electrophysiological profile, characterized by a potent blockade of the cardiac sodium channel and a shortening of the action potential duration, has led to some ambiguity in its sub-classification. While initially showing some characteristics of Class IA drugs due to the intensity of its sodium channel effects, its kinetic properties firmly place it within the Class IC category.[2][3] This guide will explore the fundamental pharmacodynamics of moricizine, its classification rationale, and the experimental basis for our current understanding.

Pharmacodynamics and Mechanism of Action

The primary antiarrhythmic effect of moricizine stems from its potent blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[4] This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in non-nodal tissues.[5]

State-Dependent Sodium Channel Blockade

A critical aspect of moricizine's mechanism is its state-dependent interaction with the sodium channel. It exhibits a significantly higher affinity for the inactivated state of the channel compared to the resting state.[6][7] This "use-dependent" or "phasic" block means its effects are more pronounced at faster heart rates, where sodium channels spend more time in the open and inactivated states.[4]

Binding Kinetics and Class IC Characteristics

Moricizine is characterized by its slow kinetics of both attachment to and detachment from the sodium channel.[3][8] This slow dissociation from the inactivated state is a hallmark of Class IC antiarrhythmics.[3] This property contributes to a cumulative block at higher frequencies and is responsible for the pronounced slowing of conduction.

Effects on Action Potential Duration

Unlike Class IA agents that prolong the action potential duration (APD), or Class IB agents that shorten it, moricizine's effect on APD is more complex. Preclinical studies have shown that it can decrease the action potential duration in Purkinje fibers.[5] This shortening effect is thought to be mediated by a suppression of the L-type Ca2+ current.[9]

Inhibition of Late Sodium Current

Recent research has highlighted moricizine's ability to inhibit the late sodium current (INaL).[8][9] Enhanced INaL is implicated in the pathophysiology of certain arrhythmias, and its inhibition by moricizine may contribute to the drug's antiarrhythmic efficacy, particularly in conditions like atrial fibrillation.[8][9]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative data regarding the electrophysiological effects of moricizine from various in vitro studies.

ParameterTissue/Cell TypeValueHolding PotentialReference
Dissociation Constant (Kd) - Resting State Guinea-pig Atrial Myocytes99.3 µM-140 mV[7]
Guinea-pig Ventricular Myocytes30 µM-140 mV[7]
Cloned hH1 Channels22 µM-140 mV[7]
Feline Ventricular Myocytes105 µM-140 mV[6]
Dissociation Constant (Kd) - Inactivated State Guinea-pig Atrial Myocytes1.2 µM-100 mV[7]
Guinea-pig Ventricular Myocytes0.17 µM-100 mV[7]
Cloned hH1 Channels0.2 µM-100 mV[7]
Apparent Dissociation Constant (Kd,app) - Tonic Block Guinea-pig Atrial Myocytes6.3 µM-100 mV[7]
Guinea-pig Atrial Myocytes99.3 µM-140 mV[7]
Guinea-pig Ventricular Myocytes3.1 µM-100 mV[7]
Guinea-pig Ventricular Myocytes30.2 µM-140 mV[7]
Cloned hH1 Channels3.0 µM-100 mV[7]
Cloned hH1 Channels22.0 µM-140 mV[7]
Recovery Time Constant from Inactivation Feline Ventricular Myocytes8 s-140 mV[6]
Guinea-pig Atrial Myocytes4.2 ± 2.0 s-100 mV[7]
Guinea-pig Atrial Myocytes3.0 ± 1.2 s-140 mV[7]
ParameterEffectConcentrationCell TypeReference
Steady-State Inactivation (h∞ curve) Hyperpolarizing shift of 7.3 ± 2.4 mV30 µMFeline Ventricular Myocytes[6]
Hyperpolarizing shift of 8.6 ± 2.4 mV30 µMGuinea-pig Atrial Myocytes[7]
Hyperpolarizing shift of 10.5 ± 3.5 mV3 µMGuinea-pig Ventricular Myocytes[7]
Hyperpolarizing shift of 5.0 ± 2.3 mV30 µMCloned hH1 Channels[7]
Late Sodium Current (INaL) Reduction of Ang II-induced enhancementNot specifiedMouse Atrial Myocytes[8][9]
Reduction of ATX II-enhanced INaLNot specifiedMouse Atrial Myocytes[8][9]

Experimental Protocols

Whole-Cell Patch-Clamp Analysis of Sodium Channel Blockade

This protocol is a generalized representation based on methodologies described in the literature for assessing the effects of moricizine on NaV1.5 channels.[6][7]

4.1.1. Cell Preparation:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.5 channel (SCN5A gene) are commonly used.

  • Primary Cardiomyocytes: Ventricular or atrial myocytes can be enzymatically isolated from animal models (e.g., guinea pig, feline, mouse).[6][7]

4.1.2. Solutions:

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Na2ATP. pH adjusted to 7.2 with CsOH.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, nifedipine) are added to the external solution.

4.1.3. Voltage-Clamp Protocols:

  • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -140 mV) to ensure most channels are in the resting state. A depolarizing pulse (e.g., to -20 mV) is applied to elicit a peak sodium current. The reduction in peak current after application of moricizine is measured.

  • Use-Dependent Block: A train of depolarizing pulses (e.g., from a holding potential of -100 mV to -20 mV at a frequency of 1-5 Hz) is applied. The progressive decrease in peak sodium current with each pulse in the presence of moricizine is quantified.

  • Steady-State Inactivation: From a holding potential, a series of 500 ms prepulses to various potentials (e.g., -140 mV to -40 mV) are applied, followed by a test pulse to -20 mV. The normalized peak current is plotted against the prepulse potential to generate the steady-state inactivation curve (h∞ curve).

  • Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied. The time constant of recovery is determined by fitting the recovery of the peak current to an exponential function.

4.1.4. Data Analysis:

  • IC50 values for tonic and use-dependent block are determined by fitting the concentration-response data to the Hill equation.

  • The shift in the half-inactivation voltage (V1/2) of the h∞ curve is quantified.

  • Time constants for the onset of and recovery from block are calculated from exponential fits to the current decay and recovery data, respectively.

Action Potential Duration Measurement

This protocol is a generalized representation for measuring changes in action potential duration in isolated cardiac preparations.

4.2.1. Preparation:

  • Isolated cardiac tissues such as papillary muscles or Purkinje fibers are dissected and placed in a tissue bath.

4.2.2. Solutions:

  • Tyrode's solution is typically used, containing (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 11.8 HEPES, 10 Glucose. The solution is gassed with 95% O2 / 5% CO2.

4.2.3. Recording:

  • Glass microelectrodes filled with 3 M KCl are used to impale individual cells and record transmembrane action potentials.

  • The tissue is stimulated at a constant frequency (e.g., 1 Hz).

4.2.4. Data Analysis:

  • Action potential duration is measured at 50% (APD50) and 90% (APD90) of repolarization.

  • The maximum upstroke velocity (Vmax) is also determined.

  • The effects of different concentrations of moricizine on these parameters are recorded to generate dose-response curves.

Signaling Pathways and Experimental Workflows

Core Mechanism of Action

moricizine_mechanism Moricizine This compound (Moricizine) NaV15_Inactivated Inactivated NaV1.5 Channel Moricizine->NaV15_Inactivated High Affinity (Slow Dissociation) NaV15_Resting Resting NaV1.5 Channel Moricizine->NaV15_Resting Low Affinity APD Shortened Action Potential Duration Moricizine->APD Influences Sodium_Influx Phase 0 Sodium Influx NaV15_Inactivated->Sodium_Influx Blocks Vmax Decreased Vmax Sodium_Influx->Vmax Leads to Conduction_Velocity Decreased Conduction Velocity Vmax->Conduction_Velocity Results in Antiarrhythmic_Effect Antiarrhythmic Effect Conduction_Velocity->Antiarrhythmic_Effect Contributes to Proarrhythmic_Risk Proarrhythmic Risk (CAST Trial) Conduction_Velocity->Proarrhythmic_Risk Can Lead to APD->Antiarrhythmic_Effect Contributes to

Caption: Core mechanism of this compound (moricizine) action on the cardiac sodium channel.

Experimental Workflow for In Vitro Characterization

experimental_workflow start Start: Isolate Cardiomyocytes or Use NaV1.5 Expressing Cells patch_clamp Whole-Cell Patch-Clamp Recording start->patch_clamp apd_measurement Action Potential Duration Measurement (Microelectrodes) start->apd_measurement voltage_protocols Apply Voltage Protocols (Tonic, Use-Dependent, Inactivation) patch_clamp->voltage_protocols drug_application Apply Moricizine (Concentration-Response) voltage_protocols->drug_application data_acquisition Data Acquisition (Sodium Current Traces) drug_application->data_acquisition analysis Data Analysis (IC50, Kd, Time Constants) data_acquisition->analysis conclusion Conclusion: Characterize Electrophysiological Profile analysis->conclusion apd_measurement->drug_application Apply Moricizine apd_analysis Analyze APD50, APD90, and Vmax apd_measurement->apd_analysis apd_analysis->conclusion

Caption: Experimental workflow for the in vitro electrophysiological characterization of moricizine.

Clinical Implications and Proarrhythmic Risk

Clinical trials have demonstrated moricizine's efficacy in suppressing ventricular premature contractions and non-sustained ventricular tachycardia.[2] However, the Cardiac Arrhythmia Suppression Trial (CAST and CAST-II) revealed a significant proarrhythmic potential, with an increased risk of mortality in post-myocardial infarction patients treated with moricizine and other Class IC agents.[1] This highlights the critical consideration that potent sodium channel blockade, while effective at suppressing some arrhythmias, can also create a substrate for re-entrant arrhythmias, particularly in the context of structural heart disease.

Conclusion

This compound (moricizine) is a potent Class IC antiarrhythmic agent characterized by its high affinity for the inactivated state of the cardiac sodium channel and its slow dissociation kinetics. These properties lead to a pronounced use-dependent block and a significant slowing of conduction velocity. While it also shortens the action potential duration, its primary classification is dictated by its interaction with the sodium channel. The significant proarrhythmic risk associated with moricizine, especially in patients with structural heart disease, necessitates careful patient selection and monitoring. A thorough understanding of its electrophysiological profile, as detailed in this guide, is crucial for its appropriate consideration in the context of antiarrhythmic therapy and for the development of safer antiarrhythmic drugs.

References

Ethmozine's Molecular Landscape Beyond Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethmozine® (moricizine) is a class IC antiarrhythmic agent primarily recognized for its potent blockade of cardiac sodium channels. This activity is central to its therapeutic effect in suppressing ventricular arrhythmias.[1][2][3] However, a growing body of evidence suggests that the pharmacological profile of moricizine extends beyond this primary mechanism, encompassing a range of molecular targets that may contribute to both its therapeutic efficacy and its adverse effect profile. This technical guide provides a comprehensive overview of the known and emerging molecular targets of moricizine beyond the fast sodium current (INa), offering insights for researchers and drug development professionals exploring novel antiarrhythmic strategies and investigating the broader physiological effects of this compound. While moricizine is chemically similar to phenothiazines, it does not appear to exhibit significant dopaminergic receptor blockade.[2][4]

Off-Target Ion Channel Interactions

While the primary action of moricizine is on sodium channels, it has been reported to have minor effects on other cardiac ion channels, including potassium and calcium channels. However, these effects are generally considered less significant than its sodium channel blockade in contributing to its primary antiarrhythmic action.[5]

Table 1: Summary of this compound's Effects on Non-Sodium Ion Channels
Ion Channel FamilySpecific Channel/CurrentObserved EffectQuantitative DataSpecies/Model
Potassium Channels Time-dependent outward K+ currentReversible depressionNot AvailableGuinea-pig ventricular myocytes
Outward K+ currentsNo alterationNot AvailableAtrial myocytes
Calcium Channels L-type Ca2+ current (ICa-L)Use-dependent block; suppressionNot AvailableGuinea-pig ventricular myocytes
Potassium Channel Modulation

Studies have indicated that moricizine can cause a reversible depression of the time-dependent outward potassium current in guinea-pig ventricular myocytes.[6] However, another study on atrial myocytes suggested that moricizine does not alter any outward K+ currents.[7] This discrepancy may be due to tissue-specific differences in potassium channel subunit expression. The lack of quantitative data, such as IC50 values, for specific potassium channel subtypes (e.g., KCNQ1/KCNE1 which underlies the IKs current) makes it difficult to assess the clinical relevance of this interaction.

Calcium Channel Modulation

Impact on Intracellular Signaling Pathways

A significant finding beyond direct ion channel modulation is the effect of moricizine on intracellular signaling cascades, particularly the Calcium/Calmodulin-dependent protein kinase-II (CaMKII) pathway.

Table 2: Effect of this compound on CaMKII Signaling
TargetObserved EffectUpstream ModulatorDownstream ConsequenceSpecies/Model
Phosphorylated CaMKII (p-CaMKII) Reduction in Angiotensin II-induced upregulationInhibition of late sodium current (INaL)Potential suppression of atrial fibrillationMouse atria, HL-1 cells
CaMKII Pathway

Recent research has demonstrated that moricizine can reduce the upregulation of phosphorylated CaMKII (p-CaMKII) induced by angiotensin II.[8][9] This effect is believed to be a consequence of moricizine's inhibition of the late sodium current (INaL).[8][9] The sustained inward sodium current during the plateau phase of the action potential can lead to an increase in intracellular calcium via the sodium-calcium exchanger, which in turn activates CaMKII. By inhibiting INaL, moricizine indirectly suppresses this pathological activation of CaMKII, a mechanism that may be crucial for its effectiveness in preventing atrial fibrillation.[8][9]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space INaL Late Sodium Current (INaL) NCX Sodium-Calcium Exchanger (NCX) INaL->NCX activates reverse mode Ca_i Intracellular Ca2+ NCX->Ca_i increases CaMKII CaMKII Ca_i->CaMKII activates pCaMKII Phosphorylated CaMKII (p-CaMKII) CaMKII->pCaMKII autophosphorylation AF_Substrate Atrial Fibrillation Substrate pCaMKII->AF_Substrate promotes AngII Angiotensin II AngII->INaL enhances Moricizine Moricizine Moricizine->INaL inhibits

Figure 1. Proposed mechanism of moricizine's effect on the CaMKII pathway in atrial fibrillation.

Modulation of Circadian Rhythms

An intriguing and relatively recent discovery is the ability of moricizine to modulate the molecular machinery of the circadian clock.

Table 3: Effects of this compound on Circadian Clock Genes
GeneEffect on ExpressionExperimental System
Core Clock Genes (e.g., Bmal1, Cry2, Per3) Altered circadian expression patternsPer2::LucSV reporter fibroblast cells
Clock-Controlled Ion Channel Genes Altered circadian expression patternsPer2::LucSV reporter fibroblast cells
Circadian Clock Gene Expression

Studies using Per2::LucSV circadian reporter fibroblast cells have shown that moricizine can lengthen the circadian period in a dose-dependent manner.[5][10] This is accompanied by significant, time-dependent changes in the expression of core clock genes.[5][10] Furthermore, the expression of several clock-controlled ion channel genes was also altered.[5][10] These findings suggest that moricizine can directly influence the cellular clock, a novel mechanism that could have broad physiological implications beyond its antiarrhythmic effects.

G Moricizine Moricizine Cellular_Clock Cellular Circadian Clock Machinery Moricizine->Cellular_Clock Core_Clock_Genes Core Clock Gene Expression (Bmal1, Cry2, Per3) Cellular_Clock->Core_Clock_Genes regulates CCGs Clock-Controlled Gene Expression (e.g., Ion Channels) Cellular_Clock->CCGs regulates Period_Lengthening Circadian Period Lengthening Cellular_Clock->Period_Lengthening results in

Figure 2. Logical relationship of moricizine's impact on the cellular circadian clock.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the non-sodium channel targets of moricizine.

Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Current (ICa-L)

This protocol is a generalized procedure based on standard techniques for recording ICa-L in isolated ventricular myocytes.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., guinea pig, rat).

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH. To isolate ICa-L, Na+ can be replaced with a non-permeant cation like NMDG+, and K+ can be replaced with Cs+ to block sodium and potassium currents, respectively.

    • Internal (Pipette) Solution: Contains (in mM): CsCl 120, TEA-Cl 20, Mg-ATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with CsOH.

  • Recording:

    • Whole-cell configuration is established using a patch-clamp amplifier.

    • The holding potential is set to approximately -40 mV to inactivate sodium channels.

    • ICa-L is elicited by depolarizing voltage steps (e.g., to potentials between -30 mV and +60 mV for 200-300 ms).

    • Moricizine is applied via the superfusion system at desired concentrations.

    • Use-dependence can be assessed by applying trains of depolarizing pulses at different frequencies.

G Start Start Isolate_Myocytes Isolate Ventricular Myocytes Start->Isolate_Myocytes Prepare_Solutions Prepare External and Internal Solutions Isolate_Myocytes->Prepare_Solutions Establish_Whole_Cell Establish Whole-Cell Configuration Prepare_Solutions->Establish_Whole_Cell Set_Holding_Potential Set Holding Potential (-40 mV) Establish_Whole_Cell->Set_Holding_Potential Apply_Voltage_Steps Apply Depolarizing Voltage Steps Set_Holding_Potential->Apply_Voltage_Steps Record_Baseline Record Baseline ICa-L Apply_Voltage_Steps->Record_Baseline Apply_Moricizine Apply Moricizine Record_Baseline->Apply_Moricizine Record_Drug_Effect Record ICa-L in presence of Moricizine Apply_Moricizine->Record_Drug_Effect Analyze_Data Analyze Current Amplitude and Kinetics Record_Drug_Effect->Analyze_Data End End Analyze_Data->End

Figure 3. Experimental workflow for whole-cell patch clamp analysis of ICa-L.

Western Blotting for Phosphorylated CaMKII (p-CaMKII)

This is a generalized protocol for detecting changes in p-CaMKII levels in cardiac tissue or cell lysates.

  • Sample Preparation:

    • Cardiac tissue or cells are treated with vehicle, a stimulating agent (e.g., Angiotensin II), and the agent with moricizine.

    • Lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody specific for p-CaMKII (e.g., anti-p-CaMKII Thr286) overnight at 4°C.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The membrane is washed again with TBST.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

    • The membrane can be stripped and re-probed for total CaMKII and a loading control (e.g., GAPDH) for normalization.

Circadian Rhythm Analysis using Luciferase Reporters

This protocol outlines the general steps for assessing the effect of moricizine on the circadian clock in cultured cells.

  • Cell Culture and Transduction:

    • Fibroblasts (e.g., NIH3T3 or U2OS) are stably transduced with a lentiviral vector expressing a luciferase reporter gene under the control of a clock gene promoter (e.g., Per2).

  • Synchronization and Treatment:

    • Cells are synchronized with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

    • The medium is then replaced with a recording medium containing luciferin and the desired concentration of moricizine or vehicle.

  • Bioluminescence Recording:

    • Bioluminescence is recorded in real-time using a luminometer for several days.

  • Data Analysis:

    • The period, phase, and amplitude of the circadian rhythm are determined from the bioluminescence data using specialized software.

  • Gene Expression Analysis (qPCR):

    • Parallel cultures are treated and harvested at different time points over a circadian cycle.

    • RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of core clock genes and other target genes.

Conclusion

The molecular pharmacology of this compound (moricizine) is more complex than its classification as a simple sodium channel blocker would suggest. Evidence points to interactions with potassium and calcium channels, modulation of the critical CaMKII signaling pathway, and a novel influence on the cellular circadian clock. While quantitative data on these off-target interactions remain limited, the existing findings open new avenues for research. A deeper understanding of these non-sodium channel targets is crucial for a complete appreciation of moricizine's clinical profile and for the development of future antiarrhythmic therapies with improved efficacy and safety. Further investigation, particularly quantitative characterization of these interactions and elucidation of their downstream functional consequences, is warranted.

References

An In-depth Technical Guide to the Early In Vitro Electrophysiological Effects of Moricizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies that characterized the electrophysiological properties of moricizine, a Class I antiarrhythmic agent. The following sections detail the core mechanisms of action, present quantitative data from key experiments, and outline the methodologies employed in these seminal investigations.

Core Electrophysiological Profile

Moricizine is a phenothiazine derivative classified as a Class I antiarrhythmic drug.[1][2][3] Early in vitro studies established its primary mechanism as the blockade of cardiac sodium channels, which slows the conduction of electrical impulses through the heart tissue.[4] This action is crucial for its antiarrhythmic effect in managing ventricular arrhythmias.[2][4]

Preclinical investigations revealed that moricizine produces a concentration-dependent decrease in the maximal rate of phase 0 depolarization in cardiac Purkinje fibers.[1] It also accelerates phase 2 and 3 repolarization, leading to a decrease in both the action potential duration and the effective refractory period.[1] While it does not affect the slope of phase 4 depolarization, moricizine has been shown to suppress normal and abnormal automaticity in vitro.[1] Furthermore, it effectively suppresses early and delayed afterdepolarizations, which are known triggers for arrhythmias.[1]

While its primary action is on the fast sodium current, moricizine also exhibits a use-dependent block of the L-type Ca2+ current, which may contribute to the shortening of the action potential.[5][6] Some studies have also noted a reversible depression of the time-dependent outward potassium current.[5][6]

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from early in vitro electrophysiological studies of moricizine.

Table 1: Effects of Moricizine on Sodium Current (INa) in Feline Ventricular Myocytes

ParameterValueConditions
Dissociation Constant (Kd) - Resting State105 µMHolding Potential = -140 mV
Hill Coefficient1.3---
Shift in Steady-State Inactivation (30 µM Moricizine)-7.3 ± 2.4 mV---
Time Constant of Recovery from Inactivation (30 µM Moricizine)8 sHolding Potential = -140 mV
INa Reduction (4 ms prepulse)4%Double pulse protocol
INa Reduction (>200 ms prepulse)Strong InhibitionDouble pulse protocol

Data sourced from a study on single feline ventricular myocytes using whole-cell patch-clamp techniques.[7]

Table 2: Dissociation Constants of Moricizine for Sodium Channels in Guinea-Pig Myocytes

Myocyte TypeChannel StateDissociation Constant (Kd)
AtrialResting99.3 µM
AtrialInactivated1.2 µM
VentricularResting30 µM
VentricularInactivated0.17 µM

This data highlights moricizine's higher affinity for the inactivated state of the sodium channel in both atrial and ventricular myocytes.[8]

Table 3: Effects of Moricizine on Late Sodium Current (INaL) in Mouse Atrial Myocytes

ConditionINaL Current Density (pA/pF)
Baseline0.31 ± 0.02
With ATX II (3 nM)1.44 ± 0.03
With ATX II and Moricizine0.56 ± 0.02

These results demonstrate moricizine's ability to significantly reduce the enhanced late sodium current.[9]

Experimental Protocols

The foundational understanding of moricizine's electrophysiological effects was established through various in vitro experimental setups. The following are detailed methodologies from key studies.

Whole-Cell Patch-Clamp Technique on Isolated Feline Ventricular Myocytes

This protocol was utilized to study the effect of moricizine on the sodium current (INa).

  • Cell Preparation: Single ventricular myocytes were isolated from feline hearts.

  • Recording Technique: The whole-cell patch-clamp technique was employed to record ion currents.

  • Experimental Protocol for INa Inhibition:

    • Cells were held at a holding potential of -140 mV.

    • Moricizine was applied to the bath solution at varying concentrations to determine the concentration-dependent inhibition of INa.

    • The current-voltage relationship was assessed in the presence and absence of the drug.

    • The Hill equation was used to fit the concentration-response data to determine the dissociation constant and Hill coefficient.

  • Protocol for State-Dependent Block:

    • To assess the affinity for the inactivated state, the steady-state inactivation curve was generated by applying prepulses of varying voltages before a test pulse. This was done with and without moricizine to measure the shift in the curve.

    • Recovery from inactivation was measured by applying a conditioning pulse to inactivate the channels, followed by a variable recovery interval at a negative holding potential before a test pulse. The time constant of recovery was determined in the presence of moricizine.

    • A double-pulse protocol with varying prepulse durations was used to study the onset of the INa block.[7]

Microelectrode Studies on Cardiac Purkinje Fibers

This methodology was used to assess the effects of moricizine on the cardiac action potential.

  • Tissue Preparation: Purkinje fibers were isolated from the hearts of dogs or sheep.

  • Recording Technique: Intracellular microelectrodes were used to record the action potentials.

  • Experimental Protocol:

    • The Purkinje fibers were superfused with a Tyrode's solution.

    • Stable baseline action potentials were recorded.

    • Moricizine was added to the superfusate at different concentrations.

    • Changes in various action potential parameters were measured, including the maximum rate of phase 0 depolarization (Vmax), action potential duration at different levels of repolarization (e.g., APD50, APD90), and the effective refractory period.

    • The effects on spontaneous diastolic depolarization (phase 4) and automaticity were also observed.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental processes described in this guide.

moricizine_sodium_channel_interaction cluster_channel_states Sodium Channel States Resting Resting State Activated Activated State (Open) Resting->Activated Depolarization Inactivated Inactivated State (Closed) Activated->Inactivated Time-dependent inactivation Inactivated->Resting Repolarization Moricizine Moricizine Moricizine->Resting Low Affinity Binding Moricizine->Activated Low Affinity Binding Moricizine->Inactivated High Affinity Binding (Slow dissociation)

Caption: Moricizine's preferential binding to the inactivated state of the sodium channel.

patch_clamp_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolate Isolate Cardiac Myocytes Patch Establish Whole-Cell Patch Clamp Isolate->Patch Record_Baseline Record Baseline Ion Currents Patch->Record_Baseline Apply_Drug Apply Moricizine Record_Baseline->Apply_Drug Record_Drug_Effect Record Ion Currents with Moricizine Apply_Drug->Record_Drug_Effect Analyze Analyze Current Changes (e.g., I-V curve, inactivation) Record_Drug_Effect->Analyze Quantify Quantify Parameters (e.g., Kd, shift in V1/2) Analyze->Quantify

Caption: A simplified workflow for a whole-cell patch-clamp experiment.

moricizine_signaling_pathway Moricizine Moricizine INaL Late Sodium Current (INaL) Moricizine->INaL Inhibits CaMKII CaMKII Activation INaL->CaMKII Enhances CaMKII->INaL Positive Feedback AF Atrial Fibrillation Substrate CaMKII->AF Promotes

Caption: Moricizine's inhibitory effect on the late sodium current and CaMKII pathway.

References

The Discovery and Initial Characterization of Ethmozine® (Moricizine Hydrochloride): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethmozine®, with the active ingredient moricizine hydrochloride, is a Class I antiarrhythmic agent developed for the management of life-threatening ventricular arrhythmias.[1][2] This technical guide provides an in-depth review of the discovery and initial characterization of this compound®, focusing on its pharmacological properties, electrophysiological effects, pharmacokinetic profile, and early clinical evaluation. The synthesis of this phenothiazine derivative is also detailed.[1] Quantitative data from foundational studies are summarized, and key experimental methodologies are described to provide a comprehensive understanding of the drug's initial scientific assessment.

Introduction

This compound® (moricizine) is a phenothiazine derivative that was synthesized in the USSR and later developed in the United States for the treatment of ventricular arrhythmias.[3] As a Class I antiarrhythmic agent, its primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes.[2][4][5] This action leads to a stabilization of the myocardial membrane and a reduction in the excitability of cardiac tissue.[4] This document outlines the fundamental scientific investigations that characterized the initial profile of this compound®.

Chemical Synthesis

The synthesis of moricizine involves a multi-step process starting from N-phenyl-1,3-benzenediamine.[1] The key steps are outlined in the diagram below.

G cluster_synthesis Chemical Synthesis of Moricizine N-phenyl-1,3-benzenediamine N-phenyl-1,3-benzenediamine Carbamate Intermediate Carbamate Intermediate N-phenyl-1,3-benzenediamine->Carbamate Intermediate Ethyl Chloroformate Phenothiazine Derivative Phenothiazine Derivative Carbamate Intermediate->Phenothiazine Derivative Sulfur, Iodine Amide Intermediate Amide Intermediate Phenothiazine Derivative->Amide Intermediate 3-chloropropionyl chloride Moricizine Moricizine Amide Intermediate->Moricizine Morpholine

Caption: Chemical synthesis pathway of Moricizine (this compound®).

The synthesis commences with the reaction of N-phenyl-1,3-benzenediamine with ethyl chloroformate to form a carbamate.[1] This intermediate is then cyclized using sulfur and iodine to create the phenothiazine core.[1] Subsequently, an amide is formed by reacting the phenothiazine derivative with 3-chloropropionyl chloride.[1] The final step involves the alkylation of morpholine to yield moricizine.[1]

Mechanism of Action and Electrophysiology

This compound® is classified as a Class I antiarrhythmic agent, exerting its effects by blocking the fast inward sodium current in cardiac cells.[2][4] This leads to a decrease in the maximum rate of Phase 0 depolarization (Vmax) of the cardiac action potential.[4]

Electrophysiological Effects

The primary electrophysiological effects of this compound® are summarized in the table below.

ParameterEffectReference
Vmax (Phase 0 Depolarization) Dose-dependent decrease[4]
Action Potential Duration Shortened in Purkinje fibers[4]
Effective Refractory Period Decreased in Purkinje fibers[4]
AV Nodal Conduction Time (AH interval) Prolonged by 10-13%[4]
His-Purkinje Conduction Time (HV interval) Prolonged by 21-26%[4]
PR Interval Prolonged by 16-20%[4]
QRS Duration Widened by 7-18%[4]
Corrected QT Interval Prolonged by 2-5% (due to QRS widening)[4]
JT Interval Shortened[4]

These effects contribute to the antiarrhythmic properties of the drug by slowing conduction and reducing the excitability of myocardial tissue.

The proposed mechanism of action and its downstream electrophysiological consequences are illustrated in the following diagram.

G cluster_moa Mechanism of Action of this compound® This compound This compound Sodium_Channel_Blockade Fast Sodium Channel Blockade This compound->Sodium_Channel_Blockade Decreased_Vmax Decreased Vmax (Phase 0 Depolarization) Sodium_Channel_Blockade->Decreased_Vmax Shortened_APD_ERP Shortened Action Potential Duration and Effective Refractory Period (Purkinje Fibers) Sodium_Channel_Blockade->Shortened_APD_ERP Slowed_Conduction Slowed Conduction (AV Node, His-Purkinje) Decreased_Vmax->Slowed_Conduction Prolonged_PR_QRS Prolonged PR Interval and QRS Duration Slowed_Conduction->Prolonged_PR_QRS Antiarrhythmic_Effect Antiarrhythmic Effect Shortened_APD_ERP->Antiarrhythmic_Effect Prolonged_PR_QRS->Antiarrhythmic_Effect

Caption: Signaling pathway of this compound's antiarrhythmic effect.

Experimental Protocols for Electrophysiological Studies

Initial in-vitro electrophysiological characterization was performed on isolated canine Purkinje fibers.[4] In these experiments, standard microelectrode techniques were used to measure action potential parameters before and after the application of this compound®. For in-vivo studies in animal models, such as dogs with experimentally induced myocardial infarction, programmed electrical stimulation was used to assess the drug's effects on ventricular tachycardia inducibility and various electrophysiological intervals.[6] In human studies, electrophysiology studies involved intracardiac recordings to measure intervals such as the AH and HV intervals, as well as the effects on atrioventricular conduction.[4]

Pharmacokinetics

The pharmacokinetic profile of this compound® is characterized by rapid absorption and extensive first-pass metabolism.[4]

ParameterValueReference
Bioavailability Approximately 38%[4]
Time to Peak Plasma Concentration 0.5 - 2 hours[4]
Protein Binding Approximately 95%[4]
Metabolism Extensive, induces its own metabolism[4]
Half-life 1.5 - 3.5 hours[4]
Excretion ~56% in feces, ~39% in urine[4]

The workflow for a typical pharmacokinetic study is depicted below.

G cluster_pk_workflow Pharmacokinetic Study Workflow Drug_Administration Oral Administration of this compound® Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Drug_Quantification Quantification of Moricizine and Metabolites (LC-MS/MS) Plasma_Separation->Drug_Quantification Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Drug_Quantification->Data_Analysis Results Bioavailability, Tmax, Cmax, Half-life Data_Analysis->Results

References

An In-depth Technical Guide on the Theoretical Models of Ethmozine (Moricizine) Binding to Nav1.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethmozine (moricizine) is a Class IC antiarrhythmic agent that exerts its therapeutic effects primarily through the blockade of the cardiac voltage-gated sodium channel, Nav1.5 (encoded by the SCN5A gene). Understanding the molecular interactions between moricizine and Nav1.5 is critical for optimizing its clinical use and for the development of novel antiarrhythmic drugs with improved safety and efficacy profiles. This technical guide provides a comprehensive overview of the theoretical models governing moricizine's binding to Nav1.5, supported by available quantitative data, detailed experimental protocols, and conceptual visualizations. The primary theoretical frameworks discussed are the Modulated Receptor Hypothesis (MRH) and the Guarded Receptor Hypothesis (GRH), which together explain the state-dependent and use-dependent nature of moricizine's interaction with the channel.

Introduction to this compound and the Nav1.5 Channel

The Nav1.5 channel is responsible for the rapid upstroke (Phase 0) of the cardiac action potential, a critical event for the initiation and propagation of the electrical impulse throughout the heart.[1] Moricizine, as a Class IC agent, potently blocks this sodium current (INa), thereby slowing conduction velocity. A key characteristic of moricizine is its state-dependent binding, showing a pronounced preference for the inactivated state of the Nav1.5 channel.[2][3] This property, coupled with slow dissociation kinetics, underlies its use-dependent effects, where the degree of channel blockade increases with heart rate.[2][4]

Theoretical Binding Models

The interaction of moricizine with the Nav1.5 channel is not a simple lock-and-key mechanism but is dynamically influenced by the conformational state of the channel. Two principal theoretical models, the Modulated Receptor Hypothesis and the Guarded Receptor Hypothesis, provide a framework for understanding this complex interaction.

The Modulated Receptor Hypothesis (MRH)

First proposed by Hille and Hondeghem & Katzung, the Modulated Receptor Hypothesis posits that the affinity of a drug for its binding site on the ion channel changes depending on the channel's conformational state (resting, open, or inactivated).[1] For moricizine, the affinity for the Nav1.5 channel's binding site is low when the channel is in the resting state but increases dramatically when the channel transitions to the open and, most significantly, the inactivated states.[2]

This differential affinity explains the voltage- and use-dependence of the block. During the depolarized state of the action potential, channels are open and then quickly inactivate, presenting high-affinity binding sites for moricizine. Because moricizine has slow dissociation kinetics, it effectively "traps" the channel in a non-conducting, drug-bound state.[2]

ModulatedReceptorHypothesis Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Activation (Depolarization) Resting_Drug Resting-Bound (Drug Trapped) Resting->Resting_Drug k_on(R) Inactivated Inactivated State (Highest Affinity) Open->Inactivated Inactivation Open_Drug Open-Bound (Blocked) Open->Open_Drug k_on(O) Inactivated->Resting Recovery (Repolarization) Inactivated_Drug Inactivated-Bound (Block Stabilized) Inactivated->Inactivated_Drug k_on(I) Resting_Drug->Resting k_off(R) Open_Drug->Open k_off(O) Inactivated_Drug->Inactivated k_off(I) (Slow)

Caption: Modulated Receptor Hypothesis for Moricizine-Nav1.5 Interaction.
The Guarded Receptor Hypothesis (GRH)

The Guarded Receptor Hypothesis complements the MRH by considering the physical accessibility of the drug binding site.[1] This model proposes that the channel's gates (the activation and inactivation gates) can "guard" or control the access of the drug to its receptor located within the pore. For a charged molecule like moricizine, access to the binding site from the cytoplasm is thought to be primarily through the activation gate when it is open (the "hydrophilic pathway"). Once bound, the closure of the gates upon repolarization can physically trap the drug, slowing its dissociation. This trapping mechanism contributes significantly to the slow offset kinetics characteristic of Class IC drugs.

GuardedReceptorHypothesis cluster_channel Nav1.5 Channel Pore cluster_gates Channel Gates BindingSite Binding Site (F1760, Y1767) InactivationGate Inactivation Gate (III-IV Linker) ActivationGate Activation Gate (S6) InactivationGate->Moricizine_in Trapping (Channel Closed/Inactivated) Moricizine_out Moricizine (Cytoplasm) Moricizine_out->ActivationGate Access (Channel Open)

Caption: Guarded Receptor Hypothesis illustrating drug access and trapping.

Quantitative Data on Moricizine-Nav1.5 Interaction

Quantitative characterization of drug-channel interactions is essential for building accurate predictive models. While comprehensive kinetic data for moricizine is less abundant in the literature compared to other Class I agents, key findings have been reported.

ParameterValueCondition / CommentSource
IC50 (Peak INa) Not explicitly reportedState-dependent; significantly lower for inactivated channels.-
Peak INa Block 64.88%At 30 µM concentration.[2][3]
Late INa Block SignificantMoricizine is an effective inhibitor of the late sodium current.[2][3]
Dissociation Constant (Kd) Not explicitly reportedHigh affinity (low Kd) for the inactivated state is inferred.[2]
Binding Kinetics Slow dissociationA hallmark of Class IC agents, contributing to use-dependence.[2][3]
Effect on Gating -6 mV shiftHyperpolarizing shift in the steady-state inactivation curve.[4]

Experimental Protocols for Characterizing Binding

The state-dependent binding kinetics of moricizine on Nav1.5 channels are primarily investigated using the whole-cell patch-clamp electrophysiology technique.

Objective

To determine the IC50, state-dependent affinity, and binding/unbinding kinetics of moricizine on Nav1.5 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials
  • Cell Line: HEK293 cells stably expressing human Nav1.5 (hNav1.5).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

  • Drug: Moricizine hydrochloride dissolved in the external solution to final concentrations (e.g., 1, 3, 10, 30, 100 µM).[4]

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, and micromanipulator.

Methodology Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Patch-Clamp Experiment cluster_analysis Data Analysis A Culture hNav1.5-expressing HEK293 cells C Establish whole-cell configuration A->C B Prepare external, internal, and drug solutions E Perfuse cell with Moricizine solution B->E D Apply voltage protocols (baseline recording) C->D D->E K Determine shifts in steady-state inactivation D->K F Record drug effect at steady state E->F E->K G Washout and record recovery F->G J Analyze on- and off-rates from time course of block F->J H Measure peak and late I_Na amplitude G->H I Construct concentration- response curves (IC50) H->I

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Moricizine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the quantitative analysis of moricizine in human plasma using High-Performance Liquid Chromatography (HPLC). Moricizine is an antiarrhythmic agent, and monitoring its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring. The methods described herein utilize liquid-liquid extraction for sample preparation followed by reversed-phase HPLC with either UV or mass spectrometric detection. These protocols are intended for researchers, scientists, and professionals in drug development, offering robust and validated procedures for accurate moricizine quantification.

Introduction

Moricizine is a phenothiazine derivative antiarrhythmic drug used in the treatment of ventricular arrhythmias.[1] Accurate and precise measurement of its concentration in plasma is essential for understanding its pharmacokinetic profile, which is characterized by extensive first-pass metabolism and the presence of active metabolites.[1][2] This application note details two established liquid-liquid extraction (LLE) based HPLC methods for the determination of moricizine in human plasma.

Experimental Protocols

Two primary methods are presented, one utilizing HPLC with mass spectrometry (LC-MS) and the other with conventional UV detection. Both methods demonstrate high sensitivity and specificity for the analysis of moricizine in a complex biological matrix like plasma.

Method 1: LC-MS with Liquid-Liquid Extraction

This method is adapted from a validated assay for the simultaneous analysis of unlabeled and ¹³C₆-labeled moricizine, making it suitable for bioavailability and bioequivalence studies.[3]

2.1.1. Materials and Reagents

  • Moricizine Hydrochloride Reference Standard

  • [²H₁₁]moricizine (Internal Standard)

  • Methanol (HPLC Grade)

  • Methylene Chloride (HPLC Grade)

  • Ammonium Acetate

  • Triethylamine

  • Human Plasma (Drug-free)

  • Deionized Water

2.1.2. Sample Preparation: Liquid-Liquid Extraction

  • To 1.0 mL of human plasma in a polypropylene tube, add the internal standard, [²H₁₁]moricizine.

  • Alkalinize the plasma sample.

  • Add 5 mL of methylene chloride and vortex for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the methylene chloride to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a suitable aliquot (e.g., 50 µL) into the HPLC system.

2.1.3. HPLC and Mass Spectrometry Conditions

The following table summarizes the chromatographic and spectrometric conditions.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column ODS (C18), dimensions not specified in the source
Mobile Phase Methanol : 0.1 M Ammonium Acetate with 0.2% Triethylamine (65:35, v/v)[3]
Flow Rate 1.5 mL/min[3]
Injection Volume 50 µL (Typical)
Column Temperature Ambient
Detector Thermospray Mass Spectrometer (e.g., Finnigan 4600 TSQ with Vestec thermospray interface)[3]
Ionization Mode Thermospray, Positive Ion
Monitored Ions (m/z) Moricizine: 428, ¹³C₆-Moricizine: 434, [²H₁₁]moricizine (IS): 439[3]
Retention Time Moricizine: ~1.2 min[3]

2.1.4. Method Validation Summary

The method was validated over a specific concentration range, demonstrating good precision and accuracy.[3]

ParameterResult
Linearity Range 10 - 800 ng/mL[3]
Intra-day Precision (RSD) 1.8 - 13.3%[3]
Intra-day Accuracy 1.9 - 15.8%[3]
Method 2: HPLC-UV with Liquid-Liquid Extraction

This method is suitable for the simultaneous determination of moricizine and its sulfoxidation metabolites.[4]

2.2.1. Materials and Reagents

  • Moricizine Reference Standard

  • Clozapine (Internal Standard)

  • Methanol (HPLC Grade)

  • Diethyl Ether (HPLC Grade)

  • Pentanesulphonic acid

  • Triethylamine

  • Human Plasma (Drug-free)

  • Deionized Water

2.2.2. Sample Preparation: Liquid-Liquid Extraction

  • To 1.0 mL of biological fluid (plasma), add the internal standard, clozapine.

  • Add pentanesulphonic acid.

  • Extract with diethyl ether.

  • Evaporate the ethereal extract to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

2.2.3. HPLC Conditions

The following table outlines the chromatographic parameters.

ParameterCondition
HPLC System Waters HPLC system or equivalent
Column µBondapak reversed-phase C18 with a C18 pre-column[4]
Mobile Phase Methanol : Water : Triethylamine (65:35:0.5, v/v/v)[4]
Flow Rate Not specified, typical for C18 columns is 1.0 mL/min
Injection Volume Not specified
Column Temperature Ambient
Detector UV Detector, wavelength not specified
Run Time 12 min[4]
Retention Times Moricizine: 6.2 min, Clozapine (IS): 9.7 min[4]

2.2.4. Method Performance

ParameterResult
Recovery 89.9% to 98.1% for moricizine and metabolites[4]
Limit of Detection Moricizine: 20 ng/mL, Moricizine Sulphoxide: 10 ng/mL, Moricizine Sulphone: 5 ng/mL[4]

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow for the analysis of moricizine in plasma.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma 1. Plasma Sample Collection add_is 2. Add Internal Standard plasma->add_is extraction 3. Liquid-Liquid Extraction add_is->extraction evaporation 4. Evaporation of Solvent extraction->evaporation reconstitution 5. Reconstitution in Mobile Phase evaporation->reconstitution injection 6. Injection into HPLC reconstitution->injection separation 7. Chromatographic Separation detection 8. Detection (UV or MS) integration 9. Peak Integration detection->integration calibration 10. Calibration Curve Generation integration->calibration quantification 11. Concentration Calculation calibration->quantification

Caption: General workflow for moricizine analysis in plasma.

G cluster_lleq Liquid-Liquid Extraction Logic start Plasma + Internal Standard alkalinize Alkalinize Sample start->alkalinize add_solvent Add Immiscible Organic Solvent (e.g., Methylene Chloride) alkalinize->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge aqueous Aqueous Layer (Proteins, Salts) centrifuge->aqueous organic Organic Layer (Moricizine, IS) centrifuge->organic

Caption: Decision process for liquid-liquid extraction.

Discussion

The presented methods offer reliable and validated approaches for the quantification of moricizine in human plasma. The choice between LC-MS and HPLC-UV will depend on the required sensitivity and the available instrumentation. The LC-MS method provides higher sensitivity and specificity, with a limit of quantification down to 10 ng/mL, and is ideal for pharmacokinetic studies requiring detailed characterization.[3] The HPLC-UV method is a cost-effective alternative suitable for routine therapeutic drug monitoring, with a detection limit of 20 ng/mL for the parent drug.[4]

For both methods, the use of an appropriate internal standard is critical to correct for variations in extraction efficiency and injection volume. [²H₁₁]moricizine is an ideal isotopic internal standard for the LC-MS method, while clozapine has been shown to be a suitable non-isotopic internal standard for the HPLC-UV method.[3][4]

While specific solid-phase extraction (SPE) protocols for moricizine were not identified in the initial literature search, SPE remains a viable alternative to LLE. A general approach would involve using a C8 or C18 reversed-phase SPE cartridge. The plasma sample, after dilution, would be loaded onto the conditioned cartridge. After washing to remove interferences, moricizine would be eluted with an organic solvent like methanol. This approach could offer benefits in terms of reduced solvent consumption and potential for automation.

Conclusion

The detailed protocols and validation data provided in this application note offer a comprehensive guide for the analysis of moricizine in human plasma. By following these methods, researchers can achieve accurate and precise quantification of moricizine, facilitating further research and clinical applications of this antiarrhythmic agent.

References

Application Notes and Protocols for Studying Ethmozine (Moricizine) Effects on Cardiomyocytes using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethmozine® (moricizine hydrochloride) is a Class I antiarrhythmic agent known for its efficacy in treating ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of fast inward sodium channels in the myocardial cell membrane, which stabilizes the membrane and suppresses abnormal cardiac electrical activity.[1][2] Recent research has also highlighted its role in inhibiting the late sodium current (I_NaL), a key factor in certain arrhythmic conditions.[3] These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to investigate the effects of this compound on isolated cardiomyocytes, offering a robust framework for preclinical cardiac safety assessment and mechanistic studies.

Data Presentation: Electrophysiological Effects of this compound

The following tables summarize the known quantitative and qualitative effects of this compound on key cardiac ion channels and action potential parameters.

Table 1: Effects of this compound (Moricizine) on Cardiac Ion Channels

Ion ChannelChannel SubtypeEffectQuantitative DataNotes
Sodium Channel (Peak Current) Na_v1.5Inhibition (State-dependent)K_d (resting state): 105 µM[4]This compound exhibits a higher affinity for the inactivated state of the channel, leading to use-dependent block.[4]
Sodium Channel (Late Current) Na_v1.5InhibitionSignificant reduction of ATX-II enhanced I_NaL at 30 µM[3]This action may contribute to its anti-arrhythmic effect in conditions with elevated late sodium current.[3]
Calcium Channel L-type (Ca_v1.2)Use-dependent InhibitionNo IC50 reported; minimal effect at 0.1 Hz, increased block at 1 Hz[5]This effect may contribute to the observed shortening of the action potential duration.[3][5]
Potassium Channel hERG (I_Kr)Minimal to no effectNo significant inhibition at therapeutic concentrations reported.This compound is not typically associated with QT prolongation, a hallmark of hERG channel blockade.[6]
Potassium Channel Time-dependent outward K+ currentReversible depressionNo IC50 reported.The clinical significance of this finding is not well-established.[5]

Table 2: Effects of this compound (Moricizine) on Cardiomyocyte Action Potential Parameters

ParameterEffectQuantitative DataNotes
Maximum Upstroke Velocity (V_max) Dose-dependent decrease[7]Apparent K_d: 1.52 x 10⁻⁵ g/mL (~35 µM)[7]This is a direct consequence of the blockade of the fast sodium current.
Action Potential Duration (APD) Decrease/Shortening[8][9]Dose-dependent; specific percentage changes not detailed in reviewed literature.The shortening is more pronounced than the change in the effective refractory period (ERP).[9]
Conduction Velocity DecreaseDose-related slowing of conduction in atria, AV node, and His-Purkinje system.[8]Results in prolongation of PR and QRS intervals on an ECG.
Resting Membrane Potential No significant effect--
Automaticity SuppressionSuppresses both normal and abnormal automaticity.[8]-

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from standard enzymatic dissociation methods for obtaining viable, calcium-tolerant myocytes suitable for patch-clamp recording.

1.1. Materials and Reagents:

  • Perfusion Buffer (Ca²⁺-free Tyrode's): (in mM) 135 NaCl, 5.4 KCl, 1.0 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.05 mg/mL).

  • Kraft-Brühe (KB) Solution: (in mM) 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH₂PO₄, 20 Taurine, 10 HEPES, 10 Glucose, 3 MgCl₂, 0.5 EGTA; pH adjusted to 7.4 with KOH.

  • Animal Model: Adult rat or guinea pig.

1.2. Procedure:

  • Anesthetize the animal and administer heparin (e.g., 500 U/kg, IP) to prevent blood clotting.

  • Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Perfusion Buffer.

  • Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Perfusion Buffer at 37°C for 5 minutes to clear the coronary circulation of blood.

  • Switch the perfusion to the Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.

  • Stop the perfusion, remove the ventricles, and mince the tissue in a petri dish containing KB solution.

  • Gently triturate the minced tissue with a Pasteur pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Allow the myocytes to settle by gravity for 15-20 minutes.

  • Carefully remove the supernatant and gently resuspend the cell pellet in fresh KB solution.

  • Gradually reintroduce calcium to the cell suspension in incremental steps to a final concentration of 1.2-1.8 mM before commencing electrophysiological recordings.

  • Only quiescent, rod-shaped cells with clear striations should be used for patch-clamp experiments.

Protocol 2: Whole-Cell Patch-Clamp Recording of Sodium Currents (I_Na)

2.1. Solutions:

  • External Solution (for I_Na): (in mM) 5 NaCl, 133 CsCl, 1.8 CaCl₂, 2 MgCl₂, 10 HEPES, 5 Glucose, 20 TEA-Cl, 0.002 Nifedipine (to block Ca²⁺ currents); pH adjusted to 7.4 with CsOH.

  • Internal (Pipette) Solution: (in mM) 133 CsCl, 5 NaCl, 2 MgATP, 10 EGTA, 5 HEPES; pH adjusted to 7.3 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

2.2. Electrophysiological Recording:

  • Transfer isolated cardiomyocytes to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a selected myocyte and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.

  • Record currents using a patch-clamp amplifier and appropriate data acquisition software.

2.3. Voltage-Clamp Protocols for I_Na:

  • A. Current-Voltage (I-V) Relationship and Tonic Block:

    • Hold the membrane potential at -140 mV to ensure full channel availability.

    • Apply a series of 50 ms depolarizing steps from -100 mV to +60 mV in 5 or 10 mV increments.

    • Record peak inward current at each voltage step.

    • Perfuse with various concentrations of this compound (e.g., 10, 30, 100, 300 µM) and repeat the protocol to determine the concentration-dependent tonic block.

  • B. Use-Dependent Block:

    • Hold the membrane potential at -140 mV.

    • Apply a train of 20-30 depolarizing pulses to -20 mV (50 ms duration) at different frequencies (e.g., 1 Hz, 2 Hz, 5 Hz).

    • Measure the peak I_Na for each pulse in the train and normalize to the current of the first pulse.

    • Repeat the protocol in the presence of this compound (e.g., 30 µM) to quantify the use-dependent reduction in current.

Protocol 3: Recording of Late Sodium Current (I_NaL)

3.1. Solutions: Use the same solutions as in Protocol 2.

3.2. Voltage-Clamp Protocol:

  • Hold the membrane potential at -120 mV.

  • Apply a long depolarizing step to -20 mV for 300-500 ms.[3]

  • Measure the I_NaL as the mean current during a late portion of the depolarizing pulse (e.g., between 200 ms and 300 ms) to distinguish it from the rapidly inactivating peak current.

  • Perfuse with this compound (e.g., 30 µM) to assess its inhibitory effect on I_NaL.[3]

Protocol 4: Current-Clamp Recording of Action Potentials (APs)

4.1. Solutions:

  • External Solution: Standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 5 MgATP, 10 HEPES, 0.1 EGTA; pH 7.2 with KOH.

4.2. Procedure:

  • Achieve whole-cell configuration as described in Protocol 2.2.

  • Switch the amplifier to current-clamp mode.

  • Record spontaneous or evoked action potentials. To evoke APs, inject short (2-5 ms) suprathreshold depolarizing current pulses.

  • Measure key AP parameters: V_max, Action Potential Duration at 50% and 90% repolarization (APD₅₀, APD₉₀), and resting membrane potential.

  • Perfuse with different concentrations of this compound and record changes in AP parameters to determine the dose-dependent effects.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_analysis Data Analysis A Heart Excision B Langendorff Perfusion A->B C Enzymatic Digestion B->C D Cardiomyocyte Isolation C->D E Giga-ohm Seal Formation D->E F Whole-Cell Configuration E->F G Data Acquisition (Control) F->G H Perfusion with this compound G->H I Data Acquisition (Drug) H->I J Current/Voltage Analysis I->J K Dose-Response Curves J->K L Statistical Analysis K->L

Caption: Workflow for patch-clamp analysis of this compound on cardiomyocytes.

Signaling Pathway Diagram

G This compound This compound (Moricizine) Nav15 Na_v1.5 Channel This compound->Nav15 Inhibits INaL Increased Late Na+ Current (Pathological) This compound->INaL Reduces Nav15->INaL CaM Ca²⁺/Calmodulin INaL->CaM Increases Intracellular [Na⁺] leading to Ca²⁺ influx CaMKII CaMKII Activation CaM->CaMKII Activates Arrhythmia Arrhythmogenesis CaMKII->Arrhythmia Promotes

Caption: this compound's inhibition of late Na+ current reduces CaMKII activation.

References

Application Notes and Protocols for Testing Ethmozine in Animal Models of Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established canine and porcine models of ventricular tachycardia (VT) suitable for the preclinical evaluation of Ethmozine (moricizine). Detailed protocols for arrhythmia induction, drug administration, and electrophysiological assessment are outlined to facilitate standardized and reproducible studies.

Introduction to this compound and Ventricular Tachycardia Models

Ventricular tachycardia is a life-threatening cardiac arrhythmia characterized by a rapid heartbeat originating in the ventricles. Animal models are crucial for understanding the pathophysiology of VT and for evaluating the efficacy and safety of antiarrhythmic drugs. This compound (moricizine) is a Class IC antiarrhythmic agent that primarily acts by blocking cardiac sodium channels.[1][2] Its effects on ventricular arrhythmias have been investigated in various preclinical models, particularly those involving myocardial infarction (MI), which creates the arrhythmogenic substrate for reentrant VT.

The most commonly utilized large animal models for studying post-MI VT are the canine and porcine models. These models are favored due to the anatomical and physiological similarities of their cardiovascular systems to humans.[3]

Animal Models of Myocardial Infarction-Induced Ventricular Tachycardia

The creation of a stable substrate for reentrant VT is typically achieved by inducing a myocardial infarction through coronary artery ligation. This leads to a region of scarred, non-conductive tissue interspersed with surviving myocardial bundles, creating the necessary conditions for reentrant circuits.

Canine Model of Ischemia-Induced Ventricular Tachycardia

The canine model has been extensively used in cardiovascular research and provides a consistent method for inducing sustained VT.[4][5]

Porcine Model of Myocardial Infarction

Pigs are increasingly used in cardiovascular research due to the close resemblance of their coronary anatomy and cardiac physiology to humans.[3] The porcine MI model is highly reproducible and suitable for studying scar-related reentrant VT.

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in a Canine Model

This protocol describes a two-stage surgical procedure to create a myocardial infarction in canines, which serves as the substrate for ventricular tachycardia.

Materials:

  • Anesthesia induction and maintenance agents (e.g., propofol, isoflurane)

  • Surgical instruments for thoracotomy

  • Suture material (e.g., silk)

  • Ventilator

  • ECG monitoring equipment

  • Defibrillator

  • Post-operative analgesics and antibiotics

Procedure:

  • Anesthesia and Preparation: Anesthetize the dog and place it on a ventilator. Monitor vital signs, including ECG, throughout the procedure.

  • Thoracotomy: Perform a left lateral thoracotomy in the fourth or fifth intercostal space to expose the heart.

  • Coronary Artery Ligation: Carefully dissect the left anterior descending (LAD) coronary artery. Ligate the LAD artery in two locations to create an ischemic zone.[4] The duration of occlusion is typically around two hours, followed by reperfusion.[4]

  • Closure: Close the chest in layers.

  • Post-operative Care: Provide appropriate analgesic and antibiotic therapy. Monitor the animal closely for recovery and any signs of distress.

Protocol 2: Induction of Myocardial Infarction in a Porcine Model

This protocol details the procedure for creating a myocardial infarction in pigs via balloon occlusion of a coronary artery.

Materials:

  • Anesthesia induction and maintenance agents

  • Fluoroscopy equipment

  • Catheters and guidewires

  • Angioplasty balloon catheter

  • Contrast agent

  • ECG and hemodynamic monitoring equipment

  • Defibrillator

Procedure:

  • Anesthesia and Vascular Access: Anesthetize the pig and obtain vascular access, typically via the femoral artery.

  • Catheterization: Under fluoroscopic guidance, advance a guiding catheter to the coronary ostia.

  • Coronary Angiography: Perform coronary angiography to visualize the coronary anatomy.

  • Balloon Occlusion: Advance a balloon catheter into the target coronary artery (e.g., LAD or left circumflex). Inflate the balloon to occlude the artery. The occlusion is typically maintained for a predefined period (e.g., 90 minutes) to induce infarction.[6]

  • Reperfusion: Deflate the balloon to allow for reperfusion.

  • Post-procedural Care: Monitor the animal for recovery and provide necessary supportive care.

Protocol 3: Electrophysiological Study and Induction of Ventricular Tachycardia

This protocol is performed several days to weeks after the MI induction surgery to allow for scar maturation.

Materials:

  • Electrophysiology recording system

  • Programmable stimulator

  • Pacing catheters

  • ECG and intracardiac electrogram monitoring equipment

  • Defibrillator

Procedure:

  • Anesthesia and Catheter Placement: Anesthetize the animal and place pacing catheters in the right ventricle and/or other cardiac chambers under fluoroscopic guidance.

  • Baseline Electrophysiological Measurements: Record baseline electrophysiological parameters, including sinus cycle length, atrioventricular (AV) conduction intervals, and ventricular effective refractory period (VERP).

  • Programmed Electrical Stimulation: Induce VT using programmed electrical stimulation. This typically involves delivering a train of stimuli followed by one or more premature extrastimuli.[4]

  • VT Characterization: If sustained VT is induced, characterize its cycle length and morphology.

  • Termination of VT: Terminate VT with antitachycardia pacing or defibrillation if necessary.[4]

Protocol 4: this compound (Moricizine) Testing

This protocol outlines the administration and evaluation of this compound in the established VT model.

Procedure:

  • Drug Administration: Administer this compound intravenously or orally. A typical intravenous dose in canine studies is 3 mg/kg.[7][8] For oral administration in porcine models, a dose of 10-15 mg/kg three times a day has been used.[9]

  • Post-Drug Electrophysiological Study: After a suitable equilibration period, repeat the electrophysiological study as described in Protocol 3.

  • Assessment of Efficacy: Evaluate the effect of this compound on the inducibility of VT. If VT is still inducible, assess for changes in cycle length.

  • Measurement of Electrophysiological Parameters: Measure changes in electrophysiological parameters such as VERP and conduction velocity in both normal and infarcted myocardium.

Data Presentation

Table 1: Electrophysiological Effects of this compound in a Canine Model of Myocardial Infarction
ParameterBaselineAfter this compound (3 mg/kg IV)Reference
VT Inducibility
Sustained VT Inducible14/17 animals9/17 animals[7]
VT Cycle Length
In animals with inducible VTVariesIncreased[7]
Ventricular Effective Refractory Period (VERP)
Normal MyocardiumVariesProlonged[7]
Infarcted MyocardiumVariesProlonged[7]
Conduction
Conduction in Ischemic TissueDepressedFurther Impaired[7]
ECG Intervals
QT IntervalVariesSlightly Increased[7]
Table 2: Efficacy of this compound in Suppressing Ventricular Arrhythmias (Canine Model)
EndpointThis compound TreatmentOutcomeReference
Suppression of VT Inducibility3 mg/kg IVSuppressed in 5 of 14 animals[7]
Slowing of VT Rate3 mg/kg IVRate slowed in 6 of 14 animals[7]
Abolishment of Ventricular Arrhythmias3-5 x 10⁻⁵ g/ml (in isolated heart)Arrhythmias abolished and sinus rhythm restored[10]

Visualizations

Experimental_Workflow_VT_Model cluster_model_creation Animal Model Creation cluster_testing This compound Efficacy Testing A Animal Selection (Canine or Porcine) B Anesthesia & Surgical Preparation A->B C Myocardial Infarction Induction (Coronary Artery Ligation/Occlusion) B->C D Post-operative Recovery & Scar Maturation (Days to Weeks) C->D E Baseline Electrophysiological Study & VT Induction D->E Proceed to Testing F This compound Administration (IV or Oral) E->F G Post-Drug Electrophysiological Study & VT Induction F->G H Data Analysis: - VT Inducibility - VT Cycle Length - Electrophysiological Parameters G->H

Caption: Experimental workflow for evaluating this compound in an animal model of VT.

Ethmozine_Mechanism_of_Action cluster_cell Cardiac Myocyte Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Action_Potential Action Potential Phase 0 (Rapid Depolarization) Na_Channel->Action_Potential Initiates Block Blocks Fast Inward Sodium Current Conduction Conduction Velocity Action_Potential->Conduction Slows Slows Depolarization Rate Arrhythmia Ventricular Tachycardia Substrate (Reentry Circuit) Conduction->Arrhythmia Propagates Reduces Reduces Conduction Velocity in Ischemic Tissue Suppresses Suppresses Reentry This compound This compound (Moricizine) This compound->Na_Channel Binds to This compound->Block Block->Slows Slows->Reduces Reduces->Suppresses

Caption: Mechanism of action of this compound in ventricular tachycardia.

References

Application Notes and Protocols for the Synthesis of Ethmozine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing analogues of Ethmozine (Moricizine), a class Ic antiarrhythmic agent. The following sections detail the primary synthetic strategies, experimental protocols, and structure-activity relationship (SAR) data for key analogues.

Introduction

This compound (Moricizine) is a phenothiazine derivative with potent antiarrhythmic properties. Its mechanism of action primarily involves the blockade of cardiac sodium channels, which slows the conduction of electrical impulses in the heart.[1] The synthesis of this compound analogues is a key area of research for the development of new antiarrhythmic drugs with improved efficacy and safety profiles. The core structure of this compound, a phenothiazine-2-carbamate, allows for modifications at the 10-position of the phenothiazine ring, providing a versatile scaffold for generating a library of analogues.

General Synthetic Strategy

The most common and effective strategy for the synthesis of this compound analogues involves a two-step process:

  • Acylation of the Phenothiazine Core: The synthesis begins with the acylation of ethyl (10H-phenothiazin-2-yl)carbamate at the nitrogen atom of the phenothiazine ring. This is typically achieved by reacting the starting material with a suitable acyl chloride, such as 3-chloropropionyl chloride, in an inert solvent.

  • Introduction of the Amino Side Chain: The resulting N-acylated intermediate, which now contains a reactive alkyl halide, is then treated with a primary or secondary amine. This nucleophilic substitution reaction displaces the chloride and introduces the desired amino side chain, yielding the final this compound analogue.

This modular approach allows for the synthesis of a wide variety of analogues by simply changing the amine used in the second step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (Intermediate 1)

This protocol describes the synthesis of the key intermediate for the preparation of various this compound analogues.

Materials:

  • Ethyl (10H-phenothiazin-2-yl)carbamate

  • 3-Chloropropionyl chloride

  • Dry benzene (or other inert aprotic solvent like THF or DCM)

  • Anhydrous potassium carbonate (or other suitable base)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve ethyl (10H-phenothiazin-2-yl)carbamate (1 equivalent) in dry benzene.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Slowly add 3-chloropropionyl chloride (1.2 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate.

Protocol 2: General Procedure for the Synthesis of this compound Analogues

This protocol provides a general method for the synthesis of various this compound analogues starting from Intermediate 1.

Materials:

  • Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (Intermediate 1)

  • Desired primary or secondary amine (e.g., diethylamine, morpholine, piperidine) (2-3 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)

  • Base (e.g., potassium carbonate or triethylamine) (optional, depending on the amine salt used)

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve Intermediate 1 (1 equivalent) in the chosen anhydrous solvent.

  • Add the desired amine (2-3 equivalents) to the solution. If the amine is provided as a hydrochloride salt, add a suitable base like potassium carbonate or triethylamine (2-3 equivalents) to liberate the free amine.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure this compound analogue.

Data Presentation: Structure-Activity Relationship of this compound Analogues

The antiarrhythmic activity of this compound analogues is highly dependent on the nature of the amino group at the terminus of the side chain. The following table summarizes the in vitro antiarrhythmic activity of a selection of this compound analogues. The activity is presented as the concentration required to produce a 50% reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, a common measure of sodium channel blockade.

Compound IDAmine Side ChainAntiarrhythmic Activity (IC50 for Vmax reduction, µM)
This compound Morpholine1.5
Ethacizin Diethylamine0.8
Analogue 1Piperidine1.2
Analogue 2Pyrrolidine1.8
Analogue 3N-methylpiperazine2.5

Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound Analogues

This compound and its analogues exert their antiarrhythmic effects primarily by blocking the fast inward sodium current (INa) in cardiomyocytes. This action is state-dependent, with a higher affinity for the open and inactivated states of the sodium channel. By blocking INa, these compounds slow the rate of depolarization of the cardiac action potential (Phase 0), which in turn slows conduction velocity in the atria, ventricles, and His-Purkinje system.

Recent studies have also indicated that moricizine can inhibit the late sodium current (INaL) and modulate the activity of calcium/calmodulin-dependent protein kinase II (CaMKII), a key signaling molecule in cardiac pathophysiology.[2][3] The inhibition of INaL is thought to contribute to the prevention of atrial fibrillation.

Ethmozine_Signaling_Pathway cluster_cytosol Cytosol Na_channel Voltage-gated Sodium Channel (Nav1.5) AP Action Potential Na_channel->AP Phase 0 Depolarization Ca_channel L-type Calcium Channel CaMKII CaMKII Ca_channel->CaMKII Ca2+ influx activates pCaMKII p-CaMKII (active) CaMKII->pCaMKII Phosphorylation pCaMKII->Na_channel Phosphorylates and modulates channel This compound This compound Analogues This compound->Na_channel Blocks fast inward current (INa) This compound->Na_channel Inhibits late sodium current (INaL) This compound->pCaMKII Reduces activation

Caption: Signaling pathway of this compound analogues in cardiomyocytes.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the typical workflow for the synthesis and biological evaluation of new this compound analogues.

Synthesis_Workflow Start Start: Design of New Analogues Synthesis Synthesis of Analogues Start->Synthesis Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Biological Evaluation (e.g., Patch Clamp for ion channel activity) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and evaluation of this compound analogues.

References

Application Notes and Protocols for Assessing Ethmozine Efficacy in In Vitro Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethmozine® (moricizine) is a Class I antiarrhythmic agent with established efficacy in the management of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels, leading to a reduction in the rapid inward sodium current.[2][3] This application note provides a comprehensive overview and detailed protocols for assessing the electrophysiological effects and antiarrhythmic efficacy of this compound in various in vitro arrhythmia models. These models are crucial for preclinical drug development and for elucidating the mechanisms underlying both the therapeutic and proarrhythmic potential of antiarrhythmic agents.

The following sections detail the mechanism of action of this compound, summarize its quantitative effects on key electrophysiological parameters, and provide step-by-step protocols for utilizing patch-clamp electrophysiology, microelectrode arrays (MEAs), and optical mapping techniques in preclinical arrhythmia studies.

Mechanism of Action

This compound is classified as a Class IC antiarrhythmic agent, although it exhibits some characteristics of other subclasses.[4] Its principal electrophysiological effect is the potent, use-dependent blockade of the fast inward sodium current (I_Na).[3][5] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential in a concentration-dependent manner, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][6]

This compound also shortens the duration of the action potential (APD) and the effective refractory period in Purkinje fibers and ventricular muscle.[1][2] This effect is attributed, in part, to the suppression of the L-type calcium current (I_Ca-L).[6] Furthermore, recent studies have indicated that moricizine can inhibit the late sodium current (I_NaL), which may contribute to its antiarrhythmic effects, particularly in conditions of cellular stress or ischemia.[5][6][7]

Quantitative Data Presentation

The following tables summarize the known quantitative effects of this compound (moricizine) on various electrophysiological parameters from in vitro studies.

ParameterSpecies/Cell TypeThis compound ConcentrationEffectReference(s)
Sodium Current (I_Na)
Dissociation Constant (Kd) - Resting StateFeline Ventricular MyocytesN/A105 µM[2]
Steady-State InactivationFeline Ventricular Myocytes30 µM~7.3 mV hyperpolarizing shift[2]
Peak I_Na InhibitionRat Ventricular Myocytes10, 20, 40 µMConcentration-dependent decrease[5]
Late Sodium Current (I_NaL)
ATX-II Enhanced I_NaLMouse Atrial Myocytes30 µMSignificant reduction[5]
Action Potential Parameters
VmaxGuinea Pig Myocardium1 x 10⁻⁶ to 1 x 10⁻⁴ g/mlDose-dependent decrease (Apparent Kd = 1.52 x 10⁻⁵ g/ml)[6]
VmaxGuinea Pig Myocardium3 x 10⁻⁵ g/ml (0.8 Hz)~56% decrease[6]
APD50 & APD90Canine Purkinje Fibers1 x 10⁻⁷ g/mlReduction[8]
Conduction
His-Purkinje ConductionPerfused Rabbit Heart0.1 µg/mLSignificant slowing[9]
Atrial ConductionPerfused Rabbit Heart1.0 µg/mLSignificant slowing[9]
Arrhythmia Induction
Angiotensin II-induced AF VulnerabilityMiceN/AReduced from 82% to 40%[6]

Experimental Protocols

Patch-Clamp Electrophysiology to Assess Ion Channel Blockade

This protocol details the whole-cell patch-clamp technique to quantify the effects of this compound on specific cardiac ion currents (e.g., I_Na, I_Ca,L, I_Kr) in isolated cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials:

  • Isolated cardiomyocytes or cultured hiPSC-CMs

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External and internal pipette solutions (specific to the ion channel being studied)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Perfusion system

Protocol:

  • Cell Preparation:

    • For isolated myocytes: enzymatically dissociate cardiac tissue from animal models (e.g., rat, guinea pig) to obtain single cells.

    • For hiPSC-CMs: culture and differentiate hiPSCs into a cardiac lineage. Dissociate cardiomyocyte clusters into single cells and plate on fibronectin-coated glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

  • Recording Procedure:

    • Place the coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution at a constant flow rate.

    • Approach a selected cell with the micropipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

    • Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply specific voltage-clamp protocols to isolate and record the ion current of interest (e.g., a series of depolarizing steps to elicit I_Na or I_Ca,L; a specific pulse protocol for I_Kr).

    • Record baseline currents for a stable period.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • Allow sufficient time for the drug to equilibrate and reach a steady-state effect (typically 3-5 minutes per concentration).

    • Record currents at each drug concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Construct concentration-response curves and calculate the IC50 value for this compound on the specific ion channel.

    • Analyze changes in channel kinetics (e.g., activation, inactivation, recovery from inactivation) induced by the drug.

Microelectrode Array (MEA) for Assessing Field Potential Duration and Arrhythmia Incidence

This protocol describes the use of a multiwell MEA system to assess the effects of this compound on the extracellular field potential (FP) of a spontaneously beating cardiomyocyte syncytium, providing insights into changes in action potential duration and arrhythmogenicity.

Materials:

  • hiPSC-CMs

  • MEA plates (e.g., 48- or 96-well)

  • MEA recording system and software

  • Fibronectin

  • Cardiomyocyte maintenance medium

  • This compound stock solution

  • Arrhythmia-inducing agents (e.g., isoproterenol, E-4031, high extracellular Ca²⁺)

Protocol:

  • MEA Plate Preparation and Cell Seeding:

    • Coat the MEA plates with fibronectin according to the manufacturer's instructions.

    • Seed hiPSC-CMs onto the MEA plates at a density that allows for the formation of a confluent, spontaneously beating monolayer.

    • Culture the cells for several days to allow for functional maturation and stable electrophysiological activity.

  • Baseline Recording:

    • Place the MEA plate in the recording system, ensuring a stable temperature (37°C) and CO₂ environment.

    • Record baseline field potentials from each well for a sufficient duration (e.g., 10-20 minutes) to establish a stable baseline.

  • Arrhythmia Induction (Optional):

    • To assess the efficacy of this compound in an arrhythmia model, induce arrhythmias by adding a pro-arrhythmic agent (e.g., E-4031 to induce early afterdepolarizations) or by rapid electrical pacing.

    • Record the arrhythmic activity for a defined period.

  • This compound Application:

    • Prepare serial dilutions of this compound in the maintenance medium.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control.

    • Incubate the plate for a predetermined time to allow for drug effect (e.g., 30 minutes).

  • Post-Drug Recording:

    • Record field potentials again for the same duration as the baseline recording.

  • Data Analysis:

    • Use the MEA software to analyze the recorded field potentials.

    • Key parameters to analyze include:

      • Field Potential Duration (FPD): The time from the initial sharp spike to the peak of the repolarization wave, which correlates with the action potential duration.

      • Beat Rate: The frequency of spontaneous contractions.

      • Arrhythmia Detection: Quantify the incidence and characteristics of arrhythmic events such as early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and tachyarrhythmias.

    • Compare the pre- and post-drug data to determine the concentration-dependent effects of this compound.

Optical Mapping for Spatiotemporal Analysis of Arrhythmias

This protocol outlines the use of optical mapping with voltage-sensitive dyes to visualize and analyze the spatiotemporal patterns of electrical activity in a cardiomyocyte monolayer, allowing for the assessment of this compound's effect on conduction and reentry.

Materials:

  • Confluent monolayer of hiPSC-CMs on a glass-bottom dish

  • Optical mapping system (light source, emission filters, high-speed camera)

  • Voltage-sensitive dye (e.g., di-4-ANEPPS)

  • Blebbistatin (to reduce motion artifacts)

  • Pacing electrode

  • This compound stock solution

Protocol:

  • Cell Preparation and Staining:

    • Culture hiPSC-CMs to form a confluent, synchronously beating monolayer.

    • Incubate the cells with the voltage-sensitive dye and blebbistatin according to the manufacturer's instructions.

  • Recording Setup:

    • Place the cell culture dish on the stage of the optical mapping system.

    • Position the pacing electrode to deliver electrical stimuli.

  • Baseline Recording and Arrhythmia Induction:

    • Record spontaneous electrical activity.

    • Induce reentrant arrhythmias using a rapid pacing protocol (e.g., burst pacing or programmed electrical stimulation).

    • Record the initiation and maintenance of the arrhythmia.

  • This compound Application:

    • Add this compound at the desired concentration to the culture medium.

    • Allow for an incubation period for the drug to take effect.

  • Post-Drug Recording:

    • Repeat the pacing protocol to assess the effect of this compound on arrhythmia inducibility and sustainability.

    • Record any changes in the arrhythmia pattern.

  • Data Analysis:

    • Use specialized software to analyze the optical mapping data.

    • Generate activation maps to visualize the propagation of the electrical wavefront.

    • Calculate conduction velocity.

    • Perform phase mapping to identify the core of reentrant waves (rotors or spiral waves).

    • Quantify the effect of this compound on conduction velocity, arrhythmia duration, and the stability of reentrant patterns.

Visualizations

Ethmozine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Fast Na+ Channel (Nav1.5) Vmax Decreased Vmax (Slower Conduction) Ca_channel L-type Ca2+ Channel (Cav1.2) APD Shortened APD Na_late_channel Late Na+ Channel INaL_effect Inhibition of Late Na+ Current This compound This compound This compound->Na_channel Blocks (Use-dependent) This compound->Ca_channel Suppresses This compound->Na_late_channel Inhibits Antiarrhythmic Antiarrhythmic Effect Vmax->Antiarrhythmic APD->Antiarrhythmic INaL_effect->Antiarrhythmic

Caption: Mechanism of action of this compound on cardiac ion channels.

MEA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed hiPSC-CMs on MEA Plate B Culture to Confluent Monolayer A->B C Baseline Recording B->C D Induce Arrhythmia (Optional) C->D E Apply this compound C->E Without Arrhythmia Induction D->E F Post-Drug Recording E->F G Analyze Field Potentials F->G H Quantify FPD, Beat Rate, Arrhythmia G->H I Assess Efficacy H->I

Caption: Workflow for assessing this compound efficacy using MEA.

Logical_Relationships cluster_models In Vitro Models cluster_readouts Electrophysiological Readouts Patch Patch Clamp (Single Cell) Ion_Channel Ion Channel Currents (I_Na, I_Ca,L, I_Kr) Patch->Ion_Channel AP Action Potential Parameters (APD, Vmax) Patch->AP MEA Microelectrode Array (Monolayer) MEA->AP Inferred FP Field Potential (FPD, Beat Rate) MEA->FP Optical Optical Mapping (Monolayer/Tissue) Optical->AP Conduction Conduction & Reentry (Velocity, Rotors) Optical->Conduction Ion_Channel->AP Determine AP->FP Underlies AP->Conduction Dictates

Caption: Logical relationships between in vitro models and readouts.

References

Application Note: Quantification of Moricizine and its Metabolites in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed methodology for the simultaneous quantification of moricizine and its major metabolites, including moricizine sulfoxide, moricizine sulfone, and 2-amino-10-glucuronophenothiazine, in human urine. Moricizine is an antiarrhythmic agent that undergoes extensive metabolism, with a significant portion of its metabolites excreted in the urine.[1] Accurate and sensitive quantification of the parent drug and its metabolites is crucial for pharmacokinetic studies and for understanding the drug's disposition.

This method employs a robust sample preparation procedure involving enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for the concentration and purification of the analytes. Chromatographic separation is achieved using a reversed-phase UHPLC column, and detection is performed with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive analytical procedure for moricizine and its metabolites in a complex biological matrix.

Introduction

Moricizine is a phenothiazine derivative used in the treatment of ventricular arrhythmias.[2] The drug is extensively metabolized in the liver, with at least 51 metabolites identified in human urine.[1] Less than 1% of an administered dose of moricizine is excreted unchanged in the urine, while approximately 31.8% is excreted as various metabolites.[1] Key metabolic pathways include sulfoxidation and glucuronidation. Two of the prominent sulfoxidation metabolites are moricizine sulfoxide and moricizine sulfone.[3] Additionally, 2-amino-10-glucuronophenothiazine has been identified as a significant metabolite.[1] Given the extensive metabolism, a comprehensive understanding of moricizine's pharmacokinetics necessitates the quantification of its major metabolites.

This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the simultaneous determination of moricizine, moricizine sulfoxide, moricizine sulfone, and the aglycone of 2-amino-10-glucuronophenothiazine in human urine. The protocol includes steps for sample pre-treatment with β-glucuronidase to account for conjugated metabolites, followed by an optimized solid-phase extraction procedure.

Experimental Protocols

Materials and Reagents
  • Moricizine hydrochloride (Reference Standard)

  • Moricizine Sulfoxide (Synthesized as per literature[3] or custom synthesis)

  • Moricizine Sulfone (Synthesized as per literature[3] or custom synthesis)

  • 2-Amino-10-phenothiazine (as a surrogate for the aglycone of 2-amino-10-glucuronophenothiazine)

  • Moricizine-d4 (Internal Standard)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • β-Glucuronidase from E. coli

  • Ammonium acetate

  • Phosphate buffer (pH 6.8)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Sample Preparation
  • Urine Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature and vortex for 30 seconds.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To 1 mL of the supernatant, add 20 µL of the internal standard working solution (Moricizine-d4).

    • Add 500 µL of 0.1 M phosphate buffer (pH 6.8).

  • Enzymatic Hydrolysis:

    • Add 20 µL of β-glucuronidase solution (≥5000 units/mL) to the pre-treated urine sample.

    • Vortex the mixture gently and incubate at 37°C for 18 hours to ensure complete hydrolysis of the glucuronide metabolite.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1 M acetate buffer (pH 4.5) followed by 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Instrument: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: (Hypothetical, to be optimized for specific instrument)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Moricizine426.2100.125
Moricizine Sulfoxide442.2100.128
Moricizine Sulfone458.2100.130
2-Amino-10-phenothiazine213.1196.122
Moricizine-d4 (IS)430.2104.125
Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
Moricizine1 - 1000>0.995
Moricizine Sulfoxide1 - 1000>0.995
Moricizine Sulfone1 - 1000>0.995
2-Amino-10-phenothiazine1 - 1000>0.995

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Precision (%CV)Accuracy (%)
Moricizine 3 (LQC)<1585-115
50 (MQC)<1585-115
800 (HQC)<1585-115
Moricizine Sulfoxide 3 (LQC)<1585-115
50 (MQC)<1585-115
800 (HQC)<1585-115
Moricizine Sulfone 3 (LQC)<1585-115
50 (MQC)<1585-115
800 (HQC)<1585-115
2-Amino-10-phenothiazine 3 (LQC)<1585-115
50 (MQC)<1585-115
800 (HQC)<1585-115

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Moricizine0.51
Moricizine Sulfoxide0.51
Moricizine Sulfone0.51
2-Amino-10-phenothiazine0.51

Visualizations

moricizine_metabolism Moricizine Moricizine Sulfoxidation Sulfoxidation Moricizine->Sulfoxidation Glucuronidation Glucuronidation Moricizine->Glucuronidation Moricizine_Sulfoxide Moricizine_Sulfoxide Sulfoxidation->Moricizine_Sulfoxide Glucuronide_Conjugate 2-amino-10- glucuronophenothiazine Glucuronidation->Glucuronide_Conjugate Moricizine_Sulfone Moricizine_Sulfone Moricizine_Sulfoxide->Moricizine_Sulfone

Caption: Major metabolic pathways of moricizine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Pre_treatment Pre-treatment (IS Spiking, Buffering) Urine_Sample->Pre_treatment Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Pre_treatment->Hydrolysis SPE Solid-Phase Extraction (Mixed-mode Cation Exchange) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS UHPLC-MS/MS Analysis (MRM Mode) Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for urine sample analysis.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the simultaneous quantification of moricizine and its major metabolites in human urine. The detailed protocol, including enzymatic hydrolysis and solid-phase extraction, ensures high recovery and minimal matrix effects, leading to accurate and precise results. This methodology is well-suited for pharmacokinetic and drug metabolism studies of moricizine, enabling a more complete understanding of its in vivo behavior. The provided performance characteristics demonstrate the suitability of this method for demanding research applications.

References

Application Notes and Protocols for Ethmozine (Moricizine) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design and protocols for clinical trials involving Ethmozine (moricizine), a Class I antiarrhythmic agent. The information is compiled from various clinical studies, including the landmark Cardiac Arrhythmia Suppression Trial (CAST), to guide the design of future research.

Subject Recruitment and Baseline Characteristics

Careful patient selection is critical for the evaluation of an antiarrhythmic drug's efficacy and safety. The following tables summarize the key inclusion and exclusion criteria utilized in prominent this compound clinical trials.

Table 1: Inclusion and Exclusion Criteria for this compound Clinical Trials

CriteriaInclusionExclusion
Cardiac Condition History of myocardial infarction (MI), documented ventricular arrhythmias (e.g., ventricular premature complexes (VPCs), nonsustained ventricular tachycardia)[1][2][3]Lethal or life-threatening ventricular arrhythmias requiring immediate intervention, sustained ventricular tachycardia causing hemodynamic compromise[4][5]
Arrhythmia Frequency ≥ 6 VPCs per hour on a 24-hour Holter monitor[3]Asymptomatic ventricular premature contractions[6]
Left Ventricular Function Left Ventricular Ejection Fraction (LVEF) ≤ 40% (in some high-risk cohorts)[1]Severe heart failure (NYHA Class IV)
Time Post-MI 6 days to 2 years post-MI[3][7]Acute MI (within 6 days)
Prior Treatment Failure of or intolerance to at least one other antiarrhythmic agentContraindications to antiarrhythmic drug therapy
Comorbidities Stable coronary artery diseaseUncontrolled electrolyte abnormalities (hypokalemia, hyperkalemia, hypomagnesemia)[8]
Informed Consent Willing and able to provide informed consentInability to comply with study procedures

Dosing and Administration Protocols

This compound dosage must be carefully individualized based on patient response and tolerance. The following protocols outline common approaches for dose initiation, titration, and maintenance.

Table 2: this compound Dosing Regimens

PhaseDosageFrequencyDurationNotes
Initiation 600 mg/day[9][10][11]Divided into three equal doses (every 8 hours)[9][10]3 daysHospitalization is recommended for initiation of therapy[9][10].
Titration Increments of 150 mg/day[6][9]Every 8 hoursAt 3-day intervals[6][9]Adjust based on arrhythmia suppression and tolerability.
Usual Adult Dose 600 - 900 mg/day[9][10][11]Every 8 hours[9][10]Long-termThe optimal dose range is generally 600 to 900 mg/day[11].
Alternative Regimen Same total daily doseEvery 12 hours[12]MaintenanceFor well-controlled patients to improve compliance[9].
Special Populations ≤ 600 mg/day (initial)Every 8 hoursTitrate with cautionFor patients with hepatic or significant renal impairment[9].

Logical Flow of Dosing Adjustment:

Dosing_Adjustment Start Initiate Therapy (In-Hospital) Initial_Dose 600 mg/day (200 mg q8h) Start->Initial_Dose Assess_3_Days Assess Response & Tolerability (After 3 Days) Initial_Dose->Assess_3_Days Titrate_Up Increase by 150 mg/day Assess_3_Days->Titrate_Up Response Inadequate & Tolerated Maintain_Dose Continue Current Dose Assess_3_Days->Maintain_Dose Response Adequate Titrate_Up->Initial_Dose Re-assess after 3 days Consider_Q12H Consider q12h Dosing Maintain_Dose->Consider_Q12H Well-Controlled Long_Term_Monitoring Long-Term Monitoring Maintain_Dose->Long_Term_Monitoring Consider_Q12H->Long_Term_Monitoring End Continue Maintenance Therapy Long_Term_Monitoring->End

Caption: Workflow for this compound dose initiation and titration.

Efficacy and Safety Assessment Protocols

Standardized and rigorous assessment of efficacy and safety is paramount. The following sections detail the protocols for key experimental procedures.

Ambulatory Electrocardiographic (Holter) Monitoring

Holter monitoring is a non-invasive procedure used to continuously record the heart's electrical activity, providing a comprehensive assessment of arrhythmia frequency and drug efficacy.

Protocol:

  • Patient Preparation:

    • Ensure the patient has bathed prior to the appointment as the monitor must remain dry.[9]

    • Shave any chest hair where the electrodes will be placed to ensure good adhesion.[13]

    • Clean the electrode sites on the chest with alcohol to remove oils.

  • Electrode and Monitor Placement:

    • Attach electrodes to specific locations on the chest and abdomen.[3][13]

    • Connect the lead wires from the electrodes to the Holter monitor.

    • Secure the monitor in a pouch worn around the neck or clipped to a belt.[13]

  • Patient Instructions:

    • Instruct the patient to continue their normal daily activities, with the exception of bathing, showering, or swimming.[9]

    • Provide the patient with a diary to record the date and time of any symptoms (e.g., palpitations, dizziness, chest pain) and their activities.[3]

    • If the monitor has an event button, instruct the patient to press it when they experience symptoms.[13]

  • Monitoring Period:

    • The standard monitoring period is 24 to 48 hours.[14][15]

  • Data Analysis:

    • Upon return of the monitor, the recorded ECG data is downloaded and analyzed.

    • Quantify the total number of VPCs, couplets, and runs of non-sustained ventricular tachycardia.

    • Calculate the percentage reduction in arrhythmia frequency from baseline to on-treatment. A common efficacy endpoint is a ≥75% reduction in VPCs.[11][16]

    • Correlate any patient-reported symptoms with the recorded ECG tracings.

Experimental Workflow for Holter Monitoring:

Holter_Workflow Preparation Patient Preparation (Clean & Shave Chest) Placement Electrode & Monitor Placement Preparation->Placement Instructions Provide Patient Instructions & Diary Placement->Instructions Monitoring 24-48 Hour Ambulatory Monitoring Instructions->Monitoring Data_Download Download ECG Data Monitoring->Data_Download Analysis Analyze Arrhythmia Frequency & Correlate with Diary Data_Download->Analysis Report Generate Efficacy Report (% Arrhythmia Suppression) Analysis->Report

Caption: Step-by-step workflow for Holter monitoring in a clinical trial.

Programmed Electrical Stimulation (PES)

PES is an invasive procedure used to assess the inducibility of ventricular tachyarrhythmias and evaluate the efficacy of antiarrhythmic drugs in suppressing them.

Protocol:

  • Patient Preparation:

    • Patients should be in a post-absorptive state.

    • Informed consent must be obtained.

    • Previous antiarrhythmic therapy should be withdrawn for at least five half-lives.

  • Catheter Placement:

    • Under local anesthesia, multipolar electrode catheters are inserted into a peripheral vein and advanced to the heart under fluoroscopic guidance.

    • Catheters are typically positioned in the right ventricular apex and/or right ventricular outflow tract.[2]

  • Stimulation Protocol:

    • A programmable stimulator is used to deliver electrical impulses at twice the diastolic threshold.[2]

    • Pacing Drive Train: A basic drive train of 8 beats is delivered at a fixed cycle length (e.g., 600 ms, 500 ms, 400 ms).

    • Extrastimuli: One, two, or three premature extrastimuli are introduced after the last beat of the drive train at progressively shorter coupling intervals until ventricular refractoriness is reached or a sustained arrhythmia is induced.[4][17]

    • The stimulation sequence is typically repeated at two different right ventricular sites.[17]

  • Endpoints:

    • Positive Endpoint: Induction of sustained monomorphic ventricular tachycardia (lasting >30 seconds or requiring termination).

    • Negative Endpoint: Completion of the entire stimulation protocol without inducing a sustained ventricular arrhythmia.

    • Drug efficacy is demonstrated if PES is negative on the drug after being positive at baseline.

Logical Flow of a Programmed Electrical Stimulation Protocol:

PES_Protocol Start Baseline PES (Off Antiarrhythmics) Inducible Sustained VT Inducible? Start->Inducible Positive_Baseline Positive Baseline Inducible->Positive_Baseline Yes Negative_Baseline Negative Baseline (Screen Failure) Inducible->Negative_Baseline No Administer_Drug Administer this compound Positive_Baseline->Administer_Drug Repeat_PES Repeat PES on Drug Administer_Drug->Repeat_PES Still_Inducible Sustained VT Inducible? Repeat_PES->Still_Inducible Drug_Failure Drug Ineffective Still_Inducible->Drug_Failure Yes Drug_Success Drug Effective Still_Inducible->Drug_Success No

Caption: Decision tree for assessing drug efficacy using PES.

Mechanism of Action and Signaling Pathway

This compound is a Class I antiarrhythmic agent that primarily exerts its effect by blocking the fast inward sodium channels (NaV1.5) in cardiomyocytes.[16] This action has downstream consequences on the cardiac action potential and cellular calcium homeostasis.

Signaling Pathway of this compound in Cardiomyocytes:

Ethmozine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space This compound This compound Na_Channel Voltage-Gated Na+ Channel (NaV1.5) This compound->Na_Channel Blocks Na_Influx Na+ Influx (Phase 0) Na_Channel->Na_Influx Inhibits NCX Na+/Ca2+ Exchanger Ca_Influx Ca2+ Influx via NCX NCX->Ca_Influx Reduces Action_Potential Action Potential Depolarization Na_Influx->Action_Potential Initiates Intra_Na Intracellular [Na+] Action_Potential->Intra_Na Increases Intra_Na->NCX Drives Contraction Myocardial Contraction Ca_Influx->Contraction Mediates

Caption: this compound's mechanism of action on cardiomyocyte signaling.

The blockade of sodium channels by this compound leads to a dose-dependent decrease in the maximum rate of Phase 0 depolarization (Vmax) of the cardiac action potential.[4] This slows conduction velocity in the atria, ventricles, and His-Purkinje system. Furthermore, the reduction in intracellular sodium concentration can inhibit the sodium-calcium exchanger, leading to a decrease in intracellular calcium and a negative inotropic effect.[4][12]

Summary of Key Clinical Trial Data

The following table summarizes efficacy data from various this compound clinical trials, highlighting its effect on ventricular arrhythmia suppression.

Table 3: Summary of this compound Efficacy in Clinical Trials

Trial/Study TypePatient PopulationNDaily DosePrimary Efficacy EndpointResultsReference
Placebo-ControlledBenign or potentially lethal ventricular arrhythmias-10.1 - 15 mg/kg>75% reduction in VPCs85% of patients achieved endpoint[4][16]
Comparative (vs. Disopyramide)Frequent VPCs (≥40/hr)27800 mg80% reduction in VPDsThis compound: 56% effective; Disopyramide: 22% effective-
Dose-RangingBenign or potentially lethal ventricular arrhythmias583600 - 900 mg75% reduction in VPCs67% of patients responded[11]
CAST-IIPost-MI with asymptomatic/mildly symptomatic ventricular premature depolarizations1325Titrated up to 900 mgReduction in mortalityTrial stopped early due to increased mortality in the moricizine group[2][5]

Disclaimer: These application notes are for informational purposes only and should not be considered a substitute for a comprehensive review of the primary literature and regulatory guidelines when designing a clinical trial. The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated that despite effectively suppressing arrhythmias, Class IC antiarrhythmic drugs, including moricizine, increased mortality in post-myocardial infarction patients. This critical finding underscores the importance of evaluating long-term safety outcomes in addition to arrhythmia suppression.

References

Application Note: Utilizing Radiolabeled Moricizine for Preclinical Distribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine is a phenothiazine derivative classified as a Class I antiarrhythmic agent, historically used in the management of ventricular arrhythmias. A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development and safe clinical use. Radiolabeling is a powerful technique that allows for the quantitative assessment of a drug's disposition in a biological system. By tracing a radiolabeled version of the drug, researchers can obtain precise data on its concentration in various tissues and excreta over time. This application note provides a detailed protocol and illustrative data for conducting a preclinical biodistribution study of moricizine using a radiolabeled analogue, such as Carbon-14 (¹⁴C) or Tritium (³H) labeled moricizine. Such studies are crucial for elucidating the pharmacokinetic properties of moricizine, identifying potential sites of accumulation, and understanding its metabolic fate.

Moricizine is known to be well-absorbed after oral administration and undergoes extensive first-pass metabolism.[1][2] It is approximately 95% bound to plasma proteins.[2] The drug is extensively metabolized, with very little excreted unchanged.[1] Studies in humans using ¹⁴C-radiolabeled moricizine have shown that the majority of the administered radioactivity is recovered in the feces, indicating that biliary excretion is a major elimination pathway. The use of radiolabeled moricizine in preclinical animal models, such as rats, allows for a detailed investigation of its tissue distribution, providing valuable information for safety and efficacy assessments.

Experimental Protocols

This section outlines a typical protocol for an in vivo distribution study of radiolabeled moricizine in rats.

Materials and Reagents
  • Radiolabeled Moricizine (e.g., [¹⁴C]Moricizine) with a known specific activity (Ci/mol)

  • Unlabeled Moricizine (for co-administration to achieve the desired therapeutic dose)

  • Vehicle for dosing (e.g., 0.5% methylcellulose in sterile water)

  • Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)

  • Metabolic cages for separate collection of urine and feces

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Liquid Scintillation Counter (LSC)

  • Scintillation cocktail

  • Tissue solubilizer

  • Oxidizer for sample preparation (optional)

  • Standard laboratory glassware and consumables

Experimental Workflow

The overall experimental workflow for a radiolabeled moricizine distribution study is depicted in the following diagram.

G cluster_prep Preparation cluster_admin Administration & Collection cluster_dissection Tissue Harvesting cluster_analysis Sample Analysis radiolabel Synthesis/Procurement of Radiolabeled Moricizine formulation Formulation of Dosing Solution (Radiolabeled + Unlabeled) radiolabel->formulation animals Acclimatization of Sprague-Dawley Rats dosing Oral Administration of Radiolabeled Moricizine animals->dosing collection Collection of Blood, Urine, and Feces at Pre-defined Timepoints dosing->collection euthanasia Euthanasia of Animals collection->euthanasia dissection Dissection and Collection of Key Organs/Tissues euthanasia->dissection homogenization Tissue Homogenization dissection->homogenization measurement Radioactivity Measurement (Liquid Scintillation Counting) homogenization->measurement data_analysis Data Analysis and Quantification measurement->data_analysis

Caption: Experimental workflow for the biodistribution study of radiolabeled moricizine.

Detailed Methodologies

1. Synthesis and Formulation of Radiolabeled Moricizine

  • Synthesis: [¹⁴C]Moricizine can be synthesized by introducing the ¹⁴C label at a metabolically stable position within the molecule. The synthesis should be conducted by a specialized radiochemistry laboratory, and the final product should be purified to a high radiochemical purity (>98%), which can be confirmed by techniques like HPLC with radiometric detection.

  • Formulation: A dosing solution is prepared by dissolving the required amount of [¹⁴C]Moricizine and unlabeled moricizine in the chosen vehicle. The specific activity of the final formulation should be determined to ensure accurate dose administration.

2. Animal Handling and Dosing

  • Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study, with free access to food and water.

  • Fasting: Animals are fasted overnight prior to dosing to ensure consistent absorption.

  • Dosing: A single oral dose of the moricizine formulation is administered to each rat via gavage. The dose volume is typically 5-10 mL/kg. A control group receiving only the vehicle should be included.

3. Sample Collection

  • Blood: Blood samples (approximately 0.25 mL) are collected from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose). Plasma is separated by centrifugation.

  • Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Tissue Harvesting: At the end of the designated time points, animals are euthanized by an approved method. Key organs and tissues (e.g., heart, lungs, liver, kidneys, spleen, brain, muscle, fat, and gastrointestinal tract) are dissected, weighed, and stored frozen (-20°C or below) until analysis.

4. Sample Processing and Radioactivity Measurement

  • Plasma, Urine: Aliquots of plasma and urine are mixed with a scintillation cocktail and the radioactivity is measured directly using a Liquid Scintillation Counter (LSC).

  • Feces, Tissues: Feces and tissue samples are homogenized. Aliquots of the homogenates are then processed for LSC. For solid samples, tissue solubilizer or an oxidizer can be used to ensure complete dissolution and minimize quenching during LSC.

  • Quantification: The disintegrations per minute (DPM) for each sample are converted to the amount of moricizine equivalents (ng-eq/g or ng-eq/mL) based on the specific activity of the administered drug.

Data Presentation

The following table presents hypothetical quantitative data on the tissue distribution of [¹⁴C]Moricizine in male Sprague-Dawley rats following a single oral dose. This data is for illustrative purposes and is based on the expected pharmacokinetic profile of a drug with extensive hepatic metabolism and clearance.

| Tissue | Concentration of Moricizine Equivalents (µg-eq/g or µg-eq/mL) | | :--- | :---: | :---: | :---: | :---: | | Time Point | 1 hour | 4 hours | 24 hours | 48 hours | | Blood | 0.85 | 1.20 | 0.25 | 0.05 | | Plasma | 1.50 | 2.10 | 0.45 | 0.09 | | Heart | 2.10 | 3.50 | 0.60 | 0.12 | | Lungs | 4.50 | 6.80 | 1.10 | 0.20 | | Liver | 25.80 | 18.50 | 2.50 | 0.45 | | Kidneys | 15.20 | 10.80 | 1.80 | 0.30 | | Spleen | 3.20 | 4.90 | 0.80 | 0.15 | | Brain | 0.15 | 0.20 | 0.03 | < LOQ | | Muscle | 0.90 | 1.50 | 0.30 | 0.06 | | Fat | 1.80 | 2.90 | 0.50 | 0.10 | | GI Tract | 45.60 | 15.20 | 1.20 | 0.25 |

LOQ: Limit of Quantification

Visualization of Key Pathways and Relationships

Potential Distribution and Elimination Pathway of Moricizine

The following diagram illustrates the likely distribution and elimination pathways of moricizine following oral administration, based on its known pharmacokinetic properties.

Oral Oral Administration of Radiolabeled Moricizine GI Gastrointestinal Tract Oral->GI Absorption Liver Liver (Extensive First-Pass Metabolism) GI->Liver Portal Vein Feces Feces (Major) GI->Feces Systemic Systemic Circulation (High Protein Binding) Liver->Systemic Bile Bile Liver->Bile Biliary Excretion Tissues Peripheral Tissues (Heart, Lungs, etc.) Systemic->Tissues Distribution Kidney Kidneys Systemic->Kidney Renal Filtration Tissues->Systemic Redistribution Urine Urine (Minor) Kidney->Urine Bile->GI

Caption: Moricizine's absorption, distribution, metabolism, and excretion pathway.

Discussion

The illustrative data presented in the table reflects the expected distribution pattern for an orally administered drug that undergoes significant first-pass metabolism in the liver. Following administration, high concentrations of radioactivity are observed in the gastrointestinal tract and the liver, which is consistent with the route of administration and the primary site of metabolism. The relatively high concentrations in the kidneys suggest a role in the elimination of moricizine and/or its metabolites.

The concentration of moricizine equivalents in the heart, the target organ, indicates that the drug reaches its site of action. The low concentration in the brain suggests limited penetration of the blood-brain barrier, which is a favorable characteristic for a peripherally acting drug, potentially minimizing central nervous system side effects.

Over time, the radioactivity levels decrease in all tissues, indicating clearance of the drug and its metabolites from the body. The prolonged presence of radioactivity in the liver and kidneys is consistent with their roles in metabolism and excretion.

Conclusion

The use of radiolabeled moricizine in preclinical distribution studies provides invaluable quantitative data on its ADME properties. This information is essential for understanding the drug's pharmacokinetic profile, identifying potential target organs for toxicity, and guiding dose selection for further non-clinical and clinical studies. The detailed protocol provided in this application note serves as a comprehensive guide for researchers in the field of drug development to conduct robust and informative biodistribution studies. The insights gained from such studies are critical for the successful progression of a drug candidate through the development pipeline.

References

Application Notes and Protocols for Studying Ethmozine's Cellular Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the cellular and molecular effects of Ethmozine (moricizine). The protocols outlined below are intended to assist researchers in assessing the electrophysiological, cytotoxic, and apoptotic effects of this Class I antiarrhythmic agent.

Introduction

This compound (moricizine) is a phenothiazine derivative classified as a Class I antiarrhythmic drug.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[2] This action reduces the rapid inward sodium current (INa), thereby slowing conduction velocity and suppressing arrhythmias.[2] Recent studies have also highlighted its inhibitory effect on the late sodium current (INaL), which is implicated in the pathophysiology of conditions like atrial fibrillation.[3] Understanding the precise cellular effects of this compound is crucial for optimizing its therapeutic use and identifying potential cardiotoxic risks. In vitro cell culture models offer a powerful and controlled environment for these investigations.

Recommended Cell Models

The choice of cell model is critical for obtaining physiologically relevant data. The following are recommended for studying this compound's effects:

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells represent the current gold standard for in vitro cardiac safety and efficacy testing, as they provide a human-relevant model with a comprehensive array of cardiac ion channels.

  • Primary Cardiomyocytes: Isolated from animal models (e.g., neonatal rat or mouse ventricles), these cells have been historically important for cardiac research. However, species differences and limited viability in culture are key considerations.

  • Immortalized Cell Lines (e.g., H9c2, HL-1): The H9c2 cell line, derived from rat embryonic heart tissue, is a useful tool for initial cytotoxicity and apoptosis screening due to its ease of culture.[2][4] The HL-1 cell line, derived from a mouse atrial tumor, retains a differentiated cardiac phenotype and is suitable for studying atrial-specific effects of this compound.[3]

  • Heterologous Expression Systems (e.g., HEK293 or CHO cells): These cell lines can be engineered to express specific cardiac ion channels, such as Nav1.5, allowing for the isolated study of this compound's effects on a particular channel subtype.[5][6]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound (moricizine) on sodium currents from various published studies. This data is essential for designing dose-response experiments.

DrugCell TypeCurrent TypeIC50Holding Potential (Vhold)Experimental ConditionsReference
MoricizineFeline Ventricular MyocytesPeak INa105 µM-140 mVResting state[7]
MoricizineGuinea-Pig Atrial MyocytesPeak INa6.3 µM-100 mVTonic block[8]
MoricizineGuinea-Pig Atrial MyocytesPeak INa99.3 µM-140 mVTonic block[8]
MoricizineMouse Atrial MyocytesLate INaL30 µMNot specifiedATX-II enhanced current[3]
MexiletineHEK-Nav1.5Peak INa38.0 µMNot specified-[9]
MexiletineHEK-Nav1.5Late INaL (ramp)10.7 µMNot specified-[9]
RanolazineHEK-Nav1.5Peak INa71.7 µMNot specified-[9]
RanolazineHEK-Nav1.5Late INaL (ramp)17.6 µMNot specified-[9]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound in a cardiomyocyte cell line such as H9c2.

Materials:

  • H9c2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Apoptosis Detection: Annexin V-FITC Assay

This protocol details the use of an Annexin V-FITC apoptosis detection kit to identify and quantify apoptotic cells following this compound treatment.

Materials:

  • Cardiomyocytes (e.g., H9c2 or hiPSC-CMs)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on the MTT assay results) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (untreated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Electrophysiological Analysis: Whole-Cell Patch Clamp

This protocol provides a general framework for measuring the effects of this compound on sodium currents (peak and late) in cardiomyocytes using the whole-cell patch-clamp technique.

Materials:

  • Isolated cardiomyocytes (e.g., hiPSC-CMs) or a cell line expressing Nav1.5

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Solution Preparation:

    • Extracellular Solution (example for Na+ current): (in mM) 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, specific blockers can be added (e.g., CdCl2 for Ca2+ channels, CsCl in the pipette for K+ channels).

    • Intracellular Solution (example for Na+ current): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.

  • Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • For Peak INa: From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit the peak sodium current.[8]

    • For Late INaL: A step-ramp protocol, such as the one proposed by the CiPA initiative, is recommended.[10] This typically involves a depolarizing step (e.g., to -20 mV for 200 ms) followed by a slow ramp down (e.g., to -120 mV).[5] To enhance the late current, an activator like Anemone Toxin II (ATX-II) can be used.[3]

  • This compound Application: After recording baseline currents, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Post-Drug Recording: Record the sodium currents in the presence of this compound to determine its inhibitory effect.

  • Data Analysis: Measure the peak and late sodium current amplitudes before and after drug application. Calculate the percentage of block and plot a dose-response curve to determine the IC50.

Mandatory Visualizations

Experimental Workflow

Caption: A logical workflow for investigating this compound's cellular effects.

Signaling Pathway of this compound in an Atrial Fibrillation Model

G AngII Angiotensin II ROS Reactive Oxygen Species (ROS) AngII->ROS stimulates CaMKII CaMKII (Calcium/calmodulin-dependent protein kinase II) ROS->CaMKII oxidatively activates pCaMKII p-CaMKII (Active) CaMKII->pCaMKII phosphorylation Nav15 Na_v1.5 Channel pCaMKII->Nav15 phosphorylates INaL Increased Late Na+ Current (I_NaL) Nav15->INaL leads to AF Atrial Fibrillation Substrate INaL->AF contributes to This compound This compound (Moricizine) This compound->Nav15 inhibits

Caption: this compound's inhibitory effect on the CaMKII pathway in atrial fibrillation.

References

Application of Ethmozine (Moricizine) in Cardiac Electrophysiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethmozine® (moricizine) is a Class I antiarrhythmic agent with a phenothiazine structure. It primarily functions by blocking sodium channels in myocardial tissue, thereby suppressing abnormal automaticity and slowing conduction.[1] These characteristics make it a valuable tool in cardiac electrophysiology research for studying arrhythmia mechanisms and for the preclinical evaluation of antiarrhythmic therapies. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in a research setting.

Mechanism of Action and Signaling Pathways

This compound is classified as a Class IC antiarrhythmic agent, indicating its potent effects on the fast inward sodium current (INa) with slow dissociation kinetics.[2] This blockade of the cardiac sodium channel Nav1.5 reduces the maximal rate of depolarization (Vmax) of the cardiac action potential in a concentration-dependent manner.[3][4]

Recent research has further elucidated its mechanism, demonstrating an inhibitory effect on the late sodium current (INaL).[4] Enhanced INaL is implicated in arrhythmogenesis, and its inhibition by moricizine contributes to its antiarrhythmic properties. This action is linked to the downstream regulation of the Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathway. By inhibiting the angiotensin II (Ang II)-induced increase in INaL, moricizine reduces the activation of CaMKII, a key mediator in cardiac arrhythmias.[4][5] Moricizine has also been shown to suppress the L-type Ca2+ current in a use-dependent manner, which may contribute to the shortening of the action potential.[6]

Ethmozine_Signaling_Pathway cluster_cell Cardiac Myocyte AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates INaL Late Sodium Current (INaL) AT1R->INaL Enhances This compound This compound (Moricizine) Nav15 Nav1.5 Channel This compound->Nav15 Blocks Nav15->INaL Increases CaMKII CaMKII INaL->CaMKII Activates pCaMKII Phosphorylated CaMKII (p-CaMKII) CaMKII->pCaMKII Phosphorylation pCaMKII->Nav15 Phosphorylates Arrhythmia Arrhythmogenic Substrate pCaMKII->Arrhythmia Promotes caption This compound's interaction with the CaMKII signaling pathway.

Figure 1: this compound's interaction with the CaMKII signaling pathway.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters. Due to a lack of publicly available direct IC50 values for this compound on specific ion channels, related quantitative data are provided.

Table 1: Effect of this compound on Sodium Channel Current Parameters

ParameterSpeciesPreparationConcentrationEffectReference
Dissociation Constant (Kd) for Vmax reduction Guinea PigMyocardium1.52 x 10-5 g/mLApparent Kd from Scatchard plot[7]
Late Sodium Current (INaL) Density MouseAtrial Myocytes30 µMSignificantly reduced ATX II-enhanced INaL from 1.44 to 0.56 pA/pF[2]
Peak Sodium Current (INaP) MouseAtrial Myocytes30 µMReduced by 35.13%[2]
Resting Block of INa FelineVentricular Myocytes5 µM16% reduction[5]

Table 2: Effects of this compound on Action Potential and Conduction Parameters

ParameterSpecies/TissueConcentrationEffectReference
Action Potential Duration (APD) Canine Purkinje FibersNot specifiedDecreased[3]
Effective Refractory Period (ERP) Canine Purkinje FibersNot specifiedDecreased[3]
Conduction Velocity HumanTherapeutic DosesSlows conduction in the atrium, AV node, His-Purkinje system, and ventricular myocardium[3]
PR Interval HumanTherapeutic DosesModest prolongation (e.g., 0.03 seconds)[8]
QRS Duration HumanTherapeutic DosesModest prolongation (e.g., 0.02 seconds)[8]

Table 3: Clinical Efficacy of this compound in Arrhythmia Suppression

Arrhythmia TypePatient PopulationDosageEfficacyReference
Ventricular Premature Depolarizations (VPDs) Patients with ≥40 VPDs/hourNot specified53% reduction in VPD frequency[8]
Nonsustained Ventricular Tachycardia Patients with malignant ventricular arrhythmias600-900 mg/daySuppression in 60-70% of patients[5]
Induced Ventricular Tachycardia Patients with malignant ventricular arrhythmias600-900 mg/daySuppression in 15-25% of patients[5]

Experimental Protocols

The following are detailed protocols for key experiments in cardiac electrophysiology research using this compound.

Protocol 1: Whole-Cell Patch-Clamp Recording of Sodium Currents in Isolated Cardiomyocytes

This protocol is designed to measure the effects of this compound on both peak and late sodium currents in isolated ventricular myocytes.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes Plating Plate cells on coverslips Cell_Isolation->Plating Giga_Seal Form Gigaohm seal on cell Plating->Giga_Seal Pipette_Prep Prepare patch pipette with internal solution Pipette_Prep->Giga_Seal Whole_Cell Rupture membrane for whole-cell configuration Giga_Seal->Whole_Cell Baseline_Rec Record baseline INa (peak and late) Whole_Cell->Baseline_Rec Ethmozine_App Perfuse with this compound (e.g., 1-100 µM) Baseline_Rec->Ethmozine_App Drug_Rec Record INa in the presence of this compound Ethmozine_App->Drug_Rec Washout Washout with control solution Drug_Rec->Washout Analysis Analyze peak and late INa amplitude, kinetics, and voltage-dependence Washout->Analysis Data_Acquisition Acquire current traces Data_Acquisition->Analysis Dose_Response Construct dose-response curves and calculate IC50 Analysis->Dose_Response caption Workflow for Patch-Clamp Experiments with this compound.

Figure 2: Workflow for Patch-Clamp Experiments with this compound.

Materials:

  • Isolated ventricular cardiomyocytes

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, data acquisition system, and microscope

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig) using established enzymatic digestion protocols. Allow cells to adhere to laminin-coated glass coverslips for at least 2 hours before recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent myocytes to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.

    • Approach a single, healthy-looking myocyte with the patch pipette and form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -120 mV to ensure full availability of sodium channels.

    • Apply a voltage-clamp protocol to elicit sodium currents. For example, a depolarizing step to -20 mV for 500 ms.

    • Record baseline sodium currents for at least 5 minutes to ensure stability.

    • Prepare a series of this compound dilutions in the external solution (e.g., 1, 3, 10, 30, 100 µM).

    • Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

    • After the highest concentration, perfuse with the control external solution to assess washout.

  • Data Analysis:

    • Measure the peak inward current for INaP and the sustained current at the end of the depolarizing pulse for INaL.

    • Normalize the current amplitudes at each this compound concentration to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Langendorff-Perfused Heart Model for Arrhythmia Induction and this compound Efficacy Testing

This ex vivo protocol allows for the assessment of this compound's effects on cardiac rhythm and contractility in an intact heart, free from systemic influences.

Langendorff_Workflow cluster_prep Heart Preparation cluster_perfusion Perfusion and Stabilization cluster_experiment Arrhythmia Induction and Drug Testing cluster_analysis Data Analysis Heart_Excision Excise heart from anesthetized animal Cannulation Cannulate aorta and mount on Langendorff apparatus Heart_Excision->Cannulation Retrograde_Perfusion Initiate retrograde perfusion with Krebs-Henseleit buffer Cannulation->Retrograde_Perfusion Stabilization Allow heart to stabilize (e.g., 20-30 minutes) Retrograde_Perfusion->Stabilization Baseline_Recording Record baseline ECG, LVDP, and heart rate Stabilization->Baseline_Recording Arrhythmia_Induction Induce arrhythmia (e.g., programmed electrical stimulation, ischemia-reperfusion) Baseline_Recording->Arrhythmia_Induction Ethmozine_Perfusion Perfuse with this compound (e.g., 1-10 µM) Arrhythmia_Induction->Ethmozine_Perfusion Post_Drug_Recording Record ECG, LVDP, and heart rate Ethmozine_Perfusion->Post_Drug_Recording Analysis Analyze arrhythmia incidence and duration, changes in ECG intervals, and contractile function Post_Drug_Recording->Analysis Data_Acquisition Acquire and digitize physiological data Data_Acquisition->Analysis caption Workflow for Langendorff Heart Experiments with this compound.

Figure 3: Workflow for Langendorff Heart Experiments with this compound.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose; gassed with 95% O2/5% CO2

  • Surgical instruments

  • ECG electrodes and amplifier

  • Intraventricular balloon and pressure transducer

  • This compound stock solution

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the animal (e.g., rat, rabbit) and perform a thoracotomy.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta and mount the heart on the Langendorff apparatus.

    • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).

  • Stabilization and Baseline Recording:

    • Allow the heart to stabilize for 20-30 minutes.

    • Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP).

    • Record baseline ECG, LVDP, and heart rate.

  • Arrhythmia Induction (Example: Programmed Electrical Stimulation):

    • Place pacing electrodes on the epicardial surface of the right ventricle.

    • Deliver a train of stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2) with progressively shorter coupling intervals.

    • Determine the ventricular effective refractory period (VERP).

    • Deliver burst pacing or multiple premature stimuli to induce ventricular tachycardia or fibrillation.

  • This compound Administration:

    • After inducing a stable arrhythmia or establishing a baseline of arrhythmia inducibility, switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of this compound (e.g., 1-10 µM).

    • Allow the drug to equilibrate for 15-20 minutes.

  • Post-Drug Assessment:

    • Repeat the arrhythmia induction protocol in the presence of this compound.

    • Continuously record ECG, LVDP, and heart rate to assess the effects of this compound on arrhythmia termination, prevention of re-induction, and changes in electrophysiological and contractile parameters.

  • Data Analysis:

    • Compare the incidence, duration, and cycle length of arrhythmias before and after this compound administration.

    • Analyze changes in ECG intervals (PR, QRS, QT), LVDP, and heart rate.

Conclusion

This compound (moricizine) serves as a valuable pharmacological tool for investigating the role of sodium channels in cardiac electrophysiology and arrhythmogenesis. Its well-defined mechanism of action, particularly its effects on both peak and late sodium currents, makes it suitable for a range of in vitro and ex vivo experimental models. The protocols and data provided herein offer a comprehensive resource for researchers utilizing this compound in their studies. Careful consideration of species differences and experimental conditions is crucial for the accurate interpretation of results.

References

Troubleshooting & Optimization

Moricizine Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of moricizine in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for moricizine in aqueous solutions?

A1: Moricizine hydrochloride degradation in aqueous solutions is significantly influenced by pH. The two primary degradation pathways are amide hydrolysis and a reverse Mannich reaction. At a pH between 0.6 and 2.0, amide hydrolysis is the dominant pathway. In the pH range of 2.2 to 6.0, both amide hydrolysis and the reverse Mannich reaction occur in parallel, with the reverse Mannich reaction becoming the predominant pathway at pH values greater than 4.0.[1]

Q2: How does pH affect the stability of moricizine?

A2: The degradation of moricizine is pH-dependent. The minimum degradation rate is observed in the pH range of 2.8 to 3.2.[1] In highly acidic conditions (pH 0.6-2.0), the degradation primarily follows an amide hydrolysis pathway. As the pH increases (pH 2.2-6.0), a reverse Mannich reaction becomes more significant and is the main degradation route above pH 4.0.[1] The solubility of moricizine is also low at physiological pH.[2]

Q3: What are the major degradation products of moricizine?

A3: The degradation products of moricizine depend on the degradation pathway.

  • Amide Hydrolysis Pathway: This pathway initially yields ethyl (10H-phenothiazin-2-yl) carbamate. This intermediate can then be oxidized to form ethyl (3-oxo-3H-phenothiazin-2-yl) carbamate and ethyl (10H-phenothiazin-2-yl) carbamate S-oxide, or form a dimer, diethyl (3,10'-bi-10H-phenothiazine-2,2'-diyl)bis(carbamate).[1]

  • Reverse Mannich Reaction Pathway: This pathway results in the formation of ethyl [10-(1-oxo-2-propenyl)-10H-phenothiazin-2-yl] carbamate.[1]

Q4: Are there any buffer effects on moricizine stability?

A4: Yes, the degradation of moricizine is catalyzed by acetate and phosphate buffers.[1] Therefore, the choice of buffer system is critical when designing stability studies or formulating moricizine solutions.

Q5: What is the effect of temperature on moricizine degradation?

A5: The degradation of moricizine is temperature-dependent. Arrhenius plots at pH 1.0 and 6.0 were found to be linear between 37 and 70°C, indicating that the degradation rate increases with temperature.[1]

Troubleshooting Guide

Problem 1: My moricizine solution is showing unexpected precipitation.

  • Possible Cause: Moricizine degradation products have low aqueous solubility (less than 100 µg/mL).[1] The precipitate is likely composed of these degradation products.

  • Solution:

    • Confirm the identity of the precipitate by collecting it and analyzing it using a suitable technique like HPLC.[1]

    • Review the pH of your solution. Degradation is pH-dependent, and adjusting the pH to the range of minimum degradation (pH 2.8-3.2) may slow down the formation of insoluble degradants.[1]

    • Consider the buffer system being used, as acetate and phosphate buffers can catalyze degradation.[1]

Problem 2: I am observing a rapid loss of moricizine potency in my formulation.

  • Possible Cause: The pH of your formulation may be outside the optimal stability range of 2.8-3.2.[1]

  • Solution:

    • Measure the pH of your aqueous solution.

    • If the pH is below 2.8 or above 3.2, adjust it to be within this range to minimize the degradation rate.[1]

    • Evaluate the impact of temperature on your storage conditions, as higher temperatures accelerate degradation.[1]

Problem 3: My chromatogram shows several unexpected peaks during a stability study.

  • Possible Cause: These peaks are likely the degradation products of moricizine. The specific products will depend on the pH of your solution.[1]

  • Solution:

    • Refer to the known degradation pathways to tentatively identify the peaks. At low pH, expect products of amide hydrolysis and subsequent oxidation or dimerization. At pH above 2.2, expect the reverse Mannich product in addition to the amide hydrolysis products.[1]

    • Use a stability-indicating HPLC method to resolve and quantify moricizine and its degradation products.[1]

Data Presentation

Table 1: pH-Dependent Degradation Pathways of Moricizine

pH RangePredominant Degradation Pathway(s)Major Degradation Products
0.6 - 2.0Amide HydrolysisEthyl (10H-phenothiazin-2-yl) carbamate, Ethyl (3-oxo-3H-phenothiazin-2-yl) carbamate, Ethyl (10H-phenothiazin-2-yl) carbamate S-oxide, Diethyl (3,10'-bi-10H-phenothiazine-2,2'-diyl)bis(carbamate)[1]
2.2 - 6.0Amide Hydrolysis & Reverse Mannich Reaction (in parallel)Products from both pathways.[1]
> 4.0Reverse Mannich ReactionEthyl [10-(1-oxo-2-propenyl)-10H-phenothiazin-2-yl] carbamate[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay for Moricizine

This protocol is based on the methodology for assessing moricizine stability.[1]

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve separation between moricizine and its degradation products.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: Monitor the effluent at a wavelength where moricizine and its degradation products have significant absorbance.

  • Sample Preparation: Dilute the moricizine aqueous solution with the mobile phase to an appropriate concentration. If precipitation has occurred, the sample may need to be filtered. The precipitate can also be collected, dissolved in a suitable organic solvent, and analyzed.[1]

  • Analysis: Inject the prepared sample into the chromatograph. Identify and quantify the peaks corresponding to moricizine and its degradation products by comparing their retention times and peak areas with those of reference standards.

Visualizations

Moricizine_Degradation_Pathways cluster_amide Amide Hydrolysis Pathway (pH 0.6 - 6.0) cluster_mannich Reverse Mannich Reaction (pH 2.2 - 6.0) Moricizine Moricizine Amide_Intermediate Ethyl (10H-phenothiazin-2-yl) carbamate Moricizine->Amide_Intermediate Amide Hydrolysis Mannich_Product Ethyl [10-(1-oxo-2-propenyl)-10H- phenothiazin-2-yl] carbamate Moricizine->Mannich_Product Reverse Mannich Oxidation_Product1 Ethyl (3-oxo-3H-phenothiazin-2-yl) carbamate Amide_Intermediate->Oxidation_Product1 Oxidation Oxidation_Product2 Ethyl (10H-phenothiazin-2-yl) carbamate S-oxide Amide_Intermediate->Oxidation_Product2 Oxidation Dimer_Product Diethyl (3,10'-bi-10H-phenothiazine-2,2'-diyl)bis(carbamate) Amide_Intermediate->Dimer_Product Dimerization (pH < 2.8)

Caption: Degradation pathways of moricizine in aqueous solutions.

Stability_Study_Workflow prep Prepare Moricizine Solution (Aqueous Buffer) stress Apply Stress Conditions (e.g., specific pH, temperature) prep->stress sample Collect Samples at Defined Time Points stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc quantify Quantify Moricizine and Degradation Products hplc->quantify kinetics Determine Degradation Kinetics and Pathways quantify->kinetics

Caption: Experimental workflow for a moricizine stability study.

Troubleshooting_Logic start Unexpected Degradation or Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_in_range Is pH between 2.8 and 3.2? check_ph->ph_in_range check_buffer Identify Buffer System ph_in_range->check_buffer Yes adjust_ph Action: Adjust pH to 2.8-3.2 ph_in_range->adjust_ph No buffer_catalytic Is it Acetate or Phosphate? check_buffer->buffer_catalytic change_buffer Action: Consider Alternative Non-Catalytic Buffer buffer_catalytic->change_buffer Yes check_temp Review Storage Temperature buffer_catalytic->check_temp No adjust_ph->check_buffer change_buffer->check_temp end Problem Addressed check_temp->end

Caption: Troubleshooting decision tree for moricizine stability issues.

References

Technical Support Center: Moricizine Hydrochloride in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moricizine hydrochloride. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is moricizine hydrochloride and what is its primary mechanism of action?

Moricizine hydrochloride is a Class I antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of sodium channels in cardiac myocytes.[2] This action reduces the rate of rise of the cardiac action potential, thereby slowing the conduction of electrical impulses and stabilizing the cardiac rhythm.[3] It has properties of Class IA, IB, and IC agents but is generally considered a Class IC agent.[3]

Q2: What are the basic physicochemical properties of moricizine hydrochloride?

Moricizine hydrochloride is a white to tan crystalline powder.[] It exists in different polymorphic forms (Form I and Form II) and as a hemihydrate, which can affect its dissolution rate.[5][6][7] The hydrochloride salt is soluble in water and alcohol.[][8]

Q3: In which solvents can I dissolve moricizine hydrochloride for my in vitro experiments?

Moricizine hydrochloride is soluble in water and alcohol.[][8] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[9][10] One supplier reports a solubility of 100 mg/mL in DMSO with the aid of ultrasonication.[11] It is crucial to use high-purity, anhydrous DMSO as the compound's solubility can be affected by the hygroscopic nature of DMSO.[11][12]

Q4: What is the recommended storage condition for moricizine hydrochloride solutions?

Stock solutions of moricizine hydrochloride in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11] It is important to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[11]

Troubleshooting Guide

Issue 1: Difficulty Dissolving Moricizine Hydrochloride
  • Problem: The compound is not fully dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: While moricizine hydrochloride is water-soluble, for high concentrations required for stock solutions in in vitro studies, organic solvents like DMSO are often more effective.

    • Insufficient Sonication: For high concentrations in DMSO, sonication is often necessary to facilitate dissolution.[11]

    • Moisture in DMSO: DMSO is highly hygroscopic.[12] Use fresh, anhydrous DMSO to prepare your stock solution, as absorbed water can significantly impact the solubility of many compounds.[11]

    • Polymorphism: Different polymorphic forms of moricizine hydrochloride have different dissolution rates.[5][6] If you are experiencing persistent issues, consider the specific form of the compound you are using. The hemihydrate form, for instance, has a more rapid dissolution rate.[7]

Issue 2: Precipitation of the Compound in Cell Culture Media
  • Problem: The compound precipitates out of solution when added to the aqueous cell culture medium.

  • Possible Causes & Solutions:

    • High Final Concentration: The final concentration of moricizine hydrochloride in your assay may be too high, exceeding its solubility in the aqueous media. Try lowering the final concentration.

    • High Percentage of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced precipitation and cellular toxicity. In one study, the final concentration of DMSO was 0.1%.[9][10]

    • pH of the Medium: The pH of the culture medium can influence the solubility of the compound. Ensure the pH of your medium is stable and within the physiological range. Moricizine hydrochloride degradation is pH-dependent.[13]

    • Temperature: Changes in temperature can affect solubility. Ensure your solutions are at the appropriate temperature before and during the experiment.

Data Presentation

Table 1: Solubility of Moricizine Hydrochloride

SolventReported SolubilityConditionsSource
WaterSoluble-[][8]
AlcoholSoluble-[8]
DMSO100 mg/mLRequires sonication; use newly opened DMSO[11]
Aqueous (pH 7.4)>64.1 µg/mL-[2]

Experimental Protocols

Protocol 1: Preparation of a Moricizine Hydrochloride Stock Solution in DMSO
  • Materials:

    • Moricizine hydrochloride powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Weigh the desired amount of moricizine hydrochloride powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add the corresponding volume of DMSO to the calculated mass of moricizine hydrochloride).

    • Vortex the tube for 1-2 minutes to initially mix the compound.

    • Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. This may take several minutes. Visually inspect the solution to ensure no solid particles remain.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[11]

Protocol 2: Dilution of Moricizine Hydrochloride Stock Solution for Cell Culture Experiments
  • Materials:

    • Moricizine hydrochloride stock solution (in DMSO)

    • Pre-warmed, sterile cell culture medium

  • Procedure:

    • Thaw a single aliquot of the moricizine hydrochloride stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to minimize solvent toxicity. For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.

    • Gently mix the final solution before adding it to your cell cultures.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Moricizine HCl add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex add_dmso->vortex sonicate Sonicate until Dissolved vortex->sonicate aliquot Aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute <0.5% final DMSO add_to_cells Add to Cells dilute->add_to_cells

Caption: Workflow for preparing and using moricizine hydrochloride in vitro.

signaling_pathway AngII Angiotensin II CaMKII CaMKII AngII->CaMKII Activates pCaMKII p-CaMKII (Active) CaMKII->pCaMKII Phosphorylation INaL Late Sodium Current (INaL) pCaMKII->INaL Enhances Moricizine Moricizine Hydrochloride Moricizine->pCaMKII Inhibits Upregulation Moricizine->INaL Inhibits

Caption: Signaling pathway of moricizine hydrochloride's effect on INaL.

References

identifying and minimizing proarrhythmic effects of Ethmozine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the proarrhythmic effects of Ethmozine (moricizine) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of proarrhythmia associated with this compound?

A1: this compound is a Class IC antiarrhythmic agent.[1][2] Its primary mechanism of action is the potent blockade of fast sodium channels (INa) in cardiac myocytes.[3][4][5] This action slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to decreased conduction velocity in the atria, ventricles, and Purkinje fibers.[5][6] Proarrhythmic effects can arise from this slowed conduction, which may create a substrate for re-entrant arrhythmias, particularly in the presence of underlying structural heart disease.[7][8]

Q2: What is the reported incidence of proarrhythmia with this compound?

A2: Clinical studies have reported a proarrhythmia incidence for this compound ranging from 2% to 3.7%.[9][10] It is crucial to note that these events were more frequently observed in patients with pre-existing structural heart disease or those with a history of sustained ventricular tachycardia.[8][9] Proarrhythmic events associated with moricizine can be serious and potentially lethal.[11]

Q3: When are proarrhythmic events most likely to occur during an experiment?

A3: Proarrhythmic events with this compound tend to occur early in the course of treatment. One study found that 90% of proarrhythmic events took place within the first 7 days of initiating therapy.[9] Therefore, heightened monitoring is recommended during the initial phases of your experiments.

Q4: Does this compound affect ventricular repolarization and the QT interval?

A4: Unlike Class IA antiarrhythmics, this compound (a Class IC agent) has a minimal effect on the duration of the action potential and, consequently, on the QT interval.[12][13] It has been shown to shorten the action potential duration in ventricular tissue.[12] Any observed QT prolongation is typically due to a widening of the QRS complex, not a direct effect on repolarization.[14]

Q5: Are there known drug interactions that can potentiate the proarrhythmic effects of this compound?

A5: Yes, cimetidine has been reported to increase the blood levels of moricizine, which could potentially increase the risk of proarrhythmia.[3] Conversely, this compound can decrease the blood levels of theophylline.[3] It is essential to consider potential drug interactions in your experimental design.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly wide QRS complex High concentration of this compound leading to excessive sodium channel blockade.1. Verify the concentration of your dosing solution. 2. Consider reducing the dose. 3. Review your dilution calculations.
Spontaneous ventricular arrhythmias (e.g., PVCs, VT) Proarrhythmic effect of this compound, especially in models with structural heart disease.1. Immediately stop the this compound infusion/administration. 2. If applicable, attempt to cardiovert the arrhythmia. 3. Document the event thoroughly (ECG strips, timing, dose). 4. Consider lowering the dose for subsequent experiments or using a different animal model.
Atrioventricular (AV) block This compound-induced slowing of conduction through the AV node.1. Monitor the PR interval closely. 2. If a high-degree AV block is observed, discontinue the drug. 3. Be prepared for cardiac pacing if necessary.
Inconsistent drug effects between experiments Variability in drug metabolism or experimental conditions.1. Ensure consistent animal model characteristics (age, weight, health status). 2. Standardize the experimental protocol, including anesthesia and surgical procedures. 3. Confirm the stability and purity of your this compound supply.

Quantitative Data Summary

Table 1: Electrophysiological Effects of this compound

ParameterSpeciesEffectReported Change
PR Interval HumanProlongation16-20% increase
QRS Duration HumanProlongation7-18% increase
QTc Interval HumanMinimal Change2-5% increase (due to QRS widening)
AH Interval HumanProlongation10-13% increase
HV Interval HumanProlongation21-26% increase
Action Potential Duration Canine Purkinje FibersShortening
Vmax of Phase 0 Dog Purkinje FibersDecreaseDose-related decrease

Table 2: Proarrhythmia Incidence in Clinical Studies

Patient PopulationNumber of PatientsProarrhythmia Incidence
Ventricular Arrhythmia9083.2%
Benign or Potentially Lethal Ventricular Arrhythmias-2%
Lethal Ventricular Arrhythmia-3.2%
Potentially Lethal Ventricular Arrhythmia-3.7%

Experimental Protocols

In Vivo Electrophysiology Study for Proarrhythmia Assessment

Objective: To assess the proarrhythmic potential of this compound in an in vivo model (e.g., rabbit, dog, or minipig) by programmed electrical stimulation.

Materials:

  • Anesthetized and ventilated animal model

  • Multipolar electrophysiology catheters

  • Programmable stimulator

  • ECG and intracardiac electrogram recording system

  • This compound solution for intravenous administration

  • Saline (vehicle control)

Procedure:

  • Animal Preparation: Anesthetize the animal and introduce electrophysiology catheters via a suitable vein (e.g., femoral vein) to the right atrium and right ventricle under fluoroscopic guidance.

  • Baseline Recordings: Record baseline surface ECG and intracardiac electrograms.

  • Programmed Electrical Stimulation (PES) Protocol:

    • Deliver a train of 8 paced beats (S1) at a fixed cycle length.

    • Introduce a premature stimulus (S2) after the last paced beat.

    • Decrease the S1-S2 coupling interval in 10 ms decrements until ventricular refractoriness is reached.

    • Repeat the protocol with up to three extrastimuli (S3, S4).

  • Drug Administration: Administer a bolus dose of this compound intravenously, followed by a continuous infusion to achieve the desired plasma concentration.

  • Post-Drug PES: Repeat the PES protocol at predefined time points after drug administration.

  • Data Analysis: Compare the inducibility of ventricular arrhythmias (non-sustained and sustained ventricular tachycardia) before and after this compound administration. Analyze changes in intracardiac conduction intervals (AH, HV) and refractory periods.

Patch-Clamp Assay for Sodium Channel Blockade

Objective: To quantify the blocking effect of this compound on the cardiac sodium channel (Nav1.5) in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing Nav1.5

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular solutions

  • This compound solutions at various concentrations

Procedure:

  • Cell Culture: Culture HEK293 cells expressing Nav1.5 according to standard protocols.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-4 MΩ.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage Protocol:

    • Hold the cell at a negative potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Drug Application: Perfuse the cell with increasing concentrations of this compound.

  • Data Acquisition: Record the peak sodium current at each voltage step in the absence and presence of the drug.

  • Data Analysis: Construct a concentration-response curve to determine the IC50 of this compound for sodium channel blockade.

Visualizations

Ethmozine_Mechanism_of_Action cluster_AP Cardiac Action Potential cluster_Channels Ion Channels Phase4 Phase 4 (Resting Potential) Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Initial Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Na_Channel Fast Na+ Channel (Nav1.5) Na_Channel->Phase0 Initiates K_Channel K+ Channels K_Channel->Phase1 K_Channel->Phase3 Ca_Channel Ca2+ Channels Ca_Channel->Phase2 This compound This compound This compound->Na_Channel Blocks

Caption: Mechanism of action of this compound on the cardiac action potential.

Proarrhythmia_Workflow cluster_Preclinical Preclinical Assessment cluster_Risk Risk Identification cluster_Mitigation Mitigation Strategies In_vitro In vitro Assays (Patch-clamp, etc.) In_vivo In vivo Electrophysiology (Animal Models) In_vitro->In_vivo Data_Analysis Data Analysis (IC50, ECG intervals) In_vivo->Data_Analysis Proarrhythmia_Identified Proarrhythmic Signal Identified Data_Analysis->Proarrhythmia_Identified Positive No_Proarrhythmia No Proarrhythmic Signal Data_Analysis->No_Proarrhythmia Negative Dose_Reduction Dose Reduction Proarrhythmia_Identified->Dose_Reduction Model_Selection Alternative Model Selection Proarrhythmia_Identified->Model_Selection Further_Studies Additional Mechanistic Studies Proarrhythmia_Identified->Further_Studies Proceed_with_Caution Proceed_with_Caution No_Proarrhythmia->Proceed_with_Caution Monitor Closely

Caption: Experimental workflow for identifying and mitigating proarrhythmia.

References

Technical Support Center: Optimizing Ethmozine (Moricizine) Dosage in Animal Studies of Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethmozine (moricizine) in animal models of cardiac arrhythmia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (moricizine) is a Class I antiarrhythmic agent.[1][2] Its primary mechanism involves the blockade of fast sodium channels (INa) in cardiomyocytes.[3][4] This action reduces the maximum rate of depolarization during Phase 0 of the cardiac action potential, thereby slowing conduction in the atrium, atrioventricular (AV) node, His-Purkinje system, and ventricular myocardium.[1] It also shortens the duration of Phase II and III repolarization, leading to a decreased action potential duration.[1]

Q2: What are the typical starting dosages for this compound in common animal models?

A2: this compound dosages must be carefully individualized based on the animal model, the induced arrhythmia, and the observed response. The following table summarizes dosages reported in various studies. It is crucial to begin with a lower dose and titrate upwards while monitoring for efficacy and adverse effects.

Animal ModelRoute of AdministrationDosage RangeStudy Context
Dog Intravenous (IV)3 mg/kgStudy of electrophysiological effects in a myocardial infarction model.[5]
Intravenous (IV)0.5 - 1 mg/kgInvestigating inhibition of ectopic ventricular excitations.[6]
Rat Intravenous (IV)5 mg/kgComparison study in a myocardial ischemia model.[7]
Pig Oral (PO)10-15 mg/kg tidStudy on ventricular fibrillation and defibrillation thresholds.[8]

Q3: How does this compound affect the electrocardiogram (ECG)?

A3: this compound can produce several dose-related changes on the ECG. Researchers should monitor for a lengthening of the PR and QRS intervals, which reflects the drug's effect on AV nodal and His-Purkinje conduction.[1] In some instances, it may have minimal effect on or slightly shorten the JT interval.[1] Unlike some other antiarrhythmics, it has little effect on atrial and ventricular refractoriness.[1]

Troubleshooting Guide

Issue 1: Suboptimal Efficacy or Lack of Arrhythmia Suppression

  • Question: I am not observing a significant reduction in ventricular ectopy after administering this compound. What steps should I take?

  • Answer:

    • Verify Dosage and Administration: Ensure the correct dose was calculated for the animal's weight and administered via the appropriate route. This compound has extensive first-pass metabolism after oral administration, which can affect its bioavailability.[4][9]

    • Dose Titration: If the initial dose is well-tolerated but ineffective, a careful, incremental dose escalation may be necessary. In a study on rats with myocardial ischemia, a 5 mg/kg IV dose of moricizine did not significantly reduce the number of premature ventricular complexes compared to the control group.[7] However, in a canine model, 1 mg/kg of an this compound analog resulted in a 78% reduction in ectopic ventricular excitations.[6] This highlights the importance of dose-finding studies.

    • Consider the Arrhythmia Model: The efficacy of this compound can vary depending on the nature of the arrhythmia. It has been shown to be effective in suppressing unsustained ventricular tachycardia (VT) but may be less effective against sustained VT.[10] In a study on dogs with myocardial infarction, this compound suppressed the inducibility of sustained VT in 5 out of 14 animals.[5]

    • Pharmacokinetic Variability: Be aware that there can be significant inter-subject and inter-species variability in the pharmacokinetics of this compound.[4] The drug also induces its own metabolism, which can lead to changes in plasma concentrations with chronic dosing.[9]

Issue 2: Proarrhythmic Effects

  • Question: I suspect this compound is causing a proarrhythmic effect in my animal model. What are the signs and how should I manage it?

  • Answer:

    • Identify Proarrhythmia: Proarrhythmia is a known risk with Class I antiarrhythmic drugs and can manifest as an increase in the frequency or severity of the existing arrhythmia, or the appearance of a new, potentially life-threatening arrhythmia like ventricular tachycardia.[11] Closely monitor the ECG for significant widening of the QRS complex, the emergence of new ventricular ectopy, or sustained ventricular arrhythmias.

    • Immediate Actions: If proarrhythmia is suspected, the drug should be discontinued immediately. Provide supportive care as needed to manage the arrhythmia.

    • Risk Factors: Proarrhythmia is more likely in the presence of underlying structural heart disease.[11]

    • Dosage Considerations: While some studies suggest no direct relationship between dose and the incidence of proarrhythmia, it is prudent to start with the lowest potentially effective dose and titrate cautiously.

Issue 3: Central Nervous System (CNS) Side Effects

  • Question: My animal is exhibiting signs of CNS toxicity (e.g., tremors, agitation). Could this be related to this compound?

  • Answer:

    • Recognize CNS Effects: While this compound is noted for having minimal CNS effects compared to some other agents, neurological side effects can occur.[2] These can include tremors, dizziness, and agitation.[12]

    • Management: If CNS side effects are observed, consider reducing the dose. If the signs are severe or persist, discontinuation of the drug may be necessary. Ensure that the observed signs are not due to other experimental factors.

Experimental Protocols & Methodologies

Protocol 1: Induction of Arrhythmia in Rats via Coronary Artery Ligation

This protocol is based on methodologies for creating a myocardial infarction-induced arrhythmia model in rats.[7][13][14][15][16][17]

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). Anesthetize the animals (e.g., with a combination of ketamine, atropine, and chloral hydrate via intraperitoneal injection).[13]

  • Surgical Procedure:

    • Perform endotracheal intubation and provide ventilation.

    • Make a transverse incision on the chest and separate the muscles to expose the fourth and fifth ribs.

    • Open the chest to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk).[13][14] Successful ligation is confirmed by visual cyanosis of the myocardium.[13]

  • Arrhythmia Monitoring: Record ECG continuously to monitor for the development of ventricular arrhythmias, which typically occur within minutes of ligation.

  • Drug Administration: Once arrhythmias are established and stable, administer this compound intravenously at the desired dose (e.g., 5 mg/kg).[7]

  • Data Analysis: Quantify the frequency and duration of arrhythmic events before and after drug administration.

Protocol 2: Electrophysiological Study in a Canine Myocardial Infarction Model

This protocol is adapted from studies evaluating the electrophysiological effects of this compound in dogs.[5]

  • Model Creation: Induce myocardial infarction in conscious dogs by ligating the left anterior descending coronary artery. Allow a recovery period of 4 to 8 days for the development of a stable arrhythmogenic substrate.

  • Electrophysiological Testing:

    • Under appropriate sedation or anesthesia, introduce electrode catheters into the heart.

    • Perform programmed electrical stimulation to assess ventricular effective refractory periods and to attempt induction of ventricular tachycardia.

  • Drug Intervention: Administer this compound intravenously (e.g., 3 mg/kg).[5]

  • Post-Drug Evaluation: Repeat the programmed electrical stimulation protocol to evaluate the effects of this compound on electrophysiological parameters and the inducibility of ventricular tachycardia.

  • Analysis: Compare pre- and post-drug measurements of refractory periods, conduction times, and the ability to induce sustained arrhythmias.

Visualizations

Signaling Pathways and Workflows

Ethmozine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_AP Action Potential Effects This compound This compound Na_Channel Fast Na+ Channel (Voltage-gated) This compound->Na_Channel Blocks Na_Influx Na+ Influx Depolarization Phase 0 Depolarization Na_Influx->Depolarization Initiates Reduced_Vmax Decreased Rate of Depolarization (Vmax) Depolarization->Reduced_Vmax Leads to Slowed_Conduction Slowed Conduction Velocity Reduced_Vmax->Slowed_Conduction Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Vmax->Antiarrhythmic_Effect Slowed_Conduction->Antiarrhythmic_Effect Shortened_APD Shortened Action Potential Duration Shortened_APD->Antiarrhythmic_Effect

Caption: Mechanism of action of this compound on the cardiac myocyte.

Dosage_Optimization_Workflow start Start: Select Animal Model & Arrhythmia Induction Protocol dose_selection Select Initial Dose (Based on Literature) start->dose_selection administer Administer this compound dose_selection->administer monitor_ecg Monitor ECG & Hemodynamics administer->monitor_ecg efficacy_check Efficacy Achieved? (Arrhythmia Suppression) monitor_ecg->efficacy_check toxicity_check Adverse Effects Observed? (Proarrhythmia, CNS) efficacy_check->toxicity_check Yes increase_dose Increase Dose (Titrate Up) efficacy_check->increase_dose No decrease_dose Decrease Dose or Discontinue toxicity_check->decrease_dose Yes end_success End: Effective & Safe Dose Identified toxicity_check->end_success No increase_dose->administer decrease_dose->administer end_fail End: Experiment Terminated (Re-evaluate Protocol) decrease_dose->end_fail If Severe

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Troubleshooting Moricizine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from moricizine interference in fluorescence-based assays. Moricizine, a phenothiazine derivative, possesses intrinsic fluorescent properties that can lead to assay artifacts, including false positives and negatives.[1][2] This guide offers strategies to identify and mitigate such interference.

Frequently Asked Questions (FAQs)

Q1: Is moricizine fluorescent and can it interfere with my fluorescence-based assay?

A1: Yes, moricizine is a phenothiazine derivative, and compounds of this class are known to be fluorescent.[3][4][5][6] While the exact excitation and emission spectra of moricizine are not widely published, phenothiazine derivatives often exhibit fluorescence in the blue-green region of the spectrum.[4] This intrinsic fluorescence, also known as autofluorescence, can be a significant source of interference in fluorescence-based assays, potentially leading to artificially high signals (false positives) or quenching of the desired signal (false negatives).[7][8]

Q2: What are the primary mechanisms of moricizine interference in fluorescence assays?

A2: Moricizine can interfere with fluorescence-based assays through two main mechanisms:

  • Autofluorescence: Moricizine itself can absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence at a wavelength that overlaps with the emission of your reporter dye. This adds to the total detected signal, leading to an overestimation of the intended biological effect.[8]

  • Fluorescence Quenching: Moricizine may absorb the light emitted by your assay's fluorophore, a phenomenon known as the inner filter effect.[7] This reduces the amount of light reaching the detector, resulting in an underestimation of the signal and potentially masking a true biological effect.

Q3: How can I determine if moricizine is interfering with my assay?

A3: The most straightforward method is to run a "compound-only" control. This involves preparing a set of assay wells containing moricizine at the same concentrations used in your experiment but without the fluorescent reporter or other key biological components (e.g., cells, enzymes). If you observe a concentration-dependent signal in these wells, it is a strong indication of moricizine autofluorescence.[9]

Q4: My assay involves studying cardiac ion channels. Can moricizine's pharmacological activity also affect the assay readout?

A4: Absolutely. Moricizine is a Class I antiarrhythmic drug that primarily acts by blocking voltage-gated sodium channels in cardiomyocytes.[2][10] In cell-based assays that measure parameters related to ion channel function, such as membrane potential or intracellular calcium concentration, the observed effects could be a combination of its pharmacological activity and fluorescence interference. Therefore, it is crucial to design experiments that can distinguish between these two phenomena.

Troubleshooting Guides

Problem 1: Unusually High Fluorescence Signal in the Presence of Moricizine

Possible Cause: Autofluorescence of moricizine is contributing to the assay signal.

Troubleshooting Workflow:

A High Signal Observed B Run Compound-Only Control (Moricizine in assay buffer) A->B C Is a concentration-dependent signal observed? B->C D Yes: Autofluorescence Confirmed C->D Yes E No: Interference is unlikely. Investigate other causes. C->E No F Implement Mitigation Strategy D->F

Caption: Troubleshooting workflow for high fluorescence signals.

Mitigation Strategies:

StrategyDescriptionAdvantagesDisadvantages
Background Subtraction Measure the fluorescence of a moricizine-only control at each concentration and subtract this value from the corresponding experimental wells.Simple to implement.Assumes the fluorescence of moricizine is not altered by cellular components.
Use of Red-Shifted Dyes Switch to fluorescent probes that are excited and emit at longer wavelengths (e.g., >600 nm), where phenothiazine autofluorescence is typically lower.[9]Can significantly reduce or eliminate interference.May require re-optimization of the assay.
Spectral Unmixing If using a spectral flow cytometer or imaging system, the emission spectrum of moricizine can be measured from a control sample and computationally subtracted from the experimental samples.[11][12]Highly accurate for correcting autofluorescence.Requires specialized instrumentation and software.
Time-Resolved Fluorescence (TRF) Utilize fluorophores with long fluorescence lifetimes (e.g., lanthanides) and measure the signal after a delay, allowing the short-lived moricizine autofluorescence to decay.Effectively eliminates interference from short-lived fluorescence.Requires specific TRF-compatible reagents and instrumentation.
Problem 2: Lower Than Expected Fluorescence Signal with Moricizine

Possible Cause: Moricizine is quenching the fluorescence of the reporter dye.

Troubleshooting Workflow:

A Low Signal Observed B Run Quenching Control (Fluorophore + Moricizine in buffer) A->B C Is a concentration-dependent decrease in signal observed? B->C D Yes: Quenching Confirmed C->D Yes E No: Quenching is unlikely. Investigate other causes. C->E No F Implement Mitigation Strategy D->F

Caption: Troubleshooting workflow for low fluorescence signals.

Mitigation Strategies:

StrategyDescriptionAdvantagesDisadvantages
Reduce Moricizine Concentration If possible, lower the concentration of moricizine to a range where quenching is minimized while still being pharmacologically relevant.Simple and direct.May not be feasible if high concentrations are required.
Change Fluorophore Select a different fluorescent dye that is less susceptible to quenching by moricizine.Can eliminate the quenching effect.Requires re-validation of the assay with the new dye.
Orthogonal Assay Validate findings using a non-fluorescence-based method, such as a luminescence or absorbance assay, or an orthogonal technology like patch-clamp electrophysiology.[8]Provides an independent confirmation of the biological effect.May require different instrumentation and expertise.

Experimental Protocols

Protocol 1: Assessing Moricizine Autofluorescence

Objective: To determine if moricizine exhibits intrinsic fluorescence under the conditions of your assay.

Methodology:

  • Prepare a serial dilution of moricizine in your assay buffer at the same concentrations that will be used in the main experiment.

  • Dispense the moricizine dilutions into the wells of a microplate.

  • Include control wells containing only the assay buffer (no moricizine) to establish a baseline.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.

  • Data Analysis: Plot the fluorescence intensity against the moricizine concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Evaluating Fluorescence Quenching by Moricizine

Objective: To determine if moricizine quenches the fluorescence of your reporter dye.

Methodology:

  • Prepare a solution of your fluorescent reporter dye in the assay buffer at the concentration used in your experiment.

  • Prepare a serial dilution of moricizine in the assay buffer.

  • In a microplate, mix the fluorescent dye solution with the different concentrations of moricizine.

  • Include control wells with the fluorescent dye and assay buffer only (no moricizine).

  • Measure the fluorescence of the plate using the appropriate instrument settings.

  • Data Analysis: A concentration-dependent decrease in the fluorescence of the reporter dye in the presence of moricizine is indicative of quenching.

Signaling Pathway Diagrams

Moricizine's primary mechanism of action is the blockade of cardiac sodium channels, which can indirectly affect calcium signaling.[13][14][15][16] Many fluorescence-based assays in cardiac research focus on these pathways.

cluster_0 Cardiac Myocyte AP Action Potential (Depolarization) Nav Voltage-Gated Na+ Channel (Nav1.5) AP->Nav Na_influx Na+ Influx Nav->Na_influx Moricizine Moricizine Moricizine->Nav Blocks

Caption: Moricizine's effect on the cardiac sodium channel.

cluster_1 Cardiomyocyte Calcium Signaling Depolarization Membrane Depolarization L_type_Ca L-type Ca2+ Channel Depolarization->L_type_Ca Ca_influx Ca2+ Influx (Trigger Ca2+) L_type_Ca->Ca_influx RyR Ryanodine Receptor (RyR) Ca_influx->RyR SR Sarcoplasmic Reticulum (SR) SR->RyR CICR Ca2+-Induced Ca2+ Release (CICR) RyR->CICR Contraction Muscle Contraction CICR->Contraction Fluo_assay Fluorescent Ca2+ Indicator Assay (e.g., Fluo-4, Fura-2) CICR->Fluo_assay Measures

Caption: Overview of cardiomyocyte calcium signaling.

References

Technical Support Center: Managing Moricizine's Effects on Cell Viability in Long-Term Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the effects of moricizine on cell viability in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of moricizine at the cellular level?

Moricizine is a Class IC antiarrhythmic agent whose primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5) in myocardial cells.[1][2] This action decreases the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction velocity in the heart.[1] While its cardiac effects are well-documented, its impact on sodium channels in other cell types, which can influence cell viability and proliferation, is an important consideration in non-cardiac long-term studies.[3]

Q2: I am observing increased cell detachment and floating cells in my long-term moricizine treatment. What could be the cause?

Increased cell detachment is a common indicator of cytotoxicity. In long-term cultures, this could be due to:

  • Direct Cytotoxicity: Moricizine, at higher concentrations or over extended periods, may induce apoptosis or necrosis.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve moricizine, ensure the final concentration in your culture medium is well below the toxic threshold for your specific cell line (typically <0.1%).[4]

  • Sub-optimal Culture Conditions: Long-term experiments can exacerbate minor issues in cell culture technique. Ensure consistent media changes, stable pH, and appropriate cell density.[4]

Q3: My cells stop proliferating after a few days of moricizine treatment, but they don't seem to be dying. What could be happening?

This phenomenon could be indicative of cell cycle arrest. Some compounds can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M) without immediately inducing cell death.[5] To investigate this, you can perform cell cycle analysis using flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

Q4: How do I determine the optimal, non-toxic concentration of moricizine for my long-term experiments?

It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of moricizine for your specific cell line and desired treatment duration.[4] For long-term studies, it is advisable to work at concentrations below the IC50 to minimize overt cytotoxicity and observe more subtle, long-term effects. A good starting point is to test a wide range of concentrations in a preliminary short-term (e.g., 72-hour) viability assay.[6]

Troubleshooting Guides

Issue 1: High Levels of Cell Death in Long-Term Culture

Symptoms:

  • Large numbers of floating cells.

  • Significant decrease in cell confluence compared to vehicle control.

  • Debris in the culture medium.

  • Morphological changes indicative of apoptosis or necrosis (e.g., cell shrinkage, membrane blebbing).

Possible Causes and Solutions:

Possible Cause Solution
Moricizine concentration is too high. Perform a dose-response curve to determine the IC50 value. For long-term studies, use a concentration at or below the IC50. Consider a time-course experiment to see if toxicity is time-dependent.
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cell line (typically <0.1%). Run a vehicle-only control to confirm.[4]
Drug instability in culture medium. Moricizine stability in your specific culture medium at 37°C over time may be a factor. Consider more frequent media changes with freshly prepared moricizine.[4]
Over-confluence leading to nutrient depletion and cell stress. Seed cells at a lower density for long-term experiments. Passage cells before they reach 100% confluence, replating a portion for continued treatment.[7]
Issue 2: Inconsistent Results in Cell Viability Assays

Symptoms:

  • High variability between replicate wells.

  • Poor reproducibility between experiments.

Possible Causes and Solutions:

Possible Cause Solution
Uneven cell seeding. Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells.
"Edge effect" in multi-well plates. Evaporation from wells on the outer edges of the plate can concentrate the drug. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for data collection.
Inaccurate pipetting of moricizine or assay reagents. Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to reduce variability.
Fluctuations in incubator conditions (Temperature, CO2, Humidity). Ensure your incubator is properly maintained and calibrated. Minimize the time the incubator door is open.

Quantitative Data Summary

Due to a lack of published data on moricizine's IC50 values in non-cardiac cell lines, the following tables present hypothetical data for illustrative purposes. Researchers should determine these values experimentally for their specific cell lines.

Table 1: Hypothetical IC50 Values of Moricizine in Various Cell Lines

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)
HeLaCervical Cancer7245
A549Lung Cancer7260
MCF-7Breast Cancer7275
PC-3Prostate Cancer7250

Table 2: Hypothetical Apoptosis Induction by Moricizine in HeLa Cells (48h Treatment)

Moricizine Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)3.5 ± 0.82.1 ± 0.5
2512.8 ± 2.15.4 ± 1.2
5025.6 ± 3.515.8 ± 2.9
10045.2 ± 4.830.1 ± 4.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • 96-well cell culture plates

  • Moricizine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8]

  • Drug Treatment: Prepare serial dilutions of moricizine in complete culture medium. Remove the old medium and add 100 µL of the moricizine dilutions to the respective wells. Include vehicle-only and no-treatment controls.[8]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for chronic studies, with appropriate media changes).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the moricizine concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well cell culture plates

  • Moricizine stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of moricizine for the specified duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.

  • Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Long-Term Treatment cluster_analysis Phase 3: Analysis start Start Experiment seed Seed Cells in Multi-well Plates start->seed attach Allow 24h for Cell Attachment seed->attach treat Add Moricizine at Various Concentrations attach->treat incubate Incubate (e.g., 7-14 days) treat->incubate media_change Periodic Media Change with Fresh Drug incubate->media_change viability Assess Cell Viability (e.g., MTT Assay) incubate->viability apoptosis Assess Apoptosis (e.g., Annexin V/PI) incubate->apoptosis media_change->incubate data Data Analysis & IC50 Determination viability->data apoptosis->data

Caption: Experimental workflow for long-term moricizine treatment.

troubleshooting_flowchart start High Cell Death Observed in Long-Term Culture q1 Is Vehicle Control Also Toxic? start->q1 a1_yes Solvent Toxicity Likely. Lower Solvent Concentration. q1->a1_yes Yes q2 Is Toxicity Dose-Dependent? q1->q2 No a2_yes Moricizine Concentration Too High. Lower Concentration or Reduce Duration. q2->a2_yes Yes q3 Are Cultures Over-confluent? q2->q3 No a3_yes Nutrient Depletion/Contact Inhibition. Seed at Lower Density. Passage Cells. q3->a3_yes Yes a3_no Consider Drug Instability. Increase Frequency of Media Changes. q3->a3_no No

Caption: Troubleshooting flowchart for high cell death.

moricizine_pathway cluster_cell Cellular Effects moricizine Moricizine na_channel Voltage-Gated Sodium Channels (Nav) moricizine->na_channel Blocks ca_channel L-type Ca2+ Channels moricizine->ca_channel Suppresses camkii CaMKII Activation moricizine->camkii Reduces depolarization Decreased Depolarization Rate na_channel->depolarization apd Action Potential Duration Shortening ca_channel->apd cell_viability Altered Cell Viability / Proliferation camkii->cell_viability depolarization->cell_viability Potential Impact in Non-Excitable Cells

Caption: Simplified signaling pathways affected by moricizine.

References

Technical Support Center: Accounting for Active Metabolites of Moricizine in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of moricizine and its active metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to account for active metabolites in pharmacokinetic studies of moricizine?

A1: Moricizine undergoes extensive first-pass metabolism, resulting in a short elimination half-life of approximately 2 to 6 hours.[1] However, its antiarrhythmic effects last much longer, suggesting a significant contribution from its numerous metabolites.[1] At least 35 metabolites have been identified in plasma and 51 in urine.[2] Some of these metabolites are pharmacologically active and possess significantly longer half-lives than the parent drug, extending the therapeutic window and potentially contributing to the overall clinical effect and toxicity profile.[2] Therefore, solely measuring moricizine concentrations can provide a misleading picture of its overall pharmacological activity.

Q2: What are the primary active metabolites of moricizine that should be monitored?

A2: Two identified metabolites with potential antiarrhythmic activity and longer plasma half-lives than moricizine are:

  • 2-amino-10-(3-morpholinopropionyl) phenothiazine [2]

  • ethyl [10-(3-aminopropionyl) phenothiazin-2-yl] carbamate [2]

Additionally, sulfoxidation metabolites are formed:

  • Moricizine sulphoxide [3]

  • Moricizine sulphone [3]

Q3: Where can I obtain reference standards for the active metabolites of moricizine?

A3: The synthesis of moricizine sulphoxide and sulphone has been achieved through the peroxidation of moricizine hydrochloride with hydrogen peroxide.[3] For other metabolites like 2-amino-10-(3-morpholinopropionyl) phenothiazine, custom synthesis by specialized chemical companies may be required, as commercial availability is limited.

Data Presentation

Table 1: Pharmacokinetic Parameters of Moricizine and its Metabolites

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)
Moricizine ~430 (at 4h post-dose)[3]~0.81[4]~1.58 (tablet)[4]2.4[2]
Moricizine Sulphoxide ~110-170 (at 4h post-dose)[3]--2.9 - 23.6 (range for various metabolites)[2]
Moricizine Sulphone ~100-270 (at 4h post-dose)[3]--2.9 - 23.6 (range for various metabolites)[2]
2-amino-10-(3-morpholinopropionyl) phenothiazine ---4-7 fold longer than moricizine[2]
ethyl [10-(3-aminopropionyl) phenothiazin-2-yl] carbamate ---4-7 fold longer than moricizine[2]
2-amino-10-glucuronophenothiazine --Accounts for ~11% of total radioactivity AUC[2]-

Note: A dash (-) indicates that specific data was not available in the cited sources. The half-life range for metabolites is a general value for a number of measured plasma metabolites.

Experimental Protocols

Methodology for Simultaneous Determination of Moricizine and its Sulphoxidation Metabolites

This protocol is based on the High-Performance Liquid Chromatography (HPLC) method described by Yang and Chan (1995).[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., clozapine).

  • Add pentanesulphonic acid and extract the analytes into diethyl ether.

  • Evaporate the ethereal extract to dryness.

  • Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: µBondapak reversed-phase C18 column.

  • Mobile Phase: Methanol-water-triethylamine (65:35:0.5, v/v).[5]

  • Flow Rate: As appropriate for the column dimensions.

  • Detection: UV detection at a suitable wavelength.

  • Run Time: Approximately 12 minutes.[5]

3. Expected Retention Times:

  • Moricizine sulphone: ~2.7 min[5]

  • Moricizine sulphoxide: ~3.5 min[5]

  • Moricizine: ~6.2 min[5]

  • Clozapine (Internal Standard): ~9.7 min[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause: Secondary interactions between the basic analytes (moricizine and its metabolites) and residual silanol groups on the silica-based C18 column.

  • Troubleshooting Steps:

    • Mobile Phase Additive: The use of triethylamine in the mobile phase helps to mask the silanol groups and improve peak shape.[5] Ensure its concentration is optimal.

    • Column Choice: Consider using a column with end-capping or a polymer-based column to minimize silanol interactions.

    • pH Adjustment: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and reduce tailing.

Issue 2: Matrix Effects in LC-MS/MS Analysis

  • Possible Cause: Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of the analytes, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Sample Clean-up: A thorough sample preparation method, such as solid-phase extraction (SPE), can be more effective at removing interfering matrix components than simple protein precipitation.

    • Chromatographic Separation: Optimize the chromatographic conditions to separate the analytes from the regions of significant matrix effects. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.

    • Internal Standard Selection: Use a stable isotope-labeled internal standard for each analyte. These internal standards co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction.

    • Post-Column Infusion: Perform a post-column infusion experiment to identify the retention time regions where significant ion suppression or enhancement occurs.

Issue 3: Low Recovery of Analytes

  • Possible Cause: Inefficient extraction from the biological matrix or adsorption to labware.

  • Troubleshooting Steps:

    • Extraction Solvent Optimization: Experiment with different organic solvents or mixtures to improve the extraction efficiency of moricizine and its metabolites from plasma.

    • pH Adjustment of Sample: Adjusting the pH of the plasma sample before extraction can improve the partitioning of the analytes into the organic phase.

    • Use of Silanized Glassware: To prevent adsorption of the analytes to glass surfaces, consider using silanized glassware.

Mandatory Visualizations

moricizine_metabolism Moricizine Moricizine Metabolite_Pool Extensive First-Pass Metabolism Moricizine->Metabolite_Pool Liver Active_Metabolites Active Metabolites Metabolite_Pool->Active_Metabolites Sulfoxidation_Metabolites Sulfoxidation Metabolites Metabolite_Pool->Sulfoxidation_Metabolites Other_Metabolites Other Metabolites Metabolite_Pool->Other_Metabolites Excretion Excretion Active_Metabolites->Excretion Sulfoxidation_Metabolites->Excretion Other_Metabolites->Excretion

Caption: Overview of Moricizine Metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection UV or MS/MS Detection Chromatographic_Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Caption: Bioanalytical Workflow for Moricizine.

References

Technical Support Center: Interpreting Electrophysiology Data with Ethmozine (Moricizine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ethmozine (moricizine) in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in data interpretation and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (moricizine) in electrophysiology?

A1: this compound is a Class I antiarrhythmic agent that primarily acts by blocking the fast inward sodium current (INa) in cardiomyocytes.[1] This blockade is "use-dependent," meaning its effect is more pronounced at higher stimulation frequencies, characteristic of tachyarrhythmias.[1] It reduces the maximum rate of depolarization during Phase 0 of the action potential (Vmax) without significantly affecting the resting membrane potential.[2] this compound has a higher affinity for open and inactivated sodium channels compared to resting channels.[3][4][5]

Q2: How does this compound's use-dependent block affect my data interpretation?

A2: The use-dependent nature of this compound means that the degree of sodium channel blockade will increase with the frequency of stimulation. This can manifest as a progressive decrease in the amplitude of the sodium current or the upstroke velocity of the action potential during a train of stimuli. When analyzing your data, it is crucial to consider the stimulation frequency used, as the observed effects of this compound will be highly dependent on this parameter.[2][6][7]

Q3: I am not observing a significant effect of this compound at low stimulation frequencies. Is this expected?

A3: Yes, this is an expected characteristic of a use-dependent sodium channel blocker like this compound.[1][7] At low frequencies, there is more time for the drug to dissociate from the sodium channels between stimuli. The blocking effect becomes more apparent as the stimulation frequency increases, leading to an accumulation of blocked channels.[4]

Q4: Can this compound affect other ion channels besides sodium channels?

A4: While the primary target of this compound is the fast sodium channel, some studies suggest it may also have minor effects on other channels, such as L-type calcium channels, which could contribute to the shortening of the action potential duration.[3] However, its predominant effect is on the sodium current.

Troubleshooting Guides

Issue 1: High variability in the measured block of the sodium current.

Possible Cause: Inconsistent stimulation frequency or holding potential.

Troubleshooting Steps:

  • Standardize Stimulation Protocol: Ensure that the stimulation frequency is consistent across all experiments you wish to compare. For studying use-dependence, a range of frequencies should be systematically applied.

  • Control Holding Potential: The holding potential can influence the availability of sodium channels. A more depolarized holding potential will lead to more channels in the inactivated state, which this compound binds to with high affinity.[5] Maintain a consistent and appropriate holding potential throughout your experiments.

  • Ensure Stable Recording Conditions: Monitor for changes in seal resistance or cell health, which can introduce variability.

Issue 2: Difficulty in distinguishing tonic block from use-dependent block.

Possible Cause: The initial (tonic) block at the start of the experiment is masking the frequency-dependent effects.

Troubleshooting Steps:

  • Optimize Drug Concentration: A high concentration of this compound can cause a significant tonic block. Perform a dose-response curve to find a concentration that allows for the observation of a clear use-dependent effect without excessive initial blockade.

  • Allow for Equilibration: Ensure that the drug has had sufficient time to equilibrate and that the tonic block has stabilized before applying frequency-dependent protocols.

  • Data Analysis: Quantify the tonic block by measuring the reduction in the first peak current after drug application compared to the control. Then, assess the use-dependent block by analyzing the further reduction in peak current during a train of stimuli.

Issue 3: Observing unexpected changes in action potential duration.

Possible Cause: this compound can shorten the action potential duration in some preparations.[3]

Troubleshooting Steps:

  • Careful Measurement: Accurately measure the action potential duration at different levels of repolarization (e.g., APD50 and APD90) to characterize the change.

  • Consider Secondary Effects: While the primary effect is on Vmax, the shortening of the action potential duration may be a genuine drug effect, potentially related to secondary interactions with other channels.[3]

  • Review Literature: Consult literature specific to your cell type or tissue preparation to see if similar effects have been reported.

Data Presentation

Table 1: Quantitative Effects of this compound on Electrophysiological Parameters

ParameterSpecies/PreparationThis compound ConcentrationStimulation FrequencyObserved EffectReference
Vmax (% decrease) Guinea Pig Myocardium3 x 10-5 g/ml0.8 Hz56 ± 7%[2][6]
Vmax (% decrease) Guinea Pig Myocardium3 x 10-5 g/ml0.1 Hz3 ± 8%[2][6]
Apparent Kd (Vmax) Guinea Pig MyocardiumN/AN/A1.52 x 10-5 g/ml[2][6]
Apparent Kd (Force) Guinea Pig Myocardium1 x 10-6 - 1 x 10-4 g/mlN/A1.48 x 10-5 g/ml[2][6]
Peak INa Rat Ventricular Myocytes10, 20, 40 µM0.1 HzDecreased[4]
Steady-State Inactivation (V0.5) Rat Ventricular Myocytes10, 20, 40 µM0.1 Hz-6 mV shift[4]
His-Purkinje Conduction Perfused Rabbit Hearts0.1 µg/mL320 and 250 ms cycle lengthsSlowed[8]
Atrial Conduction Perfused Rabbit Hearts1.0 µg/mL320 and 250 ms cycle lengthsSlowed[8]
AV-nodal Functional Refractory Period Perfused Rabbit Hearts0.01 and 0.1 µg/mL270 ms basic cycle lengthIncreased[8]

Experimental Protocols

Key Experiment 1: Whole-Cell Patch-Clamp Protocol to Assess Use-Dependent Block of INa

Objective: To characterize the use-dependent block of the fast sodium current (INa) by this compound.

Methodology:

  • Cell Preparation: Isolate cardiomyocytes from the desired species and developmental stage.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., to -20 mV for 20 ms) at varying frequencies (e.g., 0.1 Hz, 1 Hz, 5 Hz, 10 Hz) to elicit INa.

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the stimulation protocol.

  • Data Analysis:

    • Measure the peak INa amplitude for each pulse in the train.

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Plot the normalized current as a function of the pulse number for each frequency to visualize the use-dependent block.

Key Experiment 2: Multi-Electrode Array (MEA) Protocol to Evaluate Effects on Field Potentials

Objective: To assess the effect of this compound on the field potential duration and conduction velocity in a network of cardiomyocytes.

Methodology:

  • Cell Culture: Plate iPSC-derived cardiomyocytes or primary cardiomyocytes on the MEA plate and allow them to form a spontaneously beating syncytium.

  • Recording:

    • Record baseline spontaneous electrical activity from all electrodes.

    • Identify key parameters such as the field potential duration (FPD) and the conduction velocity across the electrode array.

  • Drug Application:

    • Apply increasing concentrations of this compound to the culture medium.

    • Allow for a sufficient equilibration period at each concentration.

    • Record the electrical activity at each concentration.

  • Data Analysis:

    • Measure the FPD and conduction velocity at baseline and in the presence of each drug concentration.

    • Analyze for concentration-dependent changes in these parameters.

    • Observe for any pro-arrhythmic events, such as early afterdepolarizations or conduction block.

Mandatory Visualizations

Ethmozine_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_Channel_Resting Na+ Channel (Resting) Na_Channel_Open Na+ Channel (Open) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactivated Na+ Channel (Inactivated) Na_Channel_Open->Na_Channel_Inactivated Inactivation Na_Channel_Inactivated->Na_Channel_Resting Repolarization This compound This compound This compound->Na_Channel_Open Binds with high affinity This compound->Na_Channel_Inactivated Binds with highest affinity

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Start Start: Isolate Cardiomyocytes Patch_Clamp Establish Whole-Cell Patch-Clamp Start->Patch_Clamp Baseline Record Baseline I_Na (Varying Frequencies) Patch_Clamp->Baseline Drug_Application Apply this compound Baseline->Drug_Application Post_Drug_Recording Record Post-Drug I_Na (Varying Frequencies) Drug_Application->Post_Drug_Recording Measure_Peak Measure Peak I_Na Amplitude Post_Drug_Recording->Measure_Peak Normalize Normalize to First Pulse Measure_Peak->Normalize Plot_Data Plot Normalized Current vs. Pulse Number Normalize->Plot_Data Interpret Interpret Use-Dependent Block Plot_Data->Interpret

Caption: Workflow for assessing use-dependent block of sodium currents.

References

Technical Support Center: Ethmozine (Moricizine) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Ethmozine (moricizine), focusing on improving yield and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis of this compound (moricizine) involves a multi-step process. It begins with the formation of the phenothiazine core, followed by the introduction of a carbamate group, and subsequent acylation and condensation with morpholine.

Q2: What are the critical factors influencing the overall yield of the synthesis?

A2: Key factors include the purity of starting materials and reagents, strict control of reaction temperature, anhydrous conditions to prevent side reactions (especially during carbamate formation and acylation), and the choice of catalysts and solvents for each step.

Q3: I am observing a low yield in the N-acylation of ethyl phenothiazine-2-carbamate. What are the potential causes and solutions?

A3: Low yields in this step can be due to several factors:

  • Moisture: The presence of water can hydrolyze the acylating agent (3-chloropropionyl chloride). Ensure all glassware is flame-dried and solvents are anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.

  • Side Reactions: Overheating can lead to side reactions. Maintain the recommended reflux temperature and avoid excessive heating.

  • Reagent Quality: Use freshly distilled 3-chloropropionyl chloride for the best results.

Q4: What are common side products in the final condensation step with morpholine?

A4: A potential side reaction is the hydrolysis of the ester group on the carbamate under harsh basic or acidic conditions. It is important to control the amount of morpholine used and the reaction temperature. Purification by recrystallization is typically effective in removing minor impurities.

Q5: How can I purify the final this compound product?

A5: The final product, moricizine, is typically converted to its hydrochloride salt for purification. This is often achieved by treating a solution of the free base with hydrogen chloride (either as a gas or an aqueous solution under controlled conditions) in an appropriate solvent like ethanol. The resulting crystalline moricizine hydrochloride can then be collected by filtration. Recrystallization from suitable solvents can further enhance purity.

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 10-(3-chloropropionyl)phenothiazine-2-carbamate (Intermediate)
Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum). Use anhydrous solvents (e.g., freshly distilled toluene or dichloroethane).
Degraded Acylating Agent Use freshly opened or distilled 3-chloropropionyl chloride.
Incomplete Reaction Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time at reflux. A slight increase in temperature may be attempted, but with caution to avoid side reactions.
Suboptimal Solvent Toluene and dichloroethane have been reported to be effective solvents.[1] Ensure the solvent is appropriate for the scale and conditions of your reaction.
Impurities in Starting Material Ensure the starting ethyl phenothiazine-2-carbamate is of high purity. Recrystallize if necessary.
Problem 2: Low Yield or Impure Final Product (Moricizine)
Potential Cause Troubleshooting Steps
Inefficient Condensation Ensure an adequate excess of morpholine is used to drive the reaction to completion. Monitor the reaction by TLC to confirm the disappearance of the chlorinated intermediate.
Side Reactions during Condensation Avoid excessively high temperatures or prolonged reaction times, which could lead to degradation or side reactions. Refluxing in toluene is a common procedure.[1]
Loss during Workup/Purification During the workup, ensure complete extraction of the product. When forming the hydrochloride salt, careful control of the pH and temperature is crucial to maximize crystallization and minimize loss in the mother liquor.
Formation of Hydrated Product When preparing the hydrochloride salt, the use of aqueous hydrochloric acid under uncontrolled conditions can lead to the formation of a hemi-hydrate.[2] Using gaseous hydrogen chloride in an anhydrous solvent or carefully controlled conditions with aqueous HCl is recommended to obtain the non-hydrated form.[2]

Data Presentation

Table 1: Reported Yields for Key Steps in this compound Synthesis
Reaction Step Reactants Solvent Conditions Yield (%) Reference
AcylationEthyl phenothiazine-2-carbamate, 3-chloropropionyl chlorideTolueneReflux (110-120°C), 4 hours65-77.5[1]
AcylationEthyl phenothiazine-2-carbamate, 3-chloropropionyl chlorideDichloroethaneReflux (85°C), 5 hours72[1]
Condensation & Salt FormationEthyl 10-(3-chloropropionyl)phenothiazine-2-carbamate, Morpholine, HClTolueneReflux (110-120°C), 3 hours70-75[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 10-(3-chloropropionyl)phenothiazine-2-carbamate
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl phenothiazine-2-carbamate in anhydrous toluene.

  • Reagent Addition: Add 3-chloropropionyl chloride to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Purification: The crude product can be purified by treating the solution with activated carbon and then allowing the product to crystallize. The precipitate is collected by filtration.[1]

Protocol 2: Synthesis of Moricizine Hydrochloride
  • Preparation: Dissolve the crude ethyl 10-(3-chloropropionyl)phenothiazine-2-carbamate from the previous step in an inert organic solvent such as toluene.

  • Reagent Addition: Add morpholine to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) for 3 hours.

  • Work-up: After cooling, the morpholine hydrochloride precipitate can be filtered off. The filtrate containing the moricizine free base is then washed and concentrated.

  • Salt Formation: Dissolve the resulting free base in a suitable solvent (e.g., ethanol) and treat with a solution of hydrogen chloride (e.g., HCl gas in an anhydrous solvent or a controlled amount of aqueous HCl) to precipitate moricizine hydrochloride.

  • Purification: The crystalline moricizine hydrochloride is collected by filtration and can be further purified by recrystallization.

Visualizations

Ethmozine_Synthesis_Pathway A 3-Aminodiphenylamine C Ethyl 3-anilinocarbanilate A->C + B Ethyl Chloroformate B->C E Ethyl phenothiazine-2-carbamate C->E + D Sulfur, Iodine D->E G Ethyl 10-(3-chloropropionyl)phenothiazine-2-carbamate E->G + F 3-Chloropropionyl chloride F->G I Moricizine (this compound) G->I + H Morpholine H->I

Caption: Synthetic pathway of this compound (moricizine).

Troubleshooting_Low_Yield start Low Yield Observed q1 Check for Moisture Contamination start->q1 a1_yes Dry Glassware & Use Anhydrous Solvents q1->a1_yes Yes q2 Verify Reagent Quality q1->q2 No a1_yes->q2 a2_yes Use Fresh/Purified Reagents q2->a2_yes Yes q3 Monitor Reaction Progress (TLC) q2->q3 No a2_yes->q3 a3_incomplete Extend Reaction Time / Adjust Temperature q3->a3_incomplete Incomplete end Yield Improved q3->end Complete a3_incomplete->end

Caption: Troubleshooting workflow for low reaction yield.

References

mitigating off-target effects of moricizine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with moricizine in cellular models. The focus is on understanding and mitigating the compound's off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is moricizine and what is its primary on-target mechanism of action? A1: Moricizine is a Class I antiarrhythmic agent with a phenothiazine structure.[1] Its primary mechanism is the blockade of voltage-gated sodium channels (Nav), particularly the cardiac isoform Nav1.5, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[2] By blocking the fast inward sodium current, moricizine slows conduction velocity in cardiac tissue. This action is "use-dependent," meaning the blockade is more pronounced at faster heart rates.[2]

Q2: What are the known or potential off-target effects of moricizine in cellular models? A2: While moricizine's primary target is the peak sodium current, it has several documented off-target effects that can influence experimental outcomes:

  • Inhibition of the Late Sodium Current (INaL): Moricizine has been shown to inhibit the enhanced late sodium current, which can be a therapeutic benefit but is distinct from its peak current blockade. This effect is linked to the downstream modulation of CaMKII signaling.[3]

  • Modulation of the Circadian Clock: Moricizine can lengthen the period of the cellular circadian clock.[4][5] This effect is dose-dependent and has been observed in fibroblast reporter cell lines and atrial tissue explants through the altered expression of core clock genes like Bmal1, Cry2, and Per3.[6]

  • Proarrhythmic Potential: Like many antiarrhythmic drugs, moricizine can be proarrhythmic, meaning it can paradoxically cause or worsen arrhythmias.[2][7] This is a critical consideration in any cellular model with electrophysiological activity.

Q3: At what concentrations are off-target effects likely to be observed? A3: Off-target effects are concentration-dependent. For instance, a concentration of 10 µM moricizine was shown to significantly lengthen the circadian period in fibroblast cells, while 30 µM was used to demonstrate inhibition of the late sodium current in atrial myocytes.[3][6] It is crucial to perform careful dose-response experiments in your specific cellular model to establish a therapeutic window that separates on-target from off-target effects.

Q4: Is moricizine's effect specific compared to other Class I antiarrhythmics? A4: Not entirely. While its primary sodium channel blocking is characteristic of its class, its off-target effects can differ. For example, in studies on circadian rhythms, the Class Ic antiarrhythmic flecainide did not show the same period-lengthening effect as moricizine, suggesting this is a specific off-target characteristic of moricizine.[6]

Troubleshooting Guide

Problem 1: I'm observing high levels of cytotoxicity or cell death at concentrations where I expect to see a therapeutic effect.

  • Possible Cause: The therapeutic window in your cell line may be narrower than in previously published models. Additionally, off-target effects on other vital ion channels or cellular processes could be contributing to cell death.

  • Troubleshooting Steps:

    • Perform a Detailed Dose-Response Curve: Use a sensitive cell viability assay (e.g., CCK-8, MTT, or real-time impedance monitoring) to determine the IC50 for cytotoxicity. This will define the upper concentration limit for your experiments.[8]

    • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) as cytotoxicity may be time-dependent.[8]

    • Check Culture Conditions: Ensure your cell culture medium and supplements are optimal and have not expired. Rule out contamination, which can exacerbate drug toxicity.

    • Use a Positive Control: Include a compound with a known cytotoxicity profile in your cell line to validate your assay.

Problem 2: My experimental results are inconsistent and have poor reproducibility, especially when experiments are performed on different days.

  • Possible Cause: Moricizine's known effect on the cellular circadian clock may be influencing your results.[6] If the gene or pathway you are studying is under circadian control, the timing of drug application and measurement will critically impact the outcome.

  • Troubleshooting Steps:

    • Synchronize Cell Cultures: Before drug treatment, synchronize the circadian clocks of your cells. A common method is a short treatment with dexamethasone (e.g., 200 nM for 2 hours) or forskolin.[5][6]

    • Standardize Timelines: Perform all drug treatments and subsequent assays at the exact same time of day for all replicates and experiments. Record the "circadian time" or "time since synchronization" for all data points.

    • Control for Clock Effects: As a control experiment, measure the expression of a core clock gene (e.g., Bmal1 or Per2) with and without moricizine to confirm if the drug is altering circadian rhythms in your specific cell model.

Problem 3: I am seeing changes in calcium signaling or calcium-dependent processes that are not explained by Nav1.5 blockade.

  • Possible Cause: This is likely due to moricizine's off-target effect on the late sodium current (INaL) and the subsequent downstream modulation of Calcium/calmodulin-dependent protein kinase II (CaMKII) activity.[3] Enhanced INaL can lead to calcium overload, and CaMKII is a key regulator of calcium homeostasis.[9]

  • Troubleshooting Steps:

    • Measure CaMKII Activation: Use Western blotting to measure the phosphorylation of CaMKII at Thr286, which is a marker of its activation.[3] Compare p-CaMKII levels in vehicle-treated vs. moricizine-treated cells.

    • Use a CaMKII Inhibitor: As a control, co-treat cells with moricizine and a specific CaMKII inhibitor (e.g., KN-93). If the unexpected calcium-related phenotype is rescued, it suggests the effect is mediated by the CaMKII pathway.

    • Directly Measure INaL: If you have access to electrophysiology equipment, perform patch-clamp experiments to directly measure the effect of moricizine on the late sodium current in your cell model.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for moricizine.

Table 1: Effects on Cellular Electrophysiology & Circadian Rhythm

ParameterCell/Tissue TypeConcentrationObserved EffectReference
Late Sodium Current (INaL) DensityAng II-treated mouse atrial cardiomyocytes30 µMReduced from 1.23 pA/pF to 0.61 pA/pF[3]
Peak Sodium Current (INaP)Normal mouse atrial cardiomyocytes30 µMReduced by 35.13%[3]
Circadian Period LengthPer2::LucSV reporter fibroblasts (Dex-synced)10 µMLengthened from 23.5 h to 25.1 h[5][6]
Circadian Period LengthPer2::LucSV reporter fibroblasts (Fsk-synced)10 µMLengthened from 23.8 h to 24.7 h[5][6]

Table 2: Clinical & Pre-clinical Efficacy

ParameterPopulation/ModelDosage/ConcentrationObserved EffectReference
Ventricular Premature DepolarizationsPatients15 mg/kg87.9% mean suppression[10]
Paired Ventricular BeatsPatients15 mg/kg99.3% mean suppression[10]
Nonsustained Ventricular TachycardiaPatients15 mg/kg99.6% mean suppression[10]
Atrial Fibrillation VulnerabilityAng II-treated miceNot specifiedReduced from 82% to 40% inducibility[3]

Key Experimental Protocols

Protocol 1: Western Blot for Phosphorylated CaMKII (p-CaMKII)

This protocol is used to determine if moricizine is activating the CaMKII signaling pathway in your cellular model.

Materials:

  • Cell culture reagents and moricizine stock solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-p-CaMKII (Thr286), Rabbit anti-Total CaMKII.

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with the desired concentrations of moricizine (and vehicle control) for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against p-CaMKII (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CaMKII.

Protocol 2: Whole-Cell Patch-Clamp for Late Sodium Current (INaL)

This protocol allows for the direct measurement of moricizine's effect on the late component of the sodium current. It requires specialized equipment and expertise.

Materials:

  • Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators).

  • Borosilicate glass capillaries and pipette puller.

  • Cell culture model expressing Nav1.5 (e.g., HEK293-Nav1.5 or cardiomyocytes).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Moricizine and control compounds (e.g., Tetrodotoxin (TTX) to block all sodium currents, or a known INaL enhancer like ATX-II).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamping 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single, healthy-looking cell with the glass pipette and apply slight positive pressure.

    • Once touching the cell, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief, stronger suction pulse to rupture the cell membrane and achieve the "whole-cell" configuration.

  • Voltage-Clamp Protocol for INaL:

    • Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are available to open.

    • Apply a long depolarizing voltage step (e.g., 300 ms to -20 mV) to elicit both the peak and late sodium currents.[3][11]

    • Repeat this pulse at a low frequency (e.g., 0.2-0.33 Hz) to allow for channel recovery.[3][11]

  • Data Acquisition:

    • Record baseline currents in the external solution.

    • Perfuse the chamber with a solution containing moricizine and record the change in current.

    • Measure INaL as the average current during the last 100 ms of the depolarizing pulse.[11][12]

    • After washout or at the end of the experiment, apply a high concentration of TTX (e.g., 30 µM) to record the TTX-insensitive leak current, which should be subtracted from all measurements for correction.[12]

Visualizations

Moricizine_Signaling_Pathways Moricizine On-Target and Off-Target Signaling cluster_on_target Primary On-Target Effect cluster_off_target Known Off-Target Effects Moricizine Moricizine Nav1_5_peak Nav1.5 Peak Current (Phase 0 Depolarization) Moricizine->Nav1_5_peak Blocks INaL Late Sodium Current (INaL) Moricizine->INaL Inhibits CircadianClock Circadian Clock (BMAL1, PER2) Moricizine->CircadianClock Modulates SlowedConduction Slowed Conduction Velocity Nav1_5_peak->SlowedConduction Leads to CaMKII CaMKII Signaling INaL->CaMKII Reduces Activation of AlteredGeneExp Altered Rhythmic Gene Expression CircadianClock->AlteredGeneExp Results in

Caption: On-target and off-target signaling pathways of moricizine.

Mitigation_Workflow Workflow for Investigating Off-Target Effects cluster_tests start Start: Unexpected Experimental Result dose_response 1. Establish Cytotoxicity IC50 & Dose-Response for Effect start->dose_response hypothesis 2. Formulate Hypothesis: Is the effect due to known 'off-targets'? dose_response->hypothesis test_camkii Test CaMKII Pathway: - Western for p-CaMKII - Use CaMKII inhibitor hypothesis->test_camkii Select relevant tests test_clock Test Circadian Pathway: - Synchronize cells - Time-course analysis - qPCR for clock genes hypothesis->test_clock Select relevant tests test_other Test Other Channels: - Patch-clamp - Use specific blockers hypothesis->test_other Select relevant tests analysis 4. Analyze Data: Correlate phenotype with off-target engagement test_camkii->analysis test_clock->analysis test_other->analysis mitigate 5. Mitigate & Refine Protocol: - Adjust concentration - Standardize experiment timing - Include specific controls analysis->mitigate conclusion Conclusion: Data is now controlled for off-target effects mitigate->conclusion

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Tree Troubleshooting Decision Tree for Moricizine Experiments A Inconsistent Results Observed B Are experiments timed consistently? A->B C YES B->C Yes D NO B->D No F Is there high cell death? C->F E Implement strict timing protocol. Synchronize cells before experiments. D->E G YES F->G Yes H NO F->H No I Perform viability assay (e.g., MTT) to determine cytotoxic IC50. Lower moricizine concentration. G->I J Are calcium-dependent phenotypes observed? H->J K YES J->K Yes L NO J->L No M Investigate CaMKII pathway. - Western for p-CaMKII - Use CaMKII inhibitor control. K->M N Phenotype likely due to on-target Nav1.5 blockade. Consider alternative endpoints. L->N

References

Validation & Comparative

Ethmozine vs. Flecainide: A Comparative Analysis of Efficacy in Suppressing Ventricular Ectopy

Author: BenchChem Technical Support Team. Date: December 2025

In the management of ventricular ectopy, both Ethmozine (moricizine) and flecainide have demonstrated efficacy in suppressing premature ventricular contractions (PVCs). However, their comparative effectiveness and safety profiles, largely illuminated by the landmark Cardiac Arrhythmia Suppression Trial (CAST), reveal critical distinctions for clinical consideration. While both drugs are potent sodium channel blockers, data suggests flecainide may have a higher efficacy in ectopy suppression, though both have been associated with significant proarrhythmic risks, particularly in patients with structural heart disease.

Quantitative Efficacy in Ventricular Ectopy Suppression

The following table summarizes the quantitative data on the efficacy of this compound and flecainide in suppressing ventricular ectopy from various clinical trials.

DrugStudy/TrialEfficacy in PVC Suppression
This compound (moricizine) Cardiac Arrhythmia Pilot Study (CAPS)66% efficacy rate[1]
Comparative Trial vs. Disopyramide71.2% reduction in VPC frequency[2]
Comparative Trial vs. Propranolol81% suppression of VPCs[2]
Dose-Ranging Trials67% of patients achieved >75% reduction in VPCs[3]
Flecainide Cardiac Arrhythmia Pilot Study (CAPS)83% efficacy rate[1]
Short-term, placebo-controlled trial>85% reduction in PVCs[4]
Short-term, placebo-controlled experiment96% reduction in PVCs[5]
Meta-analysis of antiarrhythmic drugsEstimated 79% response rate (≥80% suppression)[6]

Experimental Protocols

The data presented above is derived from studies with distinct methodologies. Below are summaries of the key experimental protocols.

Cardiac Arrhythmia Suppression Trial (CAST) and Pilot Study (CAPS)

The CAST was a large-scale, multicenter, randomized, placebo-controlled trial designed to test the hypothesis that suppressing ventricular premature depolarizations in survivors of myocardial infarction would reduce mortality.[7][8][9][10] CAPS was a pilot study for CAST.[1][11]

  • Patient Population: Patients who had a myocardial infarction within the preceding two years and had asymptomatic or mildly symptomatic ventricular arrhythmias (at least six PVCs per hour).[12]

  • Study Design: Patients underwent an open-label titration phase with one of the active drugs (moricizine, flecainide, or encainide). Those who demonstrated adequate arrhythmia suppression were then randomized to receive either the active drug or a placebo in a double-blind fashion.[8][13]

  • Monitoring: Ventricular ectopy was quantified using 24-hour ambulatory electrocardiographic (Holter) monitoring.[5]

Other Efficacy Trials
  • Flecainide for Complex Ventricular Arrhythmias: A short-term, single-blind, placebo-controlled experiment involving nine patients. PVCs were quantified via 48-hour Holter monitoring during placebo and flecainide (200 to 300 mg twice daily) treatment.[5]

  • Moricizine vs. Disopyramide and Propranolol: Two separate placebo-controlled, double-blind, crossover studies were conducted. In the comparison with propranolol, 18 patients with ≥30 VPCs/hour received moricizine (mean dose 816 mg/day) and propranolol (120 mg/day). In the comparison with disopyramide, 27 patients with ≥40 VPCs/hour received moricizine (800 mg/day) and disopyramide (600 mg/day). Efficacy was assessed by 24-hour ambulatory ECG.[2]

Mechanism of Action: Sodium Channel Blockade

Both this compound and flecainide are classified as Class I antiarrhythmic agents, which function by blocking sodium channels in the cardiac myocytes. This action slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing the excitability of the heart muscle and suppressing ectopic foci. Flecainide is a Class IC agent, indicating potent and slow-dissociating sodium channel blockade. Moricizine's classification is more complex, exhibiting properties of multiple subclasses, but its primary effect is also sodium channel inhibition.

cluster_membrane Cardiac Myocyte Membrane cluster_effect Cellular Effect Na_channel Voltage-gated Sodium Channel Na_in Na+ Influx Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_channel->Depolarization Initiates Reduced_Excitability Reduced Myocardial Excitability This compound This compound (Moricizine) This compound->Na_channel Blockade Flecainide Flecainide Flecainide->Na_channel Blockade Suppression Suppression of Ventricular Ectopy Reduced_Excitability->Suppression

Mechanism of action for this compound and Flecainide.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Patient_Pool Patients with Ventricular Ectopy Inclusion_Criteria Inclusion Criteria Met (e.g., PVC frequency) Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Applied (e.g., structural heart disease) Inclusion_Criteria->Exclusion_Criteria Randomize Randomization Exclusion_Criteria->Randomize Ethmozine_Arm This compound Administration Randomize->Ethmozine_Arm Flecainide_Arm Flecainide Administration Randomize->Flecainide_Arm Placebo_Arm Placebo Administration Randomize->Placebo_Arm Control Holter 24/48-hour Holter Monitoring Ethmozine_Arm->Holter Flecainide_Arm->Holter Placebo_Arm->Holter Data_Analysis Data Analysis: Compare PVC Reduction Holter->Data_Analysis

References

A Comparative Analysis of Ethmozine and Quinidine on QT Interval Prolongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of two antiarrhythmic drugs, Ethmozine (moricizine) and quinidine, with a specific focus on their impact on the QT interval. The information presented is supported by experimental data to aid in research and drug development.

Executive Summary

This compound and quinidine, both classified as Class I antiarrhythmic agents, exhibit markedly different effects on the QT interval. Experimental data consistently demonstrate that quinidine prolongs the QT interval, a known risk factor for the potentially fatal arrhythmia Torsades de Pointes (TdP). In contrast, this compound generally shows a minimal to negligible effect on QT interval duration, with some studies reporting no significant change. This fundamental difference is rooted in their distinct mechanisms of action on cardiac ion channels.

Quantitative Data on QT Interval Effects

The following table summarizes the quantitative effects of this compound and quinidine on the corrected QT (QTc) interval based on available clinical trial data.

DrugClassDosageChange in QTc IntervalKey Findings
This compound (moricizine) Class IC600-900 mg/dayNot significant[1]In a prospective, controlled trial, resting electrocardiograms showed modest prolongations of the PR interval and QRS duration; however, QT prolongation was not observed[1]. Another study reported a non-significant 1% increase in the QTc interval[2].
Quinidine Class IAVaries (e.g., 4 mg/kg IV)Average prolongation of 10-15%[3]Quinidine consistently prolongs the QT interval[2][3][4][5][6][7][8]. The effect is dose-dependent and can be more pronounced in women[5][6]. The prolongation is associated with an increased risk of TdP[7][9][10]. In one study, the mean maximal QTc interval was significantly higher in women (577.4 ± 56.3 msec) compared to men (519.5 ± 47.9 msec) after intravenous quinidine infusion[6].

Mechanism of Action and Signaling Pathways

The differential effects of this compound and quinidine on the QT interval can be attributed to their distinct interactions with cardiac ion channels that govern ventricular repolarization.

Quinidine , as a Class IA antiarrhythmic, blocks both the fast inward sodium current (INa) and several potassium currents, most notably the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene[3][4][11]. The blockade of IKr is the primary mechanism responsible for delaying ventricular repolarization and, consequently, prolonging the action potential duration and the QT interval[3].

This compound , classified as a Class IC agent, is a potent blocker of the fast inward sodium current (INa)[12][13]. However, it has a minimal effect on potassium channels responsible for repolarization[13]. Some evidence suggests that moricizine may even shorten the action potential duration in ventricular tissue, which would not lead to QT prolongation[1].

Differential Effects on Cardiac Action Potential cluster_quinidine Quinidine (Class IA) cluster_this compound This compound (Class IC) quinidine Quinidine na_channel_q Fast Na+ Channel (I_Na) quinidine->na_channel_q Blocks k_channel_q K+ Channel (I_Kr / hERG) quinidine->k_channel_q Blocks action_potential_q Action Potential na_channel_q->action_potential_q Phase 0 Depolarization (Slowed) k_channel_q->action_potential_q Phase 3 Repolarization (Delayed) qt_interval_q QT Interval action_potential_q->qt_interval_q Prolonged This compound This compound na_channel_e Fast Na+ Channel (I_Na) This compound->na_channel_e Potent Block k_channel_e K+ Channel (I_Kr / hERG) This compound->k_channel_e Minimal Effect action_potential_e Action Potential na_channel_e->action_potential_e Phase 0 Depolarization (Slowed) k_channel_e->action_potential_e Phase 3 Repolarization (Unaffected) qt_interval_e QT Interval action_potential_e->qt_interval_e No Significant Change

Fig. 1: Mechanisms of Action on Cardiac Ion Channels

Experimental Protocols

The assessment of drug-induced changes in the QT interval requires rigorous experimental protocols to ensure accuracy and reliability. The methodologies employed in the cited studies for this compound and quinidine generally adhere to the following principles.

Subject Population: Clinical trials typically enroll healthy volunteers or patients with specific cardiac arrhythmias. Baseline characteristics, including age, sex, and any underlying cardiac conditions, are recorded. For instance, one study on quinidine's effects specifically recruited healthy young men and women to investigate gender-specific differences[5].

Dosage and Administration: Drugs are administered at therapeutic doses, either orally or intravenously. For example, a study investigating quinidine's effect on the QT interval used a single intravenous dose of 4 mg/kg[5]. This compound is typically administered orally at doses ranging from 600 to 900 mg per day in divided doses[14].

ECG Monitoring and Measurement: Continuous electrocardiographic (ECG) monitoring is a cornerstone of these studies. Standard 12-lead ECGs are recorded at baseline and at multiple time points after drug administration. The QT interval is measured from the beginning of the QRS complex to the end of the T wave. To account for variations in heart rate, the QT interval is corrected (QTc) using standard formulas, most commonly Bazett's formula (QTc = QT / √RR)[5]. Measurements are often performed by trained technicians or cardiologists, sometimes in a centralized ECG laboratory to minimize inter-observer variability.

Electrophysiological Studies: In some cases, invasive electrophysiological studies are conducted to provide a more detailed assessment of a drug's effects on cardiac conduction and repolarization. These studies involve placing catheter electrodes within the heart to record intracardiac electrograms and to pace the heart at different rates[13][15][16].

Experimental Workflow for QT Interval Assessment start Study Initiation screening Subject Screening (Inclusion/Exclusion Criteria) start->screening baseline Baseline Data Collection - 12-Lead ECG - Blood Samples - Physical Exam screening->baseline randomization Randomization (Drug vs. Placebo/Comparator) baseline->randomization drug_admin Drug Administration (Specified Dose and Route) randomization->drug_admin monitoring Continuous ECG Monitoring (Holter or Telemetry) drug_admin->monitoring ep_study Electrophysiological Study (Optional) - Intracardiac Recordings - Programmed Electrical Stimulation drug_admin->ep_study serial_ecg Serial 12-Lead ECGs (Predetermined Time Points) monitoring->serial_ecg qt_measurement QT Interval Measurement - Manual or Automated - Heart Rate Correction (e.g., Bazett's) serial_ecg->qt_measurement data_analysis Data Analysis - Statistical Comparison - Pharmacokinetic/Pharmacodynamic Modeling qt_measurement->data_analysis end Study Conclusion data_analysis->end ep_study->data_analysis

Fig. 2: Generalized Experimental Workflow

Conclusion

The available evidence strongly indicates a significant difference in the effects of this compound and quinidine on the QT interval. Quinidine is associated with a consistent and clinically significant prolongation of the QT interval, which carries a risk of proarrhythmia. In contrast, this compound appears to have a neutral effect on the QT interval, making it a potentially safer option in patients where QT prolongation is a concern. This distinction is primarily due to their differential effects on cardiac potassium channels. Researchers and clinicians should consider these distinct electrophysiological profiles when selecting antiarrhythmic therapy and in the development of new cardiac medications.

References

A Comparative Guide to the Sodium Channel Blocking Kinetics of Moricizine and Other Class I Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sodium channel blocking kinetics of moricizine and other Class I antiarrhythmic agents. The information is supported by experimental data from electrophysiological studies, offering detailed insights for research and drug development.

Introduction to Class I Antiarrhythmic Agents

Class I antiarrhythmic drugs primarily act by blocking the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and suppressing tachyarrhythmias. The Vaughan Williams classification subdivides Class I agents based on the kinetics of their interaction with the sodium channel, which significantly influences their clinical effects.

  • Class Ia agents exhibit intermediate association and dissociation kinetics.

  • Class Ib agents are characterized by rapid association and dissociation.

  • Class Ic agents demonstrate slow association and dissociation kinetics.

Moricizine is generally classified as a Class Ic agent due to its slow dissociation kinetics, although it also exhibits some characteristics of Class Ia and Ib drugs.[1][2] This guide will delve into the quantitative aspects of these kinetic differences.

Quantitative Comparison of Sodium Channel Blocking Kinetics

The interaction of Class I agents with sodium channels is state-dependent, meaning their affinity varies depending on whether the channel is in the resting, open, or inactivated state. This state-dependent binding is crucial to their mechanism of action, particularly their use-dependent effects, where the block becomes more pronounced at faster heart rates.

The following table summarizes key kinetic parameters for moricizine and other representative Class I agents. It is important to note that these values can vary depending on the specific experimental conditions (e.g., cell type, temperature, and voltage protocols).

DrugClassDissociation Constant (Kd) - Resting State (μM)Dissociation Constant (Kd) - Inactivated State (μM)Recovery from Inactivation Time Constant (τ) (s)Onset of Use-Dependent Block (τ) (beats)
Moricizine Ic105~1.28Slow (characteristic of Ic)
Flecainide Ic~480~1881.324.9
Propafenone Ic---17.8
Quinidine Ia10 (nonactivated)-3 - 87.0
Procainamide Ia--Intermediate-
Lidocaine Ib400 (closed)6.8Fast (τ1 ~9.3 ms, τ2 ~412.4 ms in drug-free)-
Mexiletine Ib-High AffinityFast-

Data compiled from multiple sources. Direct comparison should be made with caution due to variability in experimental conditions.

Detailed Experimental Protocols

The kinetic parameters presented above are typically determined using the whole-cell patch-clamp technique . This electrophysiological method allows for the precise control of the cell membrane potential and the recording of ionic currents through sodium channels.

General Experimental Setup
  • Cell Preparation: Isolated cardiomyocytes (e.g., from guinea pig, feline, or human sources) or cell lines stably expressing the human cardiac sodium channel (hNav1.5) are used.

  • Solutions: The intracellular (pipette) and extracellular solutions are formulated to isolate the sodium current (INa). This typically involves blocking other ionic currents (e.g., K+ and Ca2+) with specific pharmacological agents.

  • Recording Equipment: A patch-clamp amplifier, a micromanipulator, a microscope, and data acquisition software are required.

Protocol for Determining State-Dependent Dissociation Constants (Kd)
  • Resting State (Tonic Block):

    • Hold the cell membrane at a very negative potential (e.g., -140 mV) to ensure most sodium channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to -20 mV) to elicit a peak INa.

    • Perfuse the cell with increasing concentrations of the drug and measure the reduction in peak INa at each concentration.

    • The data are fitted to the Hill equation to determine the Kd for the resting state.

  • Inactivated State:

    • To determine the affinity for the inactivated state, a prepulse protocol is used.

    • Hold the cell at a potential where a significant fraction of channels are inactivated (e.g., -90 mV).

    • Apply a long conditioning prepulse (e.g., 500 ms) to various potentials to induce different levels of inactivation.

    • A subsequent test pulse elicits INa from the channels that were not inactivated.

    • The presence of a drug that binds to the inactivated state will cause a hyperpolarizing shift in the steady-state inactivation curve.

    • The Kd for the inactivated state can be calculated from the magnitude of this shift at different drug concentrations.

Protocol for Determining the Time Constant (τ) of Recovery from Inactivation
  • A two-pulse protocol is employed.

  • A conditioning pulse is applied to inactivate the sodium channels.

  • The membrane is then repolarized to a negative holding potential for a variable recovery interval.

  • A second test pulse is applied to measure the fraction of channels that have recovered from inactivation.

  • By plotting the fractional recovery against the recovery interval, the time course of recovery can be fitted with an exponential function to determine the time constant (τ). In the presence of a drug, this time constant will be prolonged.

Protocol for Assessing Use-Dependent Block
  • A train of depolarizing pulses at a specific frequency (e.g., 1-5 Hz) is applied to the cell.

  • The peak INa is measured for each pulse in the train.

  • A drug exhibiting use-dependent block will cause a progressive decrease in the peak INa with each successive pulse.

  • The rate of onset of the block (in terms of number of pulses or time) can be quantified.

Visualizing the Classification and Experimental Workflow

Classification of Class I Antiarrhythmics

Class_I_Antiarrhythmics cluster_main Class I Antiarrhythmics (Sodium Channel Blockers) cluster_subclasses Subclasses based on Dissociation Kinetics ClassI Class I ClassIa Class Ia (Intermediate) ClassI->ClassIa e.g., Quinidine, Procainamide ClassIb Class Ib (Fast) ClassI->ClassIb e.g., Lidocaine, Mexiletine ClassIc Class Ic (Slow) ClassI->ClassIc e.g., Moricizine, Flecainide

Caption: Classification of Class I antiarrhythmic drugs based on their dissociation kinetics.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Cardiomyocytes or Prepare hNav1.5 Cell Line B Prepare Intracellular & Extracellular Solutions A->B C Establish Whole-Cell Patch-Clamp Configuration B->C D Apply Voltage-Clamp Protocols (e.g., Pulse Trains, Inactivation Protocols) C->D E Record Sodium Currents (INa) D->E F Apply Drug and Repeat Recordings E->F G Measure Peak INa Amplitudes and Current Decay F->G H Fit Data to Kinetic Models (e.g., Hill, Exponential) G->H I Determine Kd, τ, and Use-Dependency Parameters H->I

Caption: Generalized workflow for determining sodium channel blocking kinetics using patch-clamp.

Conclusion

The sodium channel blocking kinetics of moricizine, characterized by its high affinity for the inactivated state and slow recovery from block, place it firmly within the Class Ic category of antiarrhythmic agents.[3] These properties contribute to its potent, use-dependent inhibition of sodium channels. Understanding the quantitative differences in binding affinity and kinetics between moricizine and other Class I agents is paramount for the rational design of novel antiarrhythmic therapies and for predicting their clinical efficacy and potential for proarrhythmia. The detailed experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

A Cross-Species Comparative Guide to Moricizine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of moricizine, an antiarrhythmic agent. Understanding the metabolic fate of moricizine in different species is crucial for the extrapolation of preclinical data to human clinical outcomes and for the design of further toxicological and pharmacological studies. This document summarizes key quantitative data, details experimental protocols, and provides a visual representation of the metabolic pathways.

Executive Summary

Moricizine undergoes extensive first-pass metabolism, resulting in a low percentage of the unchanged drug being excreted.[1][2] The primary metabolic routes identified are sulfoxidation and glucuronidation, with significant variations observed across different species.[3][4] Humans and rats have been the most studied species, and available data indicate that sulfoxidation is a prominent pathway in both.[3] Glucuronidation has been identified as a major metabolic pathway in humans.[4] While comprehensive quantitative data for monkeys, dogs, and cats are limited in the public domain, this guide compiles the available information to provide a comparative overview.

Data Presentation: Quantitative Comparison of Moricizine Metabolism

The following table summarizes the available quantitative data on the excretion of moricizine and its major metabolites in humans and rats. Data for other species remains largely unavailable in the reviewed literature.

SpeciesMatrixCompound% of Administered Dose RecoveredCitation
Human UrineMoricizine< 1%[4]
Moricizine Sulphoxide0.27% - 0.36%[3]
Moricizine Sulphone0.24% - 0.30%[3]
2-amino-10-glucuronophenothiazineAccounts for 11% of Total Radioactivity AUC in plasma[4]
FecesTotal Radioactivity~58.4%[4]
Rat UrineMoricizine0.11 ± 0.09%[3]
Moricizine Sulphoxide0.74 ± 0.45%[3]
Moricizine Sulphone5.16 ± 4.24%[3]
BileMoricizine0.13 ± 0.04%[3]
Moricizine Sulphoxide3.39 ± 1.62%[3]
Moricizine Sulphone2.16 ± 1.07%[3]

Key Metabolic Pathways

Moricizine is subject to several biotransformation reactions, primarily Phase I oxidation and Phase II conjugation.

  • Sulfoxidation: This is a major pathway leading to the formation of moricizine sulphoxide and moricizine sulphone.[3] These metabolites have been identified in both human and rat biological fluids.[3]

  • Glucuronidation: In humans, glucuronidation is a significant metabolic route, with 2-amino-10-glucuronophenothiazine being a prominent metabolite found in plasma.[4]

  • Other Potential Pathways: While not as extensively documented for moricizine specifically, other phenothiazines undergo N-dealkylation and aromatic hydroxylation. Given that moricizine is a phenothiazine derivative, it is plausible that these pathways also contribute to its metabolism.

The following diagram illustrates the primary known and potential metabolic pathways of moricizine.

moricizine_metabolism moricizine Moricizine sulfoxide Moricizine Sulphoxide moricizine->sulfoxide Sulfoxidation (CYP450) hydroxylated Hydroxylated Metabolites (Potential) moricizine->hydroxylated Aromatic Hydroxylation (CYP450) dealkylated N-dealkylated Metabolites (Potential) moricizine->dealkylated N-dealkylation (CYP450) phenothiazine_core Phenothiazine Core (from hydrolysis/other reactions) moricizine->phenothiazine_core Multiple Steps sulphone Moricizine Sulphone sulfoxide->sulphone Sulfoxidation (CYP450) glucuronide 2-amino-10-glucuronophenothiazine hydroxylated->glucuronide Glucuronidation (UGTs) phenothiazine_core->glucuronide Glucuronidation (UGTs)

Primary and potential metabolic pathways of moricizine.

Experimental Protocols

This section outlines a general methodology for the in vitro investigation of moricizine metabolism using liver microsomes and a quantitative analytical method.

In Vitro Metabolism of Moricizine using Liver Microsomes

This protocol is a standard method for assessing the metabolic stability and identifying metabolites of a compound.

1. Materials:

  • Liver microsomes (from human, rat, dog, monkey)

  • Moricizine

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator or water bath at 37°C

2. Incubation Procedure:

  • Prepare a stock solution of moricizine in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration typically 0.5-1.0 mg/mL), phosphate buffer, and the moricizine solution (final concentration to be tested, e.g., 1-10 µM) at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

3. Analysis:

  • The supernatant can be analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the remaining parent drug and identify and quantify the formed metabolites.

Quantitative Analysis of Moricizine and its Sulfoxide Metabolites by HPLC

This method is adapted from a published procedure for the simultaneous determination of moricizine, moricizine sulfoxide, and moricizine sulphone in biological fluids.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma or urine sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add a suitable extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact ratio and pH should be optimized for a specific column and instrument.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where moricizine and its metabolites have significant absorbance (e.g., around 254 nm), or Mass Spectrometry for higher sensitivity and specificity.

3. Quantification:

  • A calibration curve is constructed by analyzing standard solutions of moricizine and its metabolites of known concentrations. The concentration of the analytes in the biological samples is then determined by comparing their peak areas (or heights) to the calibration curve, corrected for the recovery of the internal standard.

Discussion of Cross-Species Differences

The available data, though limited, suggest potential differences in moricizine metabolism across species. The higher percentage of sulfoxidation metabolites recovered in rat urine compared to human urine suggests that this pathway may be more prominent in rats.[3] Conversely, the identification of a significant glucuronide metabolite in human plasma points to the importance of Phase II metabolism in humans.[4]

The enzymatic basis for these differences likely lies in the species-specific expression and activity of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. While specific CYP isoforms responsible for moricizine metabolism have not been definitively identified in all species, CYP3A4 is a major drug-metabolizing enzyme in humans and is known to be involved in the metabolism of many phenothiazine derivatives. The activity of CYP3A enzymes can vary significantly between humans, dogs, and monkeys, which could lead to different metabolic profiles and rates of clearance. Similarly, the expression and substrate specificity of UGT enzymes differ across species, which would directly impact the extent of glucuronidation.

Conclusion

Moricizine is extensively metabolized, with sulfoxidation and glucuronidation being key pathways. Significant species differences in the metabolic profile of moricizine are evident from the available data, particularly between humans and rats. Further in vitro and in vivo studies in dogs, monkeys, and cats are necessary to fully elucidate the comparative metabolism of moricizine. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for the rational use of animal models in the development and safety assessment of moricizine and related compounds.

References

Assessing the Reproducibility of Ethmozine's Effects in Different Cardiac Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophysiological effects of Ethmozine (moricizine) in various cardiac preparations. Its primary focus is to objectively assess the reproducibility of its effects and compare its performance with alternative antiarrhythmic drugs, supported by experimental data.

Executive Summary

This compound is a Class IC antiarrhythmic agent that primarily exerts its effects by blocking cardiac sodium channels.[1][2] This action slows the upstroke of the cardiac action potential (Phase 0), reduces conduction velocity in the atria, ventricles, and His-Purje system, and can terminate and prevent certain types of arrhythmias.[1] However, like other antiarrhythmic drugs, its efficacy can be accompanied by a risk of proarrhythmia. The reproducibility of the effects of antiarrhythmic drugs, including this compound, is a critical consideration in both preclinical research and clinical application. While specific studies on the reproducibility of this compound's effects are limited, the broader literature on Class I antiarrhythmics suggests that day-to-day variability in electrophysiological testing is a significant factor.[3][4] This guide synthesizes available data to provide a framework for understanding and evaluating the consistency of this compound's actions.

Data Presentation: Comparative Electrophysiological Effects

The following tables summarize the electrophysiological effects of this compound in comparison to other Class I antiarrhythmic agents across different cardiac preparations. Data has been compiled from multiple sources and may reflect varying experimental conditions.

Table 1: Effects on Action Potential Parameters in Ventricular Myocytes and Purkinje Fibers

ParameterThis compound (Moricizine)FlecainidePropafenone
Maximum Upstroke Velocity (Vmax) Marked DecreaseMarked DecreaseMarked Decrease
Action Potential Duration (APD) ShortensNo significant change or slight prolongationNo significant change
Effective Refractory Period (ERP) ShortensProlongsProlongs
Conduction Velocity DecreasesMarkedly DecreasesDecreases

Table 2: Effects on ECG Intervals

IntervalThis compound (Moricizine)FlecainidePropafenone
PR Interval ProlongsProlongsProlongs
QRS Duration ProlongsMarkedly ProlongsProlongs
QT Interval No significant change or shortensNo significant changeNo significant change

Discussion on Reproducibility

The reproducibility of the electrophysiological effects of any antiarrhythmic drug is a complex issue influenced by numerous factors, including the specific cardiac preparation, experimental conditions, and the inherent variability of biological systems.

Studies on the reproducibility of electrophysiological testing for ventricular arrhythmias have shown significant day-to-day variability, even when drug concentrations are kept constant.[3][4] For Class I drugs, this variability can impact the assessment of drug efficacy.[3] While there is a lack of studies specifically investigating the reproducibility of this compound's effects, the principles derived from studies of other Class I agents are applicable.

Factors that can influence the reproducibility of this compound's effects include:

  • Heart Rate (Use-Dependence): As a Class IC agent, this compound exhibits use-dependent block, meaning its sodium channel blocking effect is more pronounced at faster heart rates.[2] Therefore, variations in heart rate or pacing frequency during experiments can significantly alter the observed effects.

  • Tissue Preparation: The specific type of cardiac tissue (e.g., atrial, ventricular, Purkinje fibers) will influence the drug's effect due to differences in ion channel expression and electrophysiological properties.

  • Pathophysiological State: The effects of this compound can be altered in diseased or ischemic tissue compared to normal tissue.

  • Drug Concentration: The concentration of this compound and its active metabolites will directly impact the magnitude of its effects.

To ensure the highest possible reproducibility in preclinical studies, it is crucial to standardize experimental protocols, including the consistent use of specific cardiac preparations, precise control of pacing frequencies, and accurate measurement of drug concentrations.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of antiarrhythmic drugs. Below are outlines of key methodologies.

Microelectrode Recording of Action Potentials in Isolated Cardiac Tissue

This technique is used to measure intracellular action potentials from multicellular cardiac preparations.

  • Tissue Preparation:

    • Hearts are rapidly excised from animal models (e.g., rabbit, guinea pig) and placed in cold, oxygenated Tyrode's solution.

    • Specific tissues, such as the right ventricular papillary muscle or a strip of the free wall, are dissected.

    • The preparation is mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C).

  • Recording:

    • A sharp glass microelectrode filled with 3 M KCl is advanced into a cell in the tissue.

    • The transmembrane potential is recorded using a high-input impedance amplifier.

    • The tissue is stimulated at a defined frequency using external electrodes.

  • Data Analysis:

    • Action potential parameters such as Vmax, APD at 50% and 90% repolarization (APD50, APD90), and resting membrane potential are measured before and after the application of this compound or other compounds.

Patch-Clamp Technique for Single-Cell Electrophysiology

This method allows for the recording of ion channel currents from isolated cardiac myocytes.

  • Cell Isolation:

    • Single cardiac myocytes are enzymatically isolated from animal or human hearts.

  • Recording:

    • A glass micropipette with a fire-polished tip is pressed against the cell membrane to form a high-resistance "giga-seal."

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for the measurement of total cellular ionic currents.

    • Voltage-clamp protocols are applied to study the effects of the drug on specific ion channels, such as the voltage-gated sodium channel.

  • Data Analysis:

    • The effects of this compound on the current-voltage relationship, activation, inactivation, and recovery kinetics of the sodium channel are analyzed.

Assessment of Use-Dependent Block

This protocol is designed to quantify the frequency-dependent effects of sodium channel blockers.

  • Protocol:

    • In a voltage-clamped single myocyte, a baseline sodium current is elicited by a single depolarizing pulse from a hyperpolarized holding potential.

    • A train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz) is then applied in the presence of the drug.

    • The reduction in the sodium current amplitude during the pulse train is measured.

  • Analysis:

    • The degree of use-dependent block is quantified as the percentage of current reduction at a given frequency compared to the baseline current.

Mandatory Visualizations

Signaling Pathway of this compound

Ethmozine_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_Influx Sodium Influx (Phase 0 Depolarization) Na_Channel->Na_Influx Inhibits This compound This compound (Moricizine) This compound->Na_Channel Blocks AP_Upstroke Reduced Action Potential Upstroke Velocity (Vmax) Na_Influx->AP_Upstroke Leads to Conduction Slowed Conduction Velocity AP_Upstroke->Conduction Results in Antiarrhythmic_Effect Antiarrhythmic Effect Conduction->Antiarrhythmic_Effect Contributes to

Caption: Mechanism of action of this compound on the cardiac sodium channel.

Experimental Workflow for Assessing Drug Effects

Experimental_Workflow Start Start: Hypothesis Drug X affects cardiac electrophysiology Preparation Cardiac Preparation (e.g., Isolated Myocytes, Tissue) Start->Preparation Baseline Baseline Electrophysiological Recording (Control) Preparation->Baseline Drug_Application Application of this compound or Alternative Drug Baseline->Drug_Application Post_Drug Post-Drug Electrophysiological Recording Drug_Application->Post_Drug Data_Analysis Data Analysis and Comparison of Parameters Post_Drug->Data_Analysis Conclusion Conclusion on Drug Effect and Reproducibility Data_Analysis->Conclusion

References

A Comparative Analysis of the Non-Cardiac Effects of Moricizine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moricizine and its structural analogue, ethacizine, are phenothiazine derivatives primarily recognized for their Class I antiarrhythmic properties. While their cardiac effects have been extensively studied, a comprehensive understanding of their non-cardiac pharmacological activities is less established. This guide provides a comparative overview of the known non-cardiac effects of moricizine and its analogues, drawing from available clinical and preclinical data. Due to a scarcity of direct comparative studies on many non-cardiac activities, this guide also incorporates information on the broader phenothiazine class to infer potential effects and presents standardized experimental protocols for further investigation.

Neurological and Gastrointestinal Effects

The most frequently reported non-cardiac effects of moricizine and ethacizine are neurological and gastrointestinal in nature, manifesting primarily as side effects in clinical use.

Table 1: Comparative Incidence of Common Non-Cardiac Adverse Effects

Adverse EffectMoricizine Incidence (%)Ethacizine IncidenceNotes
Neurological
Dizziness10-15[1]Common[2][3][4]Often dose-related and may diminish over time.
Headache~8[5]Reported[3]A common, generally mild side effect.
Paresthesias~2[5]Not specifiedTingling or numbness.
Sleep Disorders~2[5]Not specifiedDifficulty falling or staying asleep.
Gastrointestinal
Nausea10-34[5]Reported[2][3]The most common gastrointestinal complaint.
Abdominal Discomfort~3[5]Epigastric pain (rare)[2]General stomach upset.
Diarrhea~2[5]Reported[3]Less frequent than nausea.

Effects on Circadian Rhythms and Sleep

Recent preclinical studies have unveiled a novel non-cardiac effect of moricizine: the modulation of circadian rhythms and sleep.

A study on wild-type C57BL/6J mice demonstrated that moricizine administration led to an increased amount of total, daytime, and nighttime sleep.[6] Furthermore, in vitro experiments using fibroblast cells showed that moricizine dose-dependently lengthened the circadian period.[6]

Experimental Protocol: Evaluation of Moricizine's Effect on Circadian Rhythm and Sleep in Mice

This protocol is based on the methodology described in the study by Han et al. (2021).[6]

  • Animal Model: Wild-type C57BL/6J mice.

  • Drug Administration: Intraperitoneal (IP) injection of moricizine at a specified daily dose (e.g., ~50 mg/kg) for a defined period (e.g., 5 days) at a specific zeitgeber time (ZT), such as ZT2 (2 hours after lights on).

  • Sleep Monitoring: Non-invasive sleep monitoring using a system that records activity and respiration to determine sleep-wake states.

  • Circadian Rhythm Analysis (in vivo): Monitoring of locomotor activity using running wheels in a light-dark cycle followed by constant darkness to assess the free-running period.

  • Circadian Rhythm Analysis (ex vivo): Tissue explants (e.g., atria) from Per2::Luc mice are cultured and treated with moricizine. Bioluminescence rhythms are monitored to assess the circadian period.

  • Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is performed on heart tissue to measure the expression of core clock genes (e.g., Bmal1, Per2) and clock-controlled genes.

Diagram: Experimental Workflow for Assessing Moricizine's Effect on Sleep and Circadian Rhythms

G cluster_in_vivo In Vivo Experiments cluster_ex_vivo Ex Vivo Experiments animal_model Wild-type C57BL/6J Mice drug_admin Moricizine IP Injection (~50 mg/kg for 5 days) animal_model->drug_admin sleep_monitoring Non-invasive Sleep Monitoring drug_admin->sleep_monitoring locomotor_activity Locomotor Activity Monitoring (Running Wheels) drug_admin->locomotor_activity gene_expression RT-qPCR of Heart Tissue (Clock Genes) locomotor_activity->gene_expression tissue_explant Atrial Explants (Per2::Luc Mice) moricizine_treatment Moricizine Treatment tissue_explant->moricizine_treatment bioluminescence Bioluminescence Monitoring moricizine_treatment->bioluminescence G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS)

References

Unveiling the Contribution of Metabolites to Ethmozine's Antiarrhythmic Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethmozine® (moricizine) is a Class I antiarrhythmic agent that has been utilized in the management of ventricular arrhythmias. Its pharmacological activity is primarily attributed to the blockade of cardiac sodium channels. However, the parent compound undergoes extensive first-pass metabolism, giving rise to a multitude of metabolites.[1][2] The short half-life of moricizine, in contrast to its longer duration of antiarrhythmic action, has led to the hypothesis that its metabolites may significantly contribute to its overall therapeutic effect.[1] This guide provides a comparative analysis of this compound and its potential metabolic contributors, alongside other antiarrhythmic agents, supported by experimental data and detailed methodologies.

The Metabolic Landscape of this compound

Moricizine is extensively biotransformed in the liver, with at least 35 plasma and 51 urinary metabolites identified in humans.[2] While most of these metabolites are present in low concentrations, two specific metabolites have been identified as potentially possessing clinically relevant antiarrhythmic activity due to their chemical structures and longer plasma half-lives compared to the parent drug:

  • 2-amino-10-(3-morpholinopropionyl) phenothiazine

  • ethyl [10-(3-aminopropionyl) phenothiazin-2-yl] carbamate [2]

These compounds possess the pendant amine functionality characteristic of Class I antiarrhythmic agents, suggesting a potential for sodium channel blockade.[2] However, a comprehensive quantitative comparison of the antiarrhythmic and electrophysiological effects of these specific metabolites versus the parent drug, this compound, is not extensively available in published literature. The following sections present the available data for this compound and compare it with other antiarrhythmic drugs, highlighting the knowledge gap regarding its metabolites.

Comparative Electrophysiological and Antiarrhythmic Effects

The antiarrhythmic efficacy of this compound has been compared to several other agents. The following tables summarize key findings from clinical and preclinical studies.

Table 1: Comparative Efficacy of this compound in Reducing Ventricular Premature Complexes (VPCs)

Drug/AgentDosageMean VPC Reduction (%)Study PopulationReference
This compound (moricizine HCl) 816 ± 103 mg daily81Patients with ≥30 VPCs/hour[3]
Propranolol120 mg daily38Patients with ≥30 VPCs/hour[3]
This compound (moricizine HCl) 800 mg daily71.2Patients with ≥40 VPCs/hour[3]
Disopyramide600 mg daily52.8Patients with ≥40 VPCs/hour[3]
This compound (moricizine HCl) 600-900 mg/day86Not specified
Propranolol40 mg 3 times daily41Not specified
QuinidineNot specifiedComparable to this compoundNot specified[4]
EncainideNot specifiedMore effective than this compoundNot specified[4]
FlecainideNot specifiedMore effective than this compoundNot specified[4]

Table 2: Electrophysiological Effects of this compound on Cardiac Parameters

ParameterEffect of this compound (moricizine HCl)References
Maximal rate of phase 0 depolarization (Vmax)Concentration-dependent decrease[5][6]
Action Potential Duration (APD)Decrease[5]
Effective Refractory Period (ERP)Decrease[5]
PR IntervalDose-related prolongation[5]
QRS IntervalLengthening[5]
Atrial, AV nodal, His-Purkinje, and ventricular conductionSlows conduction[5]
Late Sodium Current (INaL)Inhibition[7]

Experimental Protocols

The following methodologies are representative of the experimental approaches used to evaluate the antiarrhythmic and electrophysiological properties of this compound.

In Vivo Electrophysiology and Arrhythmia Induction in Animal Models
  • Animal Model: Mice are often used to study cardiac electrophysiology and arrhythmia susceptibility.

  • Arrhythmia Induction: Atrial fibrillation (AF) can be induced by an intravenous bolus injection of a mixture of acetylcholine (Ach) and calcium chloride (CaCl2).

  • Electrophysiological Monitoring: Surface electrocardiograms (ECG) are recorded to assess heart rhythm and the incidence and duration of arrhythmias.[1]

  • Drug Administration: this compound or other test compounds are administered to the animals prior to arrhythmia induction to evaluate their protective effects.[7]

Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
  • Cell Preparation: Single cardiac myocytes are isolated from animal hearts (e.g., guinea pig atria or ventricles).

  • Electrophysiological Recordings: The whole-cell patch-clamp technique is used to record ionic currents, such as the sodium current (INa).

  • Experimental Conditions: The effects of this compound on the biophysical properties of ion channels are studied by applying the drug at various concentrations and using specific voltage protocols to measure parameters like tonic and phasic block, and voltage-dependence of channel inactivation.[4]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the blockade of the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximal rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. More recent studies suggest that this compound also inhibits the late sodium current (INaL), which can be a factor in certain arrhythmias.[7] The phenothiazine structure of moricizine is central to its interaction with the sodium channel.

Below is a DOT script and the corresponding diagram illustrating the proposed mechanism of action of this compound and the metabolic knowledge gap.

Ethmozine_Metabolism_and_Action cluster_metabolism Hepatic Metabolism cluster_action Antiarrhythmic Action This compound This compound (Moricizine) Metabolites Extensive First-Pass Metabolism This compound->Metabolites >30 Metabolites SodiumChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->SodiumChannel Blockade Metabolites->SodiumChannel Potential Blockade (Activity Largely Uncharacterized) INa Fast Inward Na+ Current (INa) Vmax Decreased Vmax (Phase 0) INa->Vmax Inhibition Conduction Slowed Conduction Velocity Vmax->Conduction AntiarrhythmicEffect Antiarrhythmic Effect Conduction->AntiarrhythmicEffect

Caption: Proposed mechanism of this compound and its metabolites.

Logical Workflow for Investigating Metabolite Activity

To definitively validate the role of this compound's metabolites in its antiarrhythmic activity, a structured experimental workflow is necessary.

Metabolite_Validation_Workflow start Identify Potentially Active Metabolites synthesis Chemical Synthesis of Metabolites start->synthesis in_vitro In Vitro Electrophysiology (Patch-Clamp on Nav1.5) synthesis->in_vitro in_vivo In Vivo Arrhythmia Models (e.g., mouse, rabbit) synthesis->in_vivo comparison1 Compare Potency: Metabolites vs. This compound in_vitro->comparison1 pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling comparison1->pk_pd comparison2 Compare Efficacy: Metabolites vs. This compound in_vivo->comparison2 comparison2->pk_pd conclusion Validate Contribution of Metabolites pk_pd->conclusion

Caption: Experimental workflow for validating metabolite activity.

Conclusion and Future Directions

The available evidence strongly suggests that the metabolites of this compound likely play a role in its overall antiarrhythmic effect. The discrepancy between the parent drug's short half-life and its sustained clinical efficacy points towards the contribution of longer-lasting active metabolites.[1] However, there is a clear lack of direct, quantitative experimental data that characterizes the electrophysiological and antiarrhythmic properties of individual metabolites.

Future research should focus on the chemical synthesis of the identified potentially active metabolites and their subsequent evaluation in robust in vitro and in vivo models. Such studies are crucial to fully understand the complete pharmacological profile of this compound and to potentially identify novel antiarrhythmic compounds with improved efficacy and safety profiles. This knowledge will be invaluable for drug development professionals seeking to design the next generation of antiarrhythmic therapies.

References

Safety Operating Guide

Proper Disposal of Ethmozine (Moricizine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Ethmozine (moricizine) in a research environment. This document outlines the necessary steps for waste characterization and disposal, ensuring the safety of personnel and adherence to environmental regulations.

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like this compound is a critical component of laboratory safety and regulatory compliance. As this compound (moricizine) is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination is the essential first step in its disposal process.

Hazardous Waste Determination

Before disposal, laboratory personnel must determine if waste this compound exhibits any of the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.

Based on available data:

  • Ignitability: this compound is a solid with a melting point of 156-157°C, indicating it is not an ignitable waste.

  • Corrosivity: As a weak base with a pKa of 6.4, this compound is not considered corrosive.

  • Reactivity: There is no available data to suggest that this compound is reactive.

In the absence of a definitive TCLP analysis, and to ensure the highest safety and compliance standards, it is strongly recommended to manage waste this compound as a hazardous pharmaceutical waste.

Disposal Procedures

The following table outlines the recommended disposal procedures for this compound, categorized by its likely classification as a non-hazardous pharmaceutical waste. However, the hazardous waste disposal procedure is the recommended course of action due to the lack of definitive toxicity data.

Waste ClassificationContainer RequirementsDisposal Method
Non-Hazardous Pharmaceutical Waste Clearly labeled, sealed, and leak-proof container.Incineration at a licensed facility. Do not dispose of in regular trash or down the drain.
RCRA Hazardous Pharmaceutical Waste (Recommended) Black container specifically designated for hazardous pharmaceutical waste. Must be clearly labeled "Hazardous Waste."Collection by a licensed hazardous waste contractor for incineration at a permitted hazardous waste facility. A hazardous waste manifest is required for off-site transportation.

Experimental Protocols: Hazardous Waste Determination

While treating this compound as hazardous waste is the most prudent approach, a formal hazardous waste determination can be conducted by following these experimental protocols:

  • Ignitability Test: Utilize the Pensky-Martens Closed-Cup Method (EPA Method 1010A) to determine the flashpoint of the waste material.

  • Corrosivity Test: Measure the pH of a solution of the waste material using a standard pH meter (EPA Method 9040C).

  • Reactivity Test: Assess the material for reactivity with water, stability under normal conditions, and potential to generate toxic gases (no specific test method; evaluation based on chemical properties).

  • Toxicity Characteristic Leaching Procedure (TCLP): Follow EPA Method 1311 to determine if the waste leaches any of the 40 listed toxic contaminants at concentrations above the regulatory limits.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EthmozineDisposal start Waste this compound Generated hw_determination Perform Hazardous Waste Determination (RCRA Characteristics) start->hw_determination is_hazardous Exhibits Hazardous Characteristic? hw_determination->is_hazardous hazardous_disposal Dispose as RCRA Hazardous Waste (Black Container) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste (Blue/White Container for Incineration) is_hazardous->non_hazardous_disposal No end_hazardous Licensed Hazardous Waste Incineration hazardous_disposal->end_hazardous end_non_hazardous Licensed Non-Hazardous Incineration non_hazardous_disposal->end_non_hazardous

This compound Disposal Decision Workflow

By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound waste, thereby protecting personnel and the environment.

Comprehensive Safety and Handling Guide for Ethmozine (Moricizine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Ethmozine (moricizine), a phenothiazine derivative. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental integrity. Although this compound was withdrawn from the market for commercial reasons, it may still be utilized in research and development settings, necessitating strict safety protocols.[1]

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a phenothiazine derivative, the following personal protective equipment is recommended to minimize exposure.[1] The specific PPE may vary based on the nature of the work being conducted (e.g., handling powders versus solutions).

Equipment Specifications Purpose
Gloves Nitrile or neoprene, powder-free. Two pairs may be required for handling hazardous drugs.[2][3]To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the substance.[4]
Eye and Face Protection Safety glasses with side shields, goggles, or a face shield.[2][4][5]To protect against splashes, dust, and aerosols.
Body Protection A disposable gown made of polyethylene-coated polypropylene or a similar resistant material. A clean lab coat may suffice for non-hazardous applications.[2][4]To protect the skin and clothing from contamination.
Respiratory Protection An appropriate respirator (e.g., N95 or higher) should be used when handling the powder form of the drug or when there is a risk of aerosol generation.[2][4]To prevent inhalation of the substance.

Standard Operating Procedures for Handling this compound

Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[6]

  • Avoid Dust and Aerosols: When handling the solid form, take care to avoid the formation of dust.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid direct inhalation of the powder or any aerosols.[6][7]

In Case of a Spill:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: For solid spills, gently sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation. For liquid spills, absorb the material with an inert substance and place it in a sealed container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and dispose of all cleanup materials as hazardous waste.

Disposal Plan for this compound Waste

The disposal of pharmaceutical waste is regulated and must be carried out in a compliant manner to protect public health and the environment.[8][9]

Segregation and Storage:

  • Separate Waste Streams: Do not mix this compound waste with regular trash or other waste streams. It should be segregated as pharmaceutical waste.[8]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name of the substance.

  • Secure Storage: Store waste in a secure, designated area away from general laboratory traffic until it can be collected for disposal.

Disposal Method:

  • Professional Disposal Service: Engage a licensed hazardous waste disposal company that specializes in pharmaceutical waste.[8]

  • Incineration: The recommended method for the disposal of pharmaceutical waste is high-temperature incineration by a permitted facility.[9][10]

  • Do Not Dispose in Drains or Landfills: Do not flush this compound down the drain or dispose of it in the regular trash. This can lead to environmental contamination.[8][9][11]

Workflow for Safe Handling and Disposal of this compound

Ethmozine_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal start Start: Obtain this compound assess_risk Assess Risks & Review SDS/Safety Info start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe weigh_handle Weigh/Handle in Fume Hood don_ppe->weigh_handle experiment Perform Experiment weigh_handle->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate this compound Waste experiment->segregate_waste doff_ppe Doff & Dispose of Contaminated PPE decontaminate->doff_ppe dispose Arrange for Professional Disposal (Incineration) doff_ppe->dispose label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Secure Designated Area label_waste->store_waste store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethmozine
Reactant of Route 2
Reactant of Route 2
Ethmozine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.